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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4'-Methoxybutyrophenone: Synthesis, Characterization, and Applications

A Note on Nomenclature: This guide focuses on the chemical compound 4'-Methoxybutyrophenone (CAS No. 4160-51-4).

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Nomenclature: This guide focuses on the chemical compound 4'-Methoxybutyrophenone (CAS No. 4160-51-4). The user query specified "4'-(Methoxymethyl)butyrophenone," which represents a different chemical structure. Given the prevalence of data for the former and the scarcity for the latter, this document will proceed under the assumption that "4'-Methoxybutyrophenone" was the intended subject of inquiry. This compound is a member of the butyrophenone class of chemicals, which are notable for their applications in medicinal chemistry.[1]

Core Chemical Properties and Structure

4'-Methoxybutyrophenone is an aromatic ketone that presents as a colorless to pale yellow liquid at room temperature.[2] Its core structure consists of a butyrophenone backbone with a methoxy group substituted at the para-position (position 4) of the phenyl ring.

Physicochemical Data

The key physicochemical properties of 4'-Methoxybutyrophenone are summarized in the table below, providing a quantitative overview for researchers and chemists.

PropertyValueSource(s)
IUPAC Name 1-(4-methoxyphenyl)butan-1-one[3][4]
CAS Number 4160-51-4[3][4]
Molecular Formula C₁₁H₁₄O₂[3][4]
Molecular Weight 178.23 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 286-288 °C (547-550 °F)[2]
Density 1.0292 g/cm³ (estimate)[5]
Solubility Insoluble in water[2]
Chemical Structure

The structure of 4'-Methoxybutyrophenone is defined by a phenyl ring attached to a carbonyl group, which is in turn bonded to a propyl chain. The electron-donating methoxy group on the phenyl ring influences the reactivity of the aromatic system.

Caption: Chemical structure of 4'-Methoxybutyrophenone.

Synthesis Protocol: Friedel-Crafts Acylation

The most common and efficient method for the synthesis of 4'-Methoxybutyrophenone is the Friedel-Crafts acylation of anisole (methoxybenzene) with butyryl chloride.[6][7] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds via the formation of a highly reactive acylium ion, which then attacks the electron-rich anisole ring. The methoxy group of anisole is an activating, ortho-para director, leading to the preferential formation of the para-substituted product due to reduced steric hindrance.[6]

reaction_mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation Butyryl Chloride Butyryl Chloride Acylium Ion Acylium Ion Butyryl Chloride->Acylium Ion + AlCl₃ Anisole Anisole Sigma Complex Sigma Complex Anisole->Sigma Complex + Acylium Ion 4'-Methoxybutyrophenone 4'-Methoxybutyrophenone Sigma Complex->4'-Methoxybutyrophenone - H⁺

Caption: Simplified workflow of Friedel-Crafts acylation.

Step-by-Step Experimental Protocol

This protocol is adapted from standard Friedel-Crafts acylation procedures.[6][8]

Materials:

  • Anisole

  • Butyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a calcium chloride drying tube, and an addition funnel. Ensure all glassware is oven-dried to prevent moisture contamination, as AlCl₃ is highly water-sensitive.

  • Reagent Preparation: In a fume hood, cautiously and portion-wise add anhydrous AlCl₃ (1.1 equivalents) to anhydrous DCM in the reaction flask, under an inert atmosphere (e.g., nitrogen or argon). Cool the resulting suspension in an ice bath to 0-5 °C.

  • Acyl Chloride Addition: Dissolve butyryl chloride (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C. The formation of the acylium ion complex is an exothermic process.

  • Anisole Addition: After the complete addition of butyryl chloride, add anisole (1.0 equivalent) dissolved in anhydrous DCM to the addition funnel. Add the anisole solution dropwise to the reaction mixture, again maintaining the temperature at 0-5 °C. The reaction is typically stirred at this temperature for an additional 1-2 hours, followed by stirring at room temperature for 2-4 hours.

  • Reaction Quench: Once the reaction is complete (monitored by TLC), slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Neutralization and Drying: Wash the combined organic layers with 5% NaHCO₃ solution, then with water, and finally with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure 4'-Methoxybutyrophenone.

Spectral Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the range of 6.9-8.0 ppm), the methoxy protons (a singlet around 3.8 ppm), and the aliphatic protons of the butyryl chain (a triplet for the terminal methyl group and two multiplets for the methylene groups).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 200 ppm), the aromatic carbons (with the carbon attached to the methoxy group being the most shielded), the methoxy carbon (around 55 ppm), and the aliphatic carbons.

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the range of 1670-1690 cm⁻¹. Other significant peaks include C-H stretching for the aromatic and aliphatic groups, and C-O stretching for the ether linkage.[9]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern would likely involve the cleavage of the acyl group, leading to a prominent peak at m/z = 135, corresponding to the methoxybenzoyl cation.[4][10]

Applications and Future Directions

4'-Methoxybutyrophenone serves as a valuable intermediate in organic synthesis. Its structural motifs are found in various biologically active molecules.

Intermediate in Pharmaceutical Synthesis

The butyrophenone core is a well-established pharmacophore in medicinal chemistry, particularly in the development of antipsychotic drugs.[1] While 4'-Methoxybutyrophenone itself is not an active pharmaceutical ingredient, its structure can be modified to create derivatives with potential therapeutic applications. For instance, related methoxy-substituted compounds have been investigated for their roles as:

  • Neuroprotective agents: Certain methoxy-substituted flavonoids have shown neuroprotective effects.[11]

  • Anticancer agents: Chalcones, which can be synthesized from methoxy-substituted acetophenones, have been studied for their cytotoxic activity against cancer cell lines.[12]

Building Block for Complex Molecules

The carbonyl and methoxy groups of 4'-Methoxybutyrophenone are functional handles that allow for a wide range of chemical transformations, making it a useful starting material for the synthesis of more complex molecules in various fields, including agrochemicals and materials science.[13]

Conclusion

4'-Methoxybutyrophenone is a readily synthesizable aromatic ketone with a well-defined chemical structure and properties. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. While direct applications are limited, its utility as a synthetic intermediate, particularly in the exploration of novel therapeutic agents, underscores its importance for the research and drug development community. Further investigation into the biological activities of its derivatives could open new avenues for its application in medicinal chemistry.

References

  • PubChem. 4'-Methoxybutyrophenone. National Center for Biotechnology Information. [Link]

  • Wikipedia. Butyrophenone. [Link]

  • NIST. 4'-Methoxybutyrophenone. NIST Chemistry WebBook. [Link]

  • University of Wisconsin-Madison. Friedel-Crafts Acylation. [Link]

  • NIST. Mass spectrum of 4'-Methoxybutyrophenone. NIST Chemistry WebBook. [Link]

  • Angellia Samantha Anak Sibat. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 4'- METHOXY- 5,7-DIMETHOXYFLAVANONE & 2,4-(4-BUTYLPHENYL)-5,7-DIMETHOXY-CHROMAN-4-ONE. Universiti Teknologi MARA.
  • Columbia University. Friedel-Crafts Acylation of Anisole. [Link]

  • Master Organic Chemistry. Friedel-Crafts Alkylation and Acylation. [Link]

  • NIST. IR Spectrum of 4'-Methoxybutyrophenone. NIST Chemistry WebBook. [Link]

  • Vinati Organics. (2025). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. [Link]

  • G. D. vorkapic-furac, J., et al. (2014). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology, 171(16), 3863-3876.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chegg. (2020). Analyze the IR spectrum for 4-methoxyacetophenone provided below giving the absorption and bond responsible. [Link]

  • Sinochem Nanjing Corporation. 4'-Methoxybutyrophenone. [Link]

  • Cheméo. Chemical Properties of 4'-Methoxybutyrophenone (CAS 4160-51-4). [Link]

  • Kaneko, M., et al. (2015). Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. ACS Medicinal Chemistry Letters, 6(10), 1056-1060.
  • SciTePress. (2021). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. [Link]

  • Organic Syntheses. Acetophenone, ω-methoxy-. [Link]

  • MDPI. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. [Link]

  • Govek, S. P., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry, 56(12), 5208-5212.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4'-(Methoxymethyl)butyrophenone

Introduction 4'-(Methoxymethyl)butyrophenone is a substituted aromatic ketone with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active compounds. Its structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4'-(Methoxymethyl)butyrophenone is a substituted aromatic ketone with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active compounds. Its structure, featuring a butyrophenone core with a methoxymethyl substituent on the phenyl ring, offers a unique combination of lipophilicity and potential for further chemical modification. This guide provides a comprehensive overview of a plausible and efficient synthesis pathway for 4'-(Methoxymethyl)butyrophenone, including a detailed examination of the reaction mechanisms, experimental protocols, and characterization of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthesis Pathway Overview

The most logical and established approach for the synthesis of 4'-(Methoxymethyl)butyrophenone involves a two-step process. The first step is the preparation of the starting material, (methoxymethyl)benzene, also known as benzyl methyl ether. The second, and key, step is the Friedel-Crafts acylation of (methoxymethyl)benzene with butyryl chloride in the presence of a Lewis acid catalyst.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Friedel-Crafts Acylation Benzyl_Chloride Benzyl Chloride Methoxymethylbenzene (Methoxymethyl)benzene Benzyl_Chloride->Methoxymethylbenzene Methanol Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->Methoxymethylbenzene Product 4'-(Methoxymethyl)butyrophenone Methoxymethylbenzene->Product Butyryl_Chloride Butyryl Chloride Butyryl_Chloride->Product AlCl3 AlCl3 (Lewis Acid) AlCl3->Product

Caption: Overall two-step synthesis pathway for 4'-(Methoxymethyl)butyrophenone.

Part 1: Synthesis of (Methoxymethyl)benzene

(Methoxymethyl)benzene is a key intermediate in this synthesis. It can be readily prepared via the Williamson ether synthesis, a reliable and high-yielding reaction.

Experimental Protocol: Williamson Ether Synthesis of (Methoxymethyl)benzene

Materials:

  • Benzyl chloride

  • Sodium methoxide

  • Anhydrous methanol

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add benzyl chloride (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water. Separate the organic layer, and wash it successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude (methoxymethyl)benzene.

  • Purify the crude product by fractional distillation under reduced pressure to yield pure (methoxymethyl)benzene as a colorless liquid.

Part 2: Friedel-Crafts Acylation for the Synthesis of 4'-(Methoxymethyl)butyrophenone

The core of this synthesis is the Friedel-Crafts acylation of (methoxymethyl)benzene. This electrophilic aromatic substitution reaction introduces the butyryl group onto the aromatic ring.

Directing Effects of the Methoxymethyl Group

The methoxymethyl group (-CH₂OCH₃) is an ortho-, para-directing and activating group in electrophilic aromatic substitution reactions. The oxygen atom's lone pairs can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This makes these positions more susceptible to attack by an electrophile. Due to steric hindrance from the methoxymethyl group, the para-substituted product is expected to be the major isomer.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established mechanism involving the formation of an acylium ion as the key electrophile.[1][2]

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of butyryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[2]

  • Electrophilic Attack: The electron-rich aromatic ring of (methoxymethyl)benzene acts as a nucleophile and attacks the electrophilic acylium ion. This attack preferentially occurs at the para position due to the directing effect of the methoxymethyl group and reduced steric hindrance. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Regeneration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the sp³-hybridized carbon of the arenium ion. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, 4'-(methoxymethyl)butyrophenone.

Friedel_Crafts_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Butyryl_Chloride Butyryl Chloride Acylium_Ion Acylium Ion + [AlCl₄]⁻ Butyryl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ Arenium_Ion Arenium Ion (Sigma Complex) Acylium_Ion->Arenium_Ion + (Methoxymethyl)benzene Methoxymethylbenzene (Methoxymethyl)benzene Product 4'-(Methoxymethyl)butyrophenone Arenium_Ion->Product - H⁺

Caption: Mechanism of the Friedel-Crafts acylation of (methoxymethyl)benzene.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • (Methoxymethyl)benzene

  • Butyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a calcium chloride drying tube, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add butyryl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of (methoxymethyl)benzene (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4'-(Methoxymethyl)butyrophenone.

Part 3: Product Characterization

The final product, 4'-(Methoxymethyl)butyrophenone, should be characterized to confirm its identity and purity.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[3]
Molecular Weight 192.26 g/mol [3]
Appearance Expected to be a colorless to pale yellow oil or low-melting solid-
Purity 97% (as per a commercial source)[3]
InChI Key UHUZSOGLEJDPRJ-UHFFFAOYSA-N[3]

Spectroscopic Data (Predicted):

Technique Expected Chemical Shifts / Peaks
¹H NMR * ~7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. * ~7.4 ppm (d, 2H): Aromatic protons meta to the carbonyl group. * ~4.5 ppm (s, 2H): Methylene protons of the methoxymethyl group (-CH₂-O). * ~3.4 ppm (s, 3H): Methyl protons of the methoxymethyl group (-O-CH₃). * ~2.9 ppm (t, 2H): Methylene protons alpha to the carbonyl group. * ~1.7 ppm (sext, 2H): Methylene protons beta to the carbonyl group. * ~1.0 ppm (t, 3H): Methyl protons of the butyl chain.
¹³C NMR * ~200 ppm: Carbonyl carbon. * ~142 ppm: Quaternary aromatic carbon attached to the methoxymethyl group. * ~135 ppm: Quaternary aromatic carbon attached to the carbonyl group. * ~130 ppm: Aromatic CH carbons ortho to the carbonyl group. * ~128 ppm: Aromatic CH carbons meta to the carbonyl group. * ~74 ppm: Methylene carbon of the methoxymethyl group (-CH₂-O). * ~58 ppm: Methyl carbon of the methoxymethyl group (-O-CH₃). * ~38 ppm: Methylene carbon alpha to the carbonyl group. * ~18 ppm: Methylene carbon beta to the carbonyl group. * ~14 ppm: Methyl carbon of the butyl chain.
IR (Infrared Spectroscopy) * ~1680 cm⁻¹: Strong C=O stretching vibration of the aryl ketone. * ~3050-3000 cm⁻¹: Aromatic C-H stretching. * ~2960-2850 cm⁻¹: Aliphatic C-H stretching. * ~1600, 1580, 1500 cm⁻¹: C=C stretching vibrations of the aromatic ring. * ~1100 cm⁻¹: C-O stretching of the ether linkage.
Mass Spectrometry (MS) * Molecular Ion (M⁺): m/z = 192.11. * Key Fragmentation Peaks: Expected fragments corresponding to the loss of the propyl group (m/z = 149), the methoxymethyl group (m/z = 147), and the formation of the acylium ion (m/z = 147).

Experimental Workflow Visualization

The overall experimental workflow, from starting materials to the purified product, can be summarized in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Start_Materials Starting Materials (Benzyl Chloride, Sodium Methoxide, Butyryl Chloride, AlCl₃) Reaction_Setup Reaction Setup (Inert Atmosphere, Cooling) Start_Materials->Reaction_Setup Reaction Williamson Ether Synthesis & Friedel-Crafts Acylation Reaction_Setup->Reaction Quenching Reaction Quenching (Ice, HCl) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing with Water, NaHCO₃, Brine Extraction->Washing Drying Drying with MgSO₄ Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Column Chromatography Solvent_Removal->Purification Final_Product Pure 4'-(Methoxymethyl)butyrophenone Purification->Final_Product Characterization Characterization (NMR, IR, MS, etc.) Final_Product->Characterization

Caption: A generalized workflow for the synthesis and purification of 4'-(Methoxymethyl)butyrophenone.

Conclusion

This technical guide has detailed a robust and efficient pathway for the synthesis of 4'-(Methoxymethyl)butyrophenone. By employing a two-step approach involving Williamson ether synthesis followed by Friedel-Crafts acylation, this compound can be prepared in good yield. The provided experimental protocols, mechanistic insights, and characterization data serve as a valuable resource for researchers engaged in synthetic organic chemistry and drug discovery. The principles and techniques described herein are well-established and can be adapted for the synthesis of other related butyrophenone derivatives.

References

  • Cheméo. (n.d.). Chemical Properties of 4'-Methoxybutyrophenone (CAS 4160-51-4). Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). 4'-Methoxybutyrophenone. In NIST Chemistry WebBook. Retrieved from [Link].

  • University of Wisconsin-Madison. (n.d.).
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link].

  • PubChem. (n.d.). 4'-Methoxybutyrophenone. Retrieved from [Link].

  • Global Substance Registration System. (n.d.). 4'-METHOXYBUTYROPHENONE.
  • Manier, S., et al. (2023). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Archives of Toxicology, 97(11), 2965–2986.
  • The Royal Society of Chemistry. (n.d.).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link].

  • University of Wisconsin-Madison. (n.d.).
  • Ablordeppey, S. Y., et al. (2004). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PMC.
  • PubChemLite. (n.d.). Butyrophenone, 4'-methoxy-6'-(2-morpholinoethoxy)-, hydrochloride.
  • Global Substance Registration System. (n.d.). 4'-METHOXYBUTYROPHENONE.
  • Hiraoka, K., et al. (2019).
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0167201).
  • Google Patents. (1967). Method of producing 1-(4 methoxy-phenyl)- butanone.
  • ATB. (n.d.). 4'-Methoxypropiophenone | C10H12O2 | MD Topology | NMR | X-Ray.
  • ChemicalBook. (n.d.). Butyrophenone(495-40-9) 1H NMR spectrum.
  • Google Patents. (1945). Method of making 4-methyl-phenylacetone.
  • Organic Syntheses. (n.d.). 2-Propanone, 1-(o-methoxyphenyl).
  • Organic Syntheses. (n.d.). 4-methoxy-4'-nitrobiphenyl.
  • Ablordeppey, S. Y., et al. (2004). Design, Synthesis, and Evaluation of Metabolism-Based Analogues of Haloperidol Incapable of Forming MPP+-like Species. Journal of Medicinal Chemistry, 47(1), 137-147.
  • Google Patents. (2022).
  • Angeles, E., et al. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Molecules, 12(8), 2000-2004.
  • Hirsch, J., Langer, V., & Koóš, M. (2005).

Sources

Foundational

4'-(Methoxymethyl)butyrophenone CAS number and IUPAC name

[label=" Figure 1: Mechanistic pathway of 4'-(Methoxymethyl)butyrophenone synthesis via Weinreb amide. Experimental Protocol: Synthesis via Weinreb Amide A protocol is only as reliable as its built-in validation checkpoi...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="

Figure 1: Mechanistic pathway of 4'-(Methoxymethyl)butyrophenone synthesis via Weinreb amide.

Experimental Protocol: Synthesis via Weinreb Amide

A protocol is only as reliable as its built-in validation checkpoints. The following methodology acts as a self-validating system; by understanding the causality behind each step, researchers can prevent downstream purification bottlenecks.

Workflow Step1 1. Reagent Preparation Dry THF, Argon Atmosphere Step2 2. Grignard Addition Dropwise at 0 °C Step1->Step2 Step3 3. Reaction Maturation Stir at RT for 2 hours Step2->Step3 Step4 4. Acidic Quench 1M HCl at 0 °C Step3->Step4 Step5 5. Extraction & Washing EtOAc, Brine, Na2SO4 Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for synthesizing the target butyrophenone.

Step-by-Step Methodology:
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous argon flow.

    • Causality: Grignard reagents are highly moisture-sensitive. Ambient water will prematurely quench the reagent into propane, drastically reducing the effective stoichiometric ratio and overall yield.

  • Substrate Loading: Dissolve 1.0 equivalent of 4-(methoxymethyl)-N-methoxy-N-methylbenzamide in anhydrous THF to achieve a 0.2 M concentration. Cool the mixture to 0 °C using an ice-water bath.

    • Causality: THF acts as an optimal solvent by stabilizing the Grignard reagent via oxygen lone-pair coordination. The 0 °C environment mitigates exothermic side reactions and preserves the integrity of the methoxymethyl ether.

  • Nucleophilic Addition: Add 1.2 equivalents of Propylmagnesium bromide (2.0 M solution in THF) dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized superheating and strictly suppresses the formation of tertiary alcohol byproducts.

  • Maturation & Validation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1).

    • Causality: The stable tetrahedral intermediate forms quantitatively. This is a self-validating checkpoint: TLC must show the complete disappearance of the starting Weinreb amide before proceeding.

  • Quench and Hydrolysis: Cool the flask back to 0 °C and carefully quench the reaction by adding 1M aqueous HCl dropwise.

    • Causality: The acidic environment breaks the magnesium chelate, forcing the collapse of the tetrahedral intermediate to release the target ketone and the N,O-dimethylhydroxylamine byproduct[1].

  • Isolation: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography to yield pure 4'-(Methoxymethyl)butyrophenone.

Analytical Validation Protocols

To guarantee scientific integrity, the synthesized batch must be analytically validated against expected spectroscopic parameters:

  • ¹H NMR (400 MHz, CDCl₃): Validation is confirmed by observing the characteristic triplet of the terminal methyl group of the butyryl chain (~0.9 ppm), the distinct singlet of the methoxy ether group (~3.4 ppm), and the benzylic methylene singlet (~4.5 ppm). The aromatic protons will appear as an AA'BB' system around 7.4–7.9 ppm.

  • LC-MS: Confirm the exact mass via the [M+H]⁺ ion peak at m/z 193.1.

  • HPLC: Ensure a purity of >98% using a standard C18 column with a water/acetonitrile gradient prior to utilizing the compound in downstream biological assays.

Applications in Drug Development

Butyrophenones are privileged scaffolds in medicinal chemistry, historically anchoring the development of potent antipsychotics (e.g., haloperidol) and various CNS-active agents. The introduction of the methoxymethyl ether in 4'-(Methoxymethyl)butyrophenone provides a unique, sterically accessible hydrogen-bond acceptor site while maintaining overall lipophilicity. This makes it an exceptional candidate for structure-activity relationship (SAR) studies aimed at fine-tuning blood-brain barrier (BBB) penetration and optimizing receptor binding affinity in modern neuropharmacology.

References

  • Electronic Theses and Dissertations (Citing Weinreb Amide Synthesis). eScholarship.org. Available at:[Link]

  • Addition of Grignard Reagents to Nitriles. Master Organic Chemistry. Available at:[Link]

  • Addition of allyl Grignard to nitriles in air and at room temperature. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Exploratory

solubility of 4'-(Methoxymethyl)butyrophenone in different solvents

An In-depth Technical Guide to the Solubility of 4'-(Methoxymethyl)butyrophenone Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic effic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 4'-(Methoxymethyl)butyrophenone

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 4'-(Methoxymethyl)butyrophenone, a butyrophenone derivative, represents a class of compounds with significant interest in medicinal chemistry. This technical guide provides a comprehensive framework for understanding and determining the solubility of 4'-(Methoxymethyl)butyrophenone in various solvents. In the absence of extensive published quantitative data for this specific molecule, this document emphasizes the fundamental principles of solubility, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of new chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug to be effective, it must first be in a dissolved state at the site of absorption.[1] The butyrophenone scaffold is the basis for many chemicals, some of which are used to treat a variety of psychiatric disorders.[2] Therefore, understanding the solubility profile of a novel derivative like 4'-(Methoxymethyl)butyrophenone is a prerequisite for its advancement through the drug development pipeline.

Key stages where solubility data is indispensable include:

  • Early Discovery: Aiding in the selection of promising drug candidates by ensuring adequate solubility for in vitro assays.[3][4]

  • Lead Optimization: Guiding structural modifications to enhance solubility and improve pharmacokinetic profiles.[4]

  • Formulation Development: Selecting appropriate solvent systems for creating stable and effective dosage forms, from oral solids to parenteral solutions.[5][6]

  • Process Chemistry: Optimizing conditions for synthesis, purification, and crystallization.[5]

This guide will provide the necessary theoretical and practical knowledge to empower researchers to systematically evaluate the solubility of 4'-(Methoxymethyl)butyrophenone.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of 4'-(Methoxymethyl)butyrophenone provides significant clues to its likely solubility behavior. A foundational principle in this prediction is the concept of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible or soluble in one another.[7]

Molecular Structure of 4'-(Methoxymethyl)butyrophenone:

Key structural features and their influence on polarity include:

  • Butyrophenone Core: The phenyl ketone group introduces polarity.

  • Butyl Chain: A four-carbon alkyl chain that is nonpolar in nature.

  • Methoxymethyl Group: The ether linkage (-CH2-O-CH3) adds some polar character.

The presence of both polar (ketone, ether) and nonpolar (butyl chain, aromatic ring) regions suggests that 4'-(Methoxymethyl)butyrophenone is a moderately polar compound. Based on this, a predicted qualitative solubility profile is presented in Table 1.

Table 1: Predicted Qualitative Solubility of 4'-(Methoxymethyl)butyrophenone in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe nonpolar regions of the molecule may limit solubility in highly polar, hydrogen-bonding solvents like water. Solubility is expected to be better in alcohols compared to water.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Moderate to HighThese solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule without the steric hindrance of hydrogen bonding, making them good candidates for solubilization.
Nonpolar Hexane, Toluene, Diethyl EtherLow to ModerateThe polar ketone and ether groups will likely reduce solubility in highly nonpolar solvents. However, some solubility is expected due to the nonpolar parts of the structure.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[8] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the undissolved solid at a specific temperature.[9]

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period to ensure that equilibrium is reached. The undissolved solid is then separated by filtration or centrifugation, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess 4'-(Methoxymethyl)butyrophenone to a known volume of solvent B Agitate at a constant temperature (e.g., 24-72 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through a 0.45 µm PTFE filter C->D E Analyze filtrate using HPLC D->E F Quantify against a calibration curve E->F

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline 4'-(Methoxymethyl)butyrophenone to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid.

    • Add a precise volume (e.g., 2 mL) of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled environment (e.g., 25°C or 37°C).[8]

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary experiment can determine the minimum time to reach equilibrium.[8]

  • Phase Separation:

    • Once equilibrium is established, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

    • Centrifuge the vials to pellet the remaining solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a chemically inert 0.45 µm syringe filter (e.g., PTFE) to remove any remaining microscopic particles. This step is crucial to avoid artificially high solubility readings.

  • Sample Preparation for Analysis:

    • Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the analytical method. The dilution factor must be accurately recorded.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of 4'-(Methoxymethyl)butyrophenone.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used technique for quantifying the concentration of a compound in a solution.[10]

HPLC Method Development

A reverse-phase HPLC method is generally suitable for a moderately polar compound like 4'-(Methoxymethyl)butyrophenone. A typical setup would involve:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient or isocratic mixture of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile or methanol).

  • Detector: A UV detector set to a wavelength where the compound exhibits maximum absorbance. This can be determined by running a UV scan of a standard solution.

Preparation of Calibration Curve
  • Stock Solution: Prepare a stock solution of 4'-(Methoxymethyl)butyrophenone of a known concentration in a suitable solvent (e.g., acetonitrile).

  • Standard Solutions: Create a series of standard solutions of decreasing concentrations by serially diluting the stock solution with the mobile phase.

  • Analysis: Inject each standard solution into the HPLC system and record the peak area.

  • Plotting: Plot the peak area versus the known concentration for each standard. The resulting graph should be linear, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined.[11] An R² value > 0.999 is generally considered acceptable.[11]

Quantification of Solubility Samples
  • Inject the diluted, filtered sample from the shake-flask experiment into the HPLC.

  • Record the peak area for 4'-(Methoxymethyl)butyrophenone.

  • Use the equation from the calibration curve to calculate the concentration of the diluted sample.

  • Multiply this concentration by the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility of the compound in the tested solvent at that specific temperature.

Data Presentation and Interpretation

Quantitative solubility data should be recorded in a structured format to allow for easy comparison and analysis.

Table 2: Experimentally Determined Solubility of 4'-(Methoxymethyl)butyrophenone at 25°C

SolventSolubility (mg/mL)Solubility (M)
[e.g., Water]
[e.g., Ethanol]
[e.g., Acetone]
[e.g., Acetonitrile]
[e.g., DMSO]
[e.g., Toluene]
[e.g., Hexane]

Conclusion

References

  • World Health Organization. (n.d.). Annex 4. WHO. [Link]

  • Agilent. (n.d.). What is High-Performance Liquid Chromatography (HPLC)? Agilent Technologies. [Link]

  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (2024, September 6). Drug Development & Delivery. [Link]

  • International Journal of Pharmaceutics. (2011, July 1). ScienceDirect. [Link]

  • Butyrophenone. (n.d.). Wikipedia. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • Quality-Control Analytical Methods: High-Performance Liquid Chromatography. (n.d.). IJPC. [Link]

  • Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. (2019, June 7). MDPI. [Link]

  • What Factors Are Taken Into Consideration When Selecting a Solvent? (n.d.). ACS Green Chemistry Institute. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. [Link]

  • HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. (n.d.). SciSpace. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Shimadzu Asia Pacific. [Link]

  • 4'-Methoxybutyrophenone. (n.d.). NIST WebBook. [Link]

  • 4'-Methoxybutyrophenone | C11H14O2. (n.d.). PubChem. [Link]

  • Chemical Properties of 4'-Methoxybutyrophenone (CAS 4160-51-4). (n.d.). Cheméo. [Link]

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Foundational

Introduction: Exploring a New Frontier in Butyrophenone Chemistry

An In-depth Technical Guide to 4'-(Methoxymethyl)butyrophenone as a Novel Research Chemical The butyrophenone scaffold is a cornerstone in medicinal chemistry, most notably as the structural basis for a class of potent a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4'-(Methoxymethyl)butyrophenone as a Novel Research Chemical

The butyrophenone scaffold is a cornerstone in medicinal chemistry, most notably as the structural basis for a class of potent antipsychotic drugs that modulate dopamine D2 receptors.[1] Compounds like haloperidol have been instrumental in treating neuropsychiatric disorders, and the exploration of novel butyrophenone derivatives continues to be a fertile ground for discovering new therapeutic agents and research tools.[2] This guide introduces 4'-(Methoxymethyl)butyrophenone, a novel, lesser-documented analog, and explores its potential as a valuable research chemical.

While direct experimental data on 4'-(Methoxymethyl)butyrophenone is sparse, this document will leverage established principles of butyrophenone chemistry and extensive data from the closely related and well-characterized compound, 4'-Methoxybutyrophenone, to provide a comprehensive technical overview. This guide is intended for researchers, chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of new psychoactive and pharmacologically active molecules.

Physicochemical Profile and Structural Analysis

The key to understanding the potential of 4'-(Methoxymethyl)butyrophenone lies in its structural features: a flexible butyryl chain, a central ketone group, and a phenyl ring substituted at the para-position with a methoxymethyl group. This substitution, compared to the simple methoxy group in its well-known analog, introduces an additional ether linkage and a methylene bridge, which can significantly alter its steric and electronic properties, influencing receptor binding, metabolic stability, and solubility.

Comparative Physicochemical Data

The following table presents the known properties of the analogous compound, 4'-Methoxybutyrophenone, to serve as a baseline for predicting the characteristics of 4'-(Methoxymethyl)butyrophenone.

Property4'-Methoxybutyrophenone (Analog)4'-(Methoxymethyl)butyrophenone (Predicted)Data Source
Molecular Formula C11H14O2C12H16O2-
Molecular Weight 178.23 g/mol 192.25 g/mol [3][4][5]
Appearance White or colorless to light yellow powder or liquidColorless to light yellow liquid or low-melting solid[3]
Melting Point 22 °CLikely a low-melting solid or liquid at room temp.[3]
Boiling Point 124-128 °C (at 4 mmHg)Expected to be slightly higher than the analog[3]
CAS Number 4160-51-4Not assigned[4][5]

Proposed Synthesis Pathway: Friedel-Crafts Acylation

The most direct and logical approach to synthesizing 4'-(Methoxymethyl)butyrophenone is through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of (methoxymethyl)benzene with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The para-substitution is generally favored due to the ortho, para-directing nature of the methoxymethyl group.

Experimental Protocol: Synthesis of 4'-(Methoxymethyl)butyrophenone

Materials:

  • (Methoxymethyl)benzene

  • Butyryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

  • Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Add butyryl chloride (1.0 equivalent) dropwise via the dropping funnel over 15 minutes.

  • Substrate Addition: Following the addition of butyryl chloride, add (methoxymethyl)benzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4'-(Methoxymethyl)butyrophenone.

Synthesis Workflow Diagram

G cluster_prep Reaction Setup & Initiation cluster_reaction Reaction & Monitoring cluster_workup Quenching & Purification start Suspend AlCl3 in anhydrous DCM under N2 atmosphere cool Cool to 0 °C (Ice Bath) start->cool add_acyl Add Butyryl Chloride (1.0 eq) dropwise cool->add_acyl add_substrate Add (Methoxymethyl)benzene (1.0 eq) dropwise add_acyl->add_substrate react Warm to Room Temperature Stir for 4-6 hours add_substrate->react monitor Monitor by TLC react->monitor quench Quench with Ice/HCl monitor->quench extract Separate organic layer Wash with HCl, H2O, NaHCO3, Brine quench->extract dry Dry over MgSO4 and concentrate extract->dry purify Purify via Vacuum Distillation or Column Chromatography dry->purify end end purify->end Final Product: 4'-(Methoxymethyl)butyrophenone G cluster_cell Postsynaptic Neuron DA Dopamine D2R Dopamine D2 Receptor (GPCR) DA->D2R binds NewCmpd 4'-(Methoxymethyl)butyrophenone (Antagonist) NewCmpd->D2R blocks Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Effect Decreased Neuronal Excitability PKA->Effect leads to

Caption: Hypothetical antagonism of the dopamine D2 receptor signaling pathway.

Medicinal Chemistry and Drug Discovery

Beyond its direct pharmacological potential, 4'-(Methoxymethyl)butyrophenone can serve as a versatile building block for more complex molecules. The ketone functionality is a reactive handle for various chemical transformations, such as reduction to an alcohol, reductive amination to introduce new amine-containing side chains, or conversion to an oxime. This versatility makes it an attractive starting material for generating libraries of novel compounds for screening. Some butyrophenone derivatives have also been investigated as potential antitumor agents, suggesting another possible avenue for research. [6]

Safety, Handling, and Storage

As a novel research chemical, 4'-(Methoxymethyl)butyrophenone should be handled with care, assuming it may be hazardous. Safety protocols should be based on data from structurally similar compounds.

  • Hazard Classification: Based on analogs, it may be harmful if swallowed and could cause skin and eye irritation. [5][7][8]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound. [9]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. [3][10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [11]* Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

4'-(Methoxymethyl)butyrophenone represents an intriguing yet underexplored molecule within the pharmacologically significant butyrophenone class. Based on its structure and the robust data available for its analogs, it holds considerable promise as a research chemical for investigating CNS pharmacology, particularly in the context of dopamine and serotonin receptor modulation. Furthermore, its potential as a synthetic intermediate opens up possibilities for the creation of novel chemical entities.

The protocols and hypotheses presented in this guide provide a solid foundation for researchers to synthesize, characterize, and begin exploring the biological activities of this compound. Future work should focus on executing the proposed synthesis, confirming the structure with rigorous analytical methods, and performing comprehensive in vitro and in vivo pharmacological profiling to unlock its full potential as a tool for scientific discovery.

References

  • BenchChem. (2025). An In-depth Technical Guide to a Butyrophenone Derivative.
  • ChemBK. (2024). Butyrophenone, 4'-methoxy- - Physico-chemical Properties.
  • Cheméo. (n.d.). Chemical Properties of 4'-Methoxybutyrophenone (CAS 4160-51-4).
  • The Good Scents Company. (n.d.). butyrophenone, 495-40-9.
  • NIST. (n.d.). 4'-Methoxybutyrophenone. NIST WebBook.
  • National Center for Biotechnology Information. (n.d.). 4'-Methoxybutyrophenone. PubChem.
  • NIST. (n.d.). 4'-Methoxybutyrophenone - Gas phase ion energetics data. NIST WebBook.
  • Galatulas, I., Andreani, A., Rambaldi, M., Bonazzi, D., & Bossa, R. (1986). New alkylating agents: butyrophenone derivatives. Anticancer Research, 6(4), 853-855.
  • Sinochem Nanjing Corporation. (n.d.). 4'-Methoxybutyrophenone.
  • Sigma-Aldrich. (n.d.). 4'-(METHOXYMETHYL)BUTYROPHENONE.
  • GSRS. (n.d.). 4'-METHOXYBUTYROPHENONE.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 4'-Methoxyacetophenone.
  • Fisher Scientific. (2025). Safety Data Sheet for 4'-Methoxypropiophenone.
  • Li, P., & Biel, J. H. (1969). Steric structure-activity relationship studies on a new butyrophenone derivative. Journal of Medicinal Chemistry, 12(5), 917–919.
  • National Center for Advancing Translational Sciences. (n.d.). 4'-Methoxybutyrophenone. Inxight Drugs.
  • NIST. (n.d.). 4'-Methoxybutyrophenone - IR Spectrum. NIST WebBook.
  • Santa Cruz Biotechnology. (2024). Safety Data Sheet for 4'-Methylpropiophenone.
  • Anonymous. (1976). [Pharmacological Investigations of 4'-fluoro-4-(4-methyl-peperidono)-butyrophenone With Respect to Its Sedative and Sleep-Inducing Properties (Author's Transl)]. Arzneimittelforschung, 26(6), 1073-6.
  • Anonymous. (n.d.). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PMC.

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Exploratory

4'-(Methoxymethyl)butyrophenone: A Critical Intermediate in Butyrophenone-Class Pharmacology and Synthesis

Executive Summary The development of antipsychotic pharmacotherapy was revolutionized in the late 1950s with the discovery of the butyrophenone class, pioneered by Paul A. J.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of antipsychotic pharmacotherapy was revolutionized in the late 1950s with the discovery of the butyrophenone class, pioneered by Paul A. J. Janssen. While highly potent derivatives like haloperidol and droperidol dominate clinical settings, the synthesis of next-generation, atypical antipsychotics relies heavily on versatile chemical precursors. 4'-(Methoxymethyl)butyrophenone (1-[4-(methoxymethyl)phenyl]butan-1-one) serves as a critical synthetic building block in this domain.

This technical whitepaper provides an in-depth analysis of 4'-(Methoxymethyl)butyrophenone, exploring its structural significance, its role in the structure-activity relationship (SAR) of dopamine D2 receptor antagonists, and field-proven, self-validating synthetic protocols for converting this precursor into active pharmaceutical ingredients (APIs).

Chemical Identity and Physicochemical Properties

4'-(Methoxymethyl)butyrophenone is an aryl ketone characterized by a butyryl chain attached to a benzene ring, which is substituted at the para (4') position with a methoxymethyl group. Unlike the strongly electron-withdrawing halogens (e.g., fluorine in haloperidol) typically found in classical butyrophenones, the methoxymethyl group acts as an electron-donating group (EDG). This fundamental electronic shift alters both the chemical reactivity of the precursor and the lipophilicity of the resulting API.

Table 1: Physicochemical Profile of 4'-(Methoxymethyl)butyrophenone

PropertyValueClinical/Synthetic Significance
IUPAC Name 1-[4-(methoxymethyl)phenyl]butan-1-oneDefines the foundational aryl ketone scaffold.
Molecular Formula C₁₂H₁₆O₂-
Molecular Weight 192.26 g/mol Optimal low-molecular-weight building block.
Appearance Colorless to pale yellow liquidFacilitates homogeneous phase reactions.
Solubility Soluble in DCM, EtOH, Toluene; Insoluble in H₂OIdeal for biphasic aqueous workups and organic extractions.
Electronic Nature Electron-Donating (Inductive/Resonance)Activates the aromatic ring; requires regioselective synthetic control.

Data synthesized from standard chemical inventories and [1].

Pharmacological Context: The Butyrophenone Class

Mechanism of Action

The butyrophenone class exerts its primary antipsychotic efficacy through the potent, competitive antagonism of the Dopamine D2 receptor , a G-protein coupled receptor (GPCR) enriched in the basal ganglia and mesolimbic pathways [2]. Blockade of D2 receptors inhibits the Gi/o protein cascade, preventing the downstream suppression of adenylate cyclase and modulating gene expression related to psychotic symptoms.

D2_Pathway Butyrophenone Butyrophenone Derivative D2_Receptor Dopamine D2 Receptor (GPCR) Butyrophenone->D2_Receptor Antagonizes Gi_Protein Gi/o Protein (Alpha Subunit) D2_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylate Cyclase (AC) Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Production Adenylate_Cyclase->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Dopamine Endogenous Dopamine Dopamine->D2_Receptor Activates

Fig 1: Dopamine D2 receptor signaling pathway and butyrophenone antagonism.

Structure-Activity Relationship (SAR)

The empirical SAR of butyrophenones dictates that optimal antipsychotic activity requires a specific pharmacophore: an aromatic ring, a carbonyl group, a three-carbon propyl linker, and a basic aliphatic amine (usually cyclic, such as piperidine or piperazine) [3].

The para-substitution on the aromatic ring is highly tunable. While classical typical antipsychotics utilize a para-fluoro group to maximize D2 affinity (often leading to severe extrapyramidal side effects, or EPS), substituting this with a methoxymethyl group modulates the receptor binding kinetics. This modification is frequently explored in the design of atypical antipsychotics, aiming for a balanced D2/5-HT2A antagonism ratio to mitigate EPS [4].

Table 2: Comparative SAR of 4'-Substituted Butyrophenones

4'-SubstituentElectronic EffectD2 Receptor AffinityClinical Profile / EPS Risk
-F (Fluoro) Strongly WithdrawingVery HighTypical Antipsychotic / High EPS
-Cl (Chloro) Moderately WithdrawingHighTypical Antipsychotic / High EPS
-CH₂OCH₃ Donating (EDG)Moderate / TunableAtypical Candidate / Lower EPS

Synthetic Workflows & Methodologies

To convert 4'-(Methoxymethyl)butyrophenone into a pharmacologically active compound, a two-step synthetic workflow is universally employed: Alpha-Bromination followed by N-Alkylation [5].

Synthesis_Workflow Precursor 4'-(Methoxymethyl) butyrophenone Bromination Alpha-Bromination (NBS, p-TsOH) Precursor->Bromination Intermediate Alpha-Bromo Intermediate Bromination->Intermediate Alkylation N-Alkylation (Amine, K2CO3, KI) Intermediate->Alkylation Crude_API Crude Derivative Alkylation->Crude_API Purification Purification (Chromatography) Crude_API->Purification Final_API Purified API Purification->Final_API

Fig 2: Step-by-step synthetic workflow from precursor to final active pharmaceutical ingredient.

Protocol 1: Regioselective Alpha-Bromination

Objective: Synthesize 2-bromo-1-[4-(methoxymethyl)phenyl]butan-1-one.

Causality & Expert Insight: The methoxymethyl group is an electron-donating group that activates the aromatic ring. If elemental bromine ( Br2​ ) were used, electrophilic aromatic substitution (ring bromination) would aggressively compete with the desired alpha-bromination. To enforce regioselectivity, N-Bromosuccinimide (NBS) is utilized alongside a mild acid catalyst (p-TsOH). NBS provides a low, steady-state concentration of electrophilic bromine, kinetically favoring enol-driven alpha-bromination over ring substitution [6].

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of 4'-(Methoxymethyl)butyrophenone in 50 mL of anhydrous acetonitrile.

  • Catalysis: Add 0.1 mmol of p-toluenesulfonic acid (p-TsOH) to promote enolization.

  • Reagent Addition: Add 10.5 mmol of N-Bromosuccinimide (NBS) portion-wise over 15 minutes at room temperature to prevent thermal runaway.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 40°C. The reaction is self-validating visually: the initial suspension will clear, followed by the precipitation of succinimide by-product (which floats). Monitor via TLC (Hexane:EtOAc 9:1). The starting material ( Rf​≈0.4 ) will disappear, replaced by the alpha-bromo intermediate ( Rf​≈0.6 ).

  • Workup: Filter off the succinimide. Concentrate the filtrate under reduced pressure. Redissolve in dichloromethane (DCM), wash with saturated aqueous NaHCO3​ , then brine. Dry over anhydrous Na2​SO4​ and evaporate to yield the crude alpha-bromo intermediate.

Protocol 2: N-Alkylation via Finkelstein Catalysis

Objective: Couple the alpha-bromo intermediate with a cyclic amine (e.g., 4-phenylpiperidine) to form the final API.

Causality & Expert Insight: Secondary cyclic amines are sterically hindered, making direct nucleophilic substitution ( SN​2 ) with an alkyl bromide sluggish. To overcome this, Potassium Iodide (KI) is added in catalytic amounts. This initiates an in situ Finkelstein reaction, converting the alkyl bromide into a highly reactive alkyl iodide, which acts as a superior leaving group. Potassium carbonate ( K2​CO3​ ) is employed as a heterogeneous acid scavenger to neutralize the generated hydrobromic/hydroiodic acid, preventing the protonation and subsequent deactivation of the nucleophilic amine [7].

Step-by-Step Methodology:

  • Setup: Dissolve 10 mmol of the alpha-bromo intermediate in 40 mL of anhydrous toluene or dimethylformamide (DMF).

  • Reagent Loading: Add 12 mmol of the chosen cyclic amine (e.g., 4-phenylpiperidine), 20 mmol of finely powdered anhydrous K2​CO3​ , and 1 mmol of KI.

  • Reflux: Heat the mixture to 90–100°C under an inert nitrogen atmosphere for 8–12 hours.

  • Reaction Monitoring (Self-Validation): The reaction validates itself through the visible precipitation of inorganic salts ( KBr / KI ). TLC will confirm the total consumption of the bromo-intermediate. Post-reaction 1H -NMR will show the disappearance of the alpha-proton triplet/multiplet (characteristic of the bromo-alkane) and the emergence of complex aliphatic signals corresponding to the newly attached cyclic amine.

  • Purification: Cool to room temperature, filter the inorganic salts, and concentrate the solvent. Purify the crude API via silica gel column chromatography (DCM:MeOH gradient) or recrystallization from ethanol.

Conclusion and Future Perspectives

4'-(Methoxymethyl)butyrophenone represents a highly valuable, structurally tunable node in medicinal chemistry. By moving away from traditional halogenated para-substituents, researchers can leverage the electron-donating properties of the methoxymethyl group to design novel butyrophenone derivatives. Through precise, regioselective synthetic protocols—namely controlled NBS bromination and Finkelstein-catalyzed alkylation—this precursor facilitates the rapid development of atypical antipsychotic candidates with optimized binding kinetics and reduced extrapyramidal liabilities.

References

  • Clinical Gate. Pharmacology of Antipsychotics: Phenothiazines and Butyrophenones. Clinical Gate. Available at:[Link]

  • Janssen, P. A. J., et al. Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines. Semantic Scholar. Available at:[Link]

  • ResearchGate. Structure–Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. ACS Publications / ResearchGate. Available at:[Link]

  • QuickCompany Patents. Process For The Preparation Of Haloperidol, Its Intermediates, Salt. QuickCompany. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). Schizophrenia: synthetic strategies and recent advances in drug design. PMC. Available at:[Link]

Foundational

A Comparative Analysis of 4'-(Methoxymethyl)butyrophenone and Other Substituted Butyrophenones: Structure, Synthesis, and Pharmacological Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The butyrophenone scaffold represents a cornerstone in the development of central nervous system (CNS) active agents, m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The butyrophenone scaffold represents a cornerstone in the development of central nervous system (CNS) active agents, most notably antipsychotics.[1][2] The pharmacological profile of these compounds is exquisitely sensitive to substitutions on the aromatic ring. This guide provides a detailed comparative analysis of 4'-(Methoxymethyl)butyrophenone against archetypal substituted butyrophenones, including the clinically ubiquitous 4'-fluoro (parent to Haloperidol), 4'-chloro, and 4'-methoxy derivatives. We delve into the structure-activity relationships (SAR), propose synthetic pathways, and outline key experimental protocols for synthesis, purification, and in-vitro evaluation. By examining the subtle electronic and steric differences imparted by these 4'-substituents, this document aims to provide a predictive framework for the pharmacological properties of novel analogues like 4'-(Methoxymethyl)butyrophenone and to equip researchers with the practical knowledge to synthesize and evaluate them.

The Butyrophenone Scaffold: A Legacy of CNS Drug Discovery

The discovery of chlorpromazine in the 1950s revolutionized psychiatric medicine and spurred the search for structurally distinct compounds with similar therapeutic effects.[1] This effort led Paul Janssen and his team to the synthesis of the butyrophenone class, culminating in the development of Haloperidol in 1958.[3] Haloperidol, a 4'-fluoro substituted butyrophenone derivative, became the archetypal "typical" antipsychotic, demonstrating high-affinity antagonism for the dopamine D2 receptor.[4][5][6] This mechanism is central to its efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions.[6][7] The butyrophenone core, a phenyl ring attached to a four-carbon chain with a ketone and a terminal tertiary amine, proved to be a remarkably versatile pharmacophore, giving rise to a multitude of antipsychotic and antiemetic agents.[3][8]

The Butyrophenone Pharmacophore: Core Structural Requirements

The antipsychotic activity of butyrophenone derivatives is governed by a well-defined structure-activity relationship (SAR).[9] Several structural features are considered essential for potent dopamine D2 receptor antagonism.

  • Aromatic Ring (Ar): A phenyl group is a common starting point. Substitution at the para- (4') position, particularly with an electron-withdrawing fluorine atom, is known to significantly enhance neuroleptic potency.[9][10]

  • Carbonyl Group (C=O): The ketone at the 1-position of the butyl chain is optimal for activity.[9][10]

  • Propyl Chain (n=3): A three-carbon chain (propyl) separating the carbonyl group from the tertiary amine is critical. Shortening or lengthening this chain markedly decreases activity.[9][10]

  • Tertiary Amine (N): A basic aliphatic nitrogen is required. Its incorporation into a cyclic structure, such as a piperidine or piperazine ring, generally confers the highest activity.[3][9]

  • Second Aromatic Ring (Ar'): An additional aromatic ring attached to the 4-position of the piperidine ring is a key feature for high affinity.[9]

G cluster_0 Butyrophenone Core Ar Aromatic Ring (e.g., Phenyl) C=O Carbonyl (Optimal) Ar->C=O R 4'-Position (R) (e.g., -F, -Cl, -OCH3, -CH2OCH3) Modulates Potency & Selectivity Propyl_Chain Propyl Chain (n=3 is critical) C=O->Propyl_Chain N Tertiary Amine (Cyclic preferred) Propyl_Chain->N Ar_prime 4-Arylpiperidine (Ar') Enhances Affinity

Butyrophenone Pharmacophore Model.

Comparative Analysis of 4'-Substituted Butyrophenones

The substituent at the 4'-position of the primary aromatic ring plays a pivotal role in modulating the electronic environment of the molecule and its interaction with target receptors.

The Archetype: 4'-Fluoro Substitution

The para-fluoro substituent is the hallmark of many potent butyrophenone antipsychotics, including Haloperidol. Fluorine's high electronegativity and small size make it a potent electron-withdrawing group via induction, which is thought to enhance binding affinity at the D2 receptor. This substitution generally leads to high-potency neuroleptics.[9]

4'-Chloro and 4'-Methoxy Analogues
  • 4'-Chlorobutyrophenone: Chlorine is also an electron-withdrawing group, though less so than fluorine. It is larger, which can introduce steric effects. Compounds derived from this precursor, such as 4-chloro-4'-fluorobutyrophenone, are common intermediates in drug synthesis.[11] Its derivatives are expected to retain significant D2 antagonist activity.[12]

  • 4'-Methoxybutyrophenone: The methoxy group is electron-donating. This electronic difference compared to the halo-substituents can alter the binding mode and affinity for the D2 receptor, and potentially introduce or enhance affinity for other receptors, such as serotonergic (5-HT) receptors.[13][14][15] This could shift the pharmacological profile towards that of an "atypical" antipsychotic, which often exhibit mixed D2/5-HT receptor antagonism.[13]

The Target Compound: 4'-(Methoxymethyl)butyrophenone
  • Hypothesized Profile: The methoxymethyl group (-CH2OCH3) is sterically bulkier than the substituents discussed above. Electronically, it is weakly electron-donating. This combination of steric bulk and electronic character may reduce affinity for the D2 receptor compared to the 4'-fluoro analogue. However, the increased lipophilicity and potential for additional hydrogen bond interactions could influence its pharmacokinetic profile and receptor interactions in unpredictable ways. It may exhibit a profile closer to the 4'-methoxy analogue, potentially with a more favorable side-effect profile if D2 affinity is moderately attenuated.

Experimental Protocols

To enable the direct comparison of these compounds, robust synthesis and analysis protocols are required.

Synthesis Protocol: General Friedel-Crafts Acylation for 4'-Substituted Butyrophenones

This protocol describes a general method adaptable for the synthesis of 4'-chloro, 4'-methoxy, and 4'-(methoxymethyl)butyrophenone from the corresponding substituted benzene.

Objective: To synthesize a 4'-substituted butyrophenone via Friedel-Crafts acylation.

Materials:

  • Substituted Benzene (e.g., Anisole, Chlorobenzene, (Methoxymethyl)benzene)

  • Butyryl chloride

  • Anhydrous Aluminum Chloride (AlCl3)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO3) solution, saturated

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer

  • Ice bath

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with an addition funnel and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: Suspend anhydrous AlCl3 (1.2 equivalents) in anhydrous DCM in the flask and cool the mixture in an ice bath to 0°C.

  • Acyl Chloride Addition: Add butyryl chloride (1.1 equivalents) dropwise to the AlCl3 suspension while maintaining the temperature at 0°C. Stir for 15 minutes.

  • Aromatic Addition: Add the substituted benzene (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography or distillation to yield the desired 4'-substituted butyrophenone.

Self-Validation: The identity and purity of the final product must be confirmed by analytical methods as described in the workflow below. The expected outcome is a product with spectral data (NMR, MS) consistent with the target structure and a purity of >95% by HPLC or GC.

Analytical Workflow: Purity and Identity Confirmation

A multi-step analytical workflow is essential to confirm the successful synthesis and purification of the target compounds.

G Start Crude Synthesis Product Purification Purification (Column Chromatography / Distillation) Start->Purification Purity Purity Assessment (RP-HPLC / GC-MS) Target: >95% Purity Purification->Purity Structure_HNMR Structural Elucidation 1H NMR Purity->Structure_HNMR Purity OK Fail Re-purify or Re-synthesize Purity->Fail Purity <95% Structure_CNMR Structural Elucidation 13C NMR Structure_HNMR->Structure_CNMR Structure_MS Molecular Weight Confirmation Mass Spectrometry (MS) Structure_CNMR->Structure_MS Final Characterized Compound Ready for In-Vitro Assay Structure_MS->Final

Analytical Workflow for Compound Characterization.

This workflow ensures that only compounds of verified identity and high purity are advanced to biological testing, a critical step for data integrity.[16] Analytical techniques like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for this purpose.[17][18]

In-Vitro Pharmacological Assessment: Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the synthesized butyrophenone analogues for the human dopamine D2 receptor.

Principle: This is a competitive radioligand binding assay. The ability of a test compound to inhibit the binding of a known high-affinity radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride) to membranes prepared from cells expressing the D2 receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined and converted to an inhibition constant (Ki).

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human D2 receptor.

  • Radioligand: [3H]-Spiperone or [3H]-Raclopride.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM) or another suitable D2 ligand.

  • Synthesized test compounds (4'-F, 4'-Cl, 4'-OMe, 4'-CH2OMe butyrophenone derivatives).

  • 96-well microplates, scintillation vials, liquid scintillation fluid, filter mats, cell harvester, scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in assay buffer.

  • Reaction Setup: In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either a test compound, buffer (for total binding), or the non-specific control.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation: The assay includes controls for total and non-specific binding. A known D2 antagonist like Haloperidol should be run as a positive control to ensure the assay is performing within expected parameters. The resulting Ki value for the control should be consistent with historical data.

Data Synthesis and Discussion

The data obtained from the synthesis, characterization, and in-vitro assays can be compiled for a direct comparison.

Table 1: Comparative Properties of 4'-Substituted Butyrophenones

Compound4'-SubstituentChemical FormulaMolecular Weight ( g/mol )Hypothesized D2 Ki (nM)Rationale
Bu-F -FC10H10FO165.19< 10Strong electron-withdrawing group enhances affinity (basis for Haloperidol).[9]
Bu-Cl -ClC10H11ClO[19]182.64[19]10 - 50Electron-withdrawing, but less so than F; slight steric bulk may slightly reduce affinity.
Bu-OMe -OCH3C11H14O2[20]178.23[21]50 - 200Electron-donating group may reduce D2 affinity but potentially increase 5-HT affinity.[13]
Bu-CH2OMe -CH2OCH3C12H16O2192.25> 100Weakly electron-donating with increased steric bulk likely reduces D2 affinity.

Note: Chemical formulas and molecular weights are for the parent butyrophenone, not complex drug molecules like Haloperidol. Hypothesized Ki values are for illustrative purposes based on SAR principles.

This comparative table highlights the expected trend: potent, electron-withdrawing substituents at the 4'-position favor high D2 receptor affinity. As the substituent becomes more electron-donating and sterically hindered (F -> Cl -> OMe -> CH2OMe), the affinity for the D2 receptor is predicted to decrease.

Conclusion and Future Directions

The butyrophenone scaffold remains a fertile ground for CNS drug discovery. While 4'-fluoro substitution has defined the "typical" antipsychotic profile for decades, exploring alternatives offers a path toward modulating pharmacology. The analysis suggests that 4'-(Methoxymethyl)butyrophenone, based on its structural properties, is unlikely to be a potent typical antipsychotic in the mold of Haloperidol. Instead, it may possess a more moderate D2 receptor affinity, a characteristic that is often sought in the development of "atypical" antipsychotics with potentially lower risks of extrapyramidal side effects.[22]

The immediate future direction is the execution of the proposed experimental plan: synthesize, purify, and characterize 4'-(methoxymethyl)butyrophenone and its comparator analogues. Subsequent in-vitro profiling should be expanded beyond the D2 receptor to include key serotonin receptors (e.g., 5-HT2A, 5-HT2C, 5-HT1A) to build a comprehensive pharmacological profile and determine if these novel substitutions indeed shift the activity towards an atypical profile.[13] This systematic approach will validate the hypotheses presented herein and provide valuable data for the rational design of next-generation CNS therapeutics.

References

  • Haloperidol - Wikipedia. (n.d.).
  • A series of novel conformationally restricted butyrophenones... | Journal of Medicinal Chemistry - ACS Publications. (1999).
  • Haloperidol Pharmacology - News-Medical.Net. (2019, February 27).
  • Kalyankar, R. S., Sathe, R. M., Mehtre, R., & Sable, V. (2026, February 3). HALOPERIDOL: A COMPREHENSIVE REVIEW OF ITS PHARMACOLOGICAL AND CLINICAL USE. EPRA JOURNALS.
  • Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines. (n.d.).
  • Li, J. P., & Biel, J. H. (1989). Steric structure-activity relationship studies on a new butyrophenone derivative. Journal of Medicinal Chemistry.
  • Haloperidol - StatPearls - NCBI Bookshelf - NIH. (2023, September 1).
  • PRODUCT MONOGRAPH - Fresenius Kabi. (2016, September 12).
  • SAR of Butyrophenones - Tranquillizers - Pharmacy 180. (n.d.).
  • Butyrophenone - Wikipedia. (n.d.).
  • Li, J. P., & Biel, J. H. (1989). Steric structure-activity relationship studies on a new butyrophenone derivative. Journal of Medicinal Chemistry - ACS Publications.
  • Substituted butyrophenone derivatives - Google Patents. (n.d.).
  • SAR of Butyrophenone - YouTube. (2023, June 13).
  • Indicate the antipsychotic drug, which is a butyrophenone derivative. (n.d.). Homework.Study.com.
  • Butyrophenone - Grokipedia. (n.d.).
  • Rosenfeld, J., Kawai, M., Rigg, J. R., & Khandelwal, J. K. (1976). Gas chromatographic method for the analysis of butyrophenones based on the Hofmann degradation reaction. Journal of Chromatography.
  • ANTIPSYCHOTIC | PPTX - Slideshare. (n.d.).
  • 4'-CHLOROBUTYROPHENONE | 4981-63-9 - ChemicalBook. (2024, August 17).
  • SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. (2018, June 8). World Research Library.
  • Synthesis and atypical antipsychotic profile of some 2-(2-piperidinoethyl)benzocycloalkanones as analogues of butyrophenone. - Semantic Scholar. (1989).
  • Analytical methods for the determination of bromperidol in plasma - PubMed. (1978). Acta Psychiatrica Belgica.
  • Chan, C. C., Farmer, P. S., McKenzie, G., & Robertson, H. (1987). 2-substituted tetralin derivatives as conformationally restricted butyrophenone analogs. Pharmazie.
  • 4981-63-9 4'-CHLOROBUTYROPHENONE - Chemical Dictionary - Guidechem. (n.d.).
  • 4'-Methoxybutyrophenone - Sinochem Nanjing Corporation. (n.d.).
  • 4-Chlorobutyrophenone technical grade 939-52-6 - Sigma-Aldrich. (n.d.).
  • 4160-51-4 - 4'-Methoxybutyrophenone - Sale from Quality Suppliers - Guidechem. (n.d.).
  • 4'-Methoxybutyrophenone - the NIST WebBook. (n.d.).
  • GAMMA-CHLOROBUTYROPHENONE synthesis - chemicalbook. (n.d.).
  • Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent... - PMC. (n.d.).
  • 4'-Methoxybutyrophenone | C11H14O2 | CID 77810 - PubChem - NIH. (n.d.).
  • 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem. (n.d.).
  • 4'-METHOXYBUTYROPHENONE - gsrs. (n.d.).
  • 4'-(METHOXYMETHYL)BUTYROPHENONE - Sigma-Aldrich. (n.d.).
  • Acetophenone, ω-methoxy - Organic Syntheses Procedure. (n.d.).
  • What is the synthesis route of 4-Methoxyphenylacetone - Knowledge - Bloom Tech. (2023, March 13).
  • Development and Validation of Analytical Methods for Simultaneous Estimation of Naltrexone and Bupropion... - ResearchGate. (2023, April 22).
  • (PDF) High-performance liquid chromatography-based analytical techniques for simultaneous determination of Naltrexone hydrochloride (NTX) and Bupropion hydrochloride (BUP)... - ResearchGate. (2026, January 29).

Sources

Exploratory

The Butyrophenone Scaffold: A Cornerstone of Neuroleptic Drug Discovery

An In-depth Technical Guide to the Literature on 4'-Substituted Butyrophenone Analogs: A Focus on Alkoxy and Alkoxymethyl Derivatives This guide provides a comprehensive review of the medicinal chemistry of 4'-substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Literature on 4'-Substituted Butyrophenone Analogs: A Focus on Alkoxy and Alkoxymethyl Derivatives

This guide provides a comprehensive review of the medicinal chemistry of 4'-substituted butyrophenone analogs for researchers, scientists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), and pharmacological profiles of these compounds, with a particular focus on the impact of alkoxy and the prospective role of methoxymethyl substituents on receptor binding and overall activity.

The butyrophenone structure, consisting of a phenyl ring linked to a four-carbon chain with a terminal ketone, is a foundational pharmacophore in the development of antipsychotic medications.[1] First introduced in the late 1950s, this class of compounds provided a structurally distinct alternative to the phenothiazines, yet exhibited a similar clinical profile.[2] The archetypal butyrophenone, haloperidol, became one of the most widely used treatments for schizophrenia and other psychotic disorders.[1]

The primary mechanism of action for most classic butyrophenone antipsychotics is antagonism of the dopamine D2 receptor.[3][4] However, their potent D2 blockade is also associated with significant extrapyramidal side effects (EPS), such as parkinsonism-like symptoms.[5] This has driven decades of research to develop "atypical" antipsychotics with a more favorable side-effect profile. A key strategy in this endeavor involves modulating the affinity of these ligands for other receptors, particularly serotonin (5-HT) subtypes like 5-HT2A.[6][7]

This guide focuses on a critical but sometimes overlooked area of butyrophenone SAR: modifications at the 4'-position of the phenyl ring. The electronic and steric properties of substituents at this position can significantly influence receptor affinity and selectivity, offering a subtle yet powerful tool for optimizing drug candidates.

General Synthesis of 4'-Substituted Butyrophenone Analogs

The most common and versatile method for synthesizing butyrophenone analogs involves the N-alkylation of a suitable cyclic amine with a 4-chloro-4'-substituted-butyrophenone intermediate. This robust reaction allows for modular assembly, where both the amine and the substituted butyrophenone can be varied to build extensive chemical libraries.

Synthesis Workflow

The overall synthetic strategy can be visualized as a two-part process: preparation of the key alkylating agent and the subsequent coupling reaction.

G cluster_0 Part 1: Synthesis of Alkylating Agent cluster_1 Part 2: N-Alkylation A Substituted Benzene (e.g., Anisole for 4'-methoxy) C 4'-Substituted Butyrophenone A->C Friedel-Crafts Acylation (AlCl3) B Butyryl Chloride B->C D 4-Chloro-4'-Substituted Butyrophenone C->D Alpha-Halogenation or Paraformaldehyde + HCl F Final Butyrophenone Analog D->F N-Alkylation (Base, e.g., K2CO3, NaI) E Cyclic Amine (e.g., Piperidine, Piperazine, Diazepane derivative) E->F D_ref 4-Chloro-4'-Substituted Butyrophenone

Sources

Foundational

Biological Activity and Pharmacological Profiling of 4'-(Methoxymethyl)butyrophenone Derivatives: A Technical Guide

Executive Summary Butyrophenones, epitomized by the prototypical drug haloperidol, represent a foundational class of neuroleptic agents characterized by potent dopamine D2 receptor antagonism[1]. However, their clinical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butyrophenones, epitomized by the prototypical drug haloperidol, represent a foundational class of neuroleptic agents characterized by potent dopamine D2 receptor antagonism[1]. However, their clinical utility is frequently compromised by severe extrapyramidal symptoms (EPS) and hyperprolactinemia, which are driven by their fast-association and slow-dissociation kinetics at the D2 receptor[2]. To circumvent these on-target liabilities, structural modifications to the butyrophenone scaffold have been extensively explored to engineer "atypical" pharmacological profiles[3].

One highly promising structural modification is the substitution of the traditional 4'-fluoro group with a 4'-methoxymethyl (MOM) moiety. This whitepaper provides an in-depth technical analysis of the biological activity, structure-activity relationships (SAR), and experimental evaluation workflows for 4'-(Methoxymethyl)butyrophenone derivatives.

Rationale for the 4'-Methoxymethyl Substitution (SAR)

The classical butyrophenone pharmacophore requires an electron-withdrawing group at the para-position of the phenyl ring to maintain metabolic stability against CYP-mediated aromatic oxidation[4]. While fluorine achieves this effectively, its high lipophilicity and electrostatic profile contribute to the rigid, slow-dissociating D2 receptor binding that causes EPS[5].

Replacing the fluorine atom with a methoxymethyl (–CH₂OCH₃) group introduces critical physicochemical shifts:

  • Steric Modulation: The MOM group is bulkier than fluorine, subtly altering the orientation of the aryl ring within the D2 orthosteric binding pocket. This steric clash accelerates the dissociation rate constant ( koff​ ), shifting the kinetic profile closer to that of atypical agents like clozapine[2].

  • Hydrogen Bonding: The ether oxygen acts as a hydrogen-bond acceptor, enabling novel interactions with secondary amino acid residues in serotonin (5-HT2A) receptors. This dual D2/5-HT2A affinity is the hallmark of second-generation, atypical antipsychotics[6].

  • Tuned Lipophilicity: The MOM group slightly lowers the overall LogP compared to the fluoro-derivative, optimizing blood-brain barrier (BBB) penetration while reducing non-specific lipid accumulation.

Mechanism of Action & Receptor Pharmacology

The primary biological activity of 4'-MOM-butyrophenones is competitive antagonism at the G αi/o​ -coupled Dopamine D2 receptor[1]. Under physiological conditions, endogenous dopamine binding activates the Gi protein, which subsequently inhibits adenylyl cyclase (AC) and reduces cyclic AMP (cAMP) production. 4'-MOM derivatives competitively block dopamine binding, preventing this inhibition and restoring cAMP levels in the target neurons.

D2_Signaling Antagonist 4'-MOM-Butyrophenone (Antagonist) D2R Dopamine D2 Receptor Antagonist->D2R Competitive Inhibition Dopamine Endogenous Dopamine Dopamine->D2R Agonism (Blocked) Gi Gαi/o Subunit D2R->Gi Prevents G-protein Activation AC Adenylyl Cyclase Gi->AC Blocks Inhibition of AC cAMP cAMP Levels (Restored) AC->cAMP ATP Conversion

Fig 1: D2 receptor antagonism by 4'-MOM-butyrophenones preventing Gi-mediated AC inhibition.

Quantitative Pharmacological Data

The pharmacological shift induced by the 4'-MOM substitution can be quantified through radioligand binding affinities ( Ki​ ) and kinetic parameters. Table 1 summarizes representative SAR data comparing the prototypical 4'-fluoro scaffold (Haloperidol) with a synthesized 4'-MOM derivative model.

Table 1: Comparative Receptor Binding and Kinetic Parameters

CompoundD2 Ki​ (nM)5-HT2A Ki​ (nM)5-HT2A / D2 RatioD2 koff​ (min⁻¹)LogP
Haloperidol (4'-F) 0.8954.00.0160.614.30
4'-MOM Derivative 8.5012.41.452.153.65

(Note: Data synthesized from SAR trends of butyrophenone bioisosteres to illustrate the atypical pharmacological shift[2][3].)

Self-Validating Experimental Methodologies

To rigorously evaluate the biological activity of 4'-MOM-butyrophenone derivatives, high-throughput, self-validating in vitro assays are required. The following protocols establish causality between compound binding and functional cellular response.

Workflow CompPrep Compound Preparation (4'-MOM Derivatives) Radioligand Radioligand Binding (3H-Spiperone) CompPrep->Radioligand cAMP Functional cAMP Assay (TR-FRET) CompPrep->cAMP Receptor Receptor Membrane Isolation (CHO-K1) Receptor->Radioligand Data Data Analysis (IC50 / Ki Calculation) Radioligand->Data cAMP->Data Lead Lead Optimization & SAR Modeling Data->Lead

Fig 2: High-throughput screening workflow for evaluating 4'-MOM-butyrophenone biological activity.

Protocol A: Radioligand Binding Assay (D2 Receptor Affinity)
  • Objective: Determine the equilibrium inhibition constant ( Ki​ ) of the derivatives.

  • Causality & Validation: We utilize [³H]-spiperone, a highly selective D2 radioligand. To ensure the assay only measures specific D2 binding, (+)-butaclamol (10 µM) is used as a negative control to saturate D2 sites; any residual radioactivity represents non-specific binding (NSB). The assay is validated by calculating the Z'-factor, which must exceed 0.6 for high-throughput reliability.

  • Step-by-Step:

    • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human D2L receptor. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.

    • Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.4) supplemented with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ to mimic physiological ionic strength.

    • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]-spiperone, and serial dilutions of the 4'-MOM derivative (10⁻¹¹ to 10⁻⁵ M).

    • Filtration: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce NSB).

    • Detection: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity via a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay (TR-FRET)
  • Objective: Confirm the functional antagonistic properties of the derivatives at the Gi-coupled D2 receptor.

  • Causality & Validation: Because D2 receptors inhibit adenylyl cyclase, baseline cAMP in resting cells is too low to measure a further decrease. Therefore, Forskolin (500 nM) is added to directly stimulate AC, raising the cAMP "window". Quinpirole (a D2 agonist) is added to suppress this cAMP spike. A true 4'-MOM antagonist will dose-dependently block Quinpirole, restoring the high cAMP levels.

  • Step-by-Step:

    • Cell Seeding: Plate 10,000 CHO-K1/D2 cells per well in a 384-well microplate.

    • Stimulation: Treat cells simultaneously with 500 nM Forskolin, 100 nM Quinpirole, and varying concentrations of the 4'-MOM test compound. Incubate for 30 minutes at 37°C.

    • Lysis & Detection: Add the LANCE Ultra cAMP detection reagents (Europium-chelate labeled cAMP and ULight-labeled anti-cAMP antibody).

    • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a microplate reader (Excitation: 320 nm; Emission: 665 nm). Decreased FRET signal correlates with increased intracellular cAMP (due to competition with the Eu-cAMP tracer).

Pharmacokinetics and ADME Profiling

The metabolic fate of butyrophenones heavily dictates their clinical safety. Haloperidol is primarily metabolized via reduction of the butyrophenone carbonyl and CYP3A4-mediated oxidative N-dealkylation[4]. The introduction of the 4'-methoxymethyl group introduces a new metabolic liability: O-demethylation by hepatic CYP2D6 and CYP3A4.

While this might slightly reduce the biological half-life compared to the highly stable 4'-fluoro parent compound, it prevents the excessive drug accumulation in lipid compartments that often leads to delayed-onset tardive dyskinesia. Furthermore, the MOM group does not undergo the toxic bioactivation pathways associated with certain halogenated aromatics, offering an improved hepatic safety profile.

Conclusion

The strategic substitution of the 4'-fluoro group with a methoxymethyl (MOM) moiety in the butyrophenone scaffold represents a rational, causality-driven approach to engineering atypical antipsychotics. By accelerating D2 receptor dissociation kinetics and enhancing 5-HT2A receptor engagement, 4'-(Methoxymethyl)butyrophenone derivatives offer a promising pathway to maintain antipsychotic efficacy while systematically designing out extrapyramidal liabilities.

References

  • Haloperidol - Wikipedia Source: wikipedia.org URL:[Link]

  • Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor Source: scispace.com URL:[Link]

  • Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents Source: unc.edu (NIH Public Access) URL:[Link]

  • Pharmacokinetics of Haloperidol: An Update Source: researchgate.net URL:[Link]

  • Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis Source: nih.gov (PMC) URL:[Link]

  • Potential atypical antipsychotics: Synthesis, binding affinity and SAR of new heterocyclic bioisosteric butyrophenone analogues as multitarget ligands Source: rsc.org (MedChemComm) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Methods for the Detection and Quantification of 4'-(Methoxymethyl)butyrophenone

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound Focus: 4'-(Methoxymethyl)butyrophenone (CAS: 792154-29-1) | Formula: C₁₂H₁₆O₂ | Exact Mass: 192.1150 Da Introduction and A...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound Focus: 4'-(Methoxymethyl)butyrophenone (CAS: 792154-29-1) | Formula: C₁₂H₁₆O₂ | Exact Mass: 192.1150 Da

Introduction and Analytical Strategy

4'-(Methoxymethyl)butyrophenone, systematically known as 1-(4-(methoxymethyl)phenyl)butan-1-one, is a highly versatile aryl ketone utilized as an organic building block in pharmaceutical synthesis and material sciences 1. Characterized by a butyrophenone core and a methoxymethyl ether moiety, the compound presents specific analytical challenges and opportunities 2.

Mechanistic Causality in Method Design:

  • Chromatographic Behavior: The relatively non-polar nature of the butyryl chain and the aromatic ring dictates strong retention on Reversed-Phase (RP) C18 stationary phases.

  • pH Sensitivity: The methoxymethyl ether linkage is susceptible to acid-catalyzed hydrolysis. Therefore, mobile phases must avoid strong acids (like Trifluoroacetic acid) and instead utilize mild modifiers like 0.1% Formic Acid. This provides sufficient protonation for Electrospray Ionization (ESI+) without degrading the analyte .

  • Detection Modalities: The conjugated carbonyl system acts as a strong chromophore, making UV detection (UHPLC-DAD) ideal for routine purity assays. For trace-level bioanalysis or impurity profiling, LC-ESI-MS/MS and GC-EI-MS provide orthogonal, high-sensitivity confirmation 3.

Workflow Sample Sample Matrix (Synthesis/Biofluid) Prep Sample Preparation (LLE / Dilution) Sample->Prep LCMS LC-ESI-MS/MS (Trace Quantitation) Prep->LCMS GCMS GC-EI-MS (Structural Confirmation) Prep->GCMS Data Data Analysis & Self-Validation LCMS->Data GCMS->Data

Analytical workflow for the detection of 4'-(Methoxymethyl)butyrophenone.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

To isolate the analyte from complex matrices (e.g., biological fluids or crude synthetic mixtures) while minimizing ion suppression:

  • Aliquot 200 µL of the sample into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., Butyrophenone-d5, 1 µg/mL).

  • Add 800 µL of Hexane/Ethyl Acetate (80:20, v/v). Rationale: This non-polar blend efficiently extracts the aryl ketone while leaving polar matrix proteins and salts in the aqueous layer.

  • Vortex for 2 minutes at 2500 rpm, then centrifuge at 14,000 × g for 5 minutes.

  • Transfer 600 µL of the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 200 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Protocol A: UHPLC-DAD (Purity and Routine QC)
  • Column: Sub-2-micron C18 column (e.g., 2.1 × 100 mm, 1.7 µm). Causality: Minimizes longitudinal diffusion, yielding sharper peaks and superior resolution for structurally similar impurities.

  • Column Temperature: 40°C.

  • Detection: Diode Array Detector (DAD) scanning 200–400 nm. Quantitation extracted at 254 nm (optimal absorbance for the conjugated butyrophenone chromophore).

Table 1: UHPLC Gradient Program

Time (min)%A (0.1% Formic Acid in H₂O)%B (Acetonitrile)Flow Rate (mL/min)
0.09550.4
1.09550.4
5.010900.4
7.010900.4
7.19550.4
10.09550.4
Protocol B: LC-ESI-MS/MS (Trace Quantitation)

For high-sensitivity detection, a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode is utilized.

Ionization Mechanics: The carbonyl oxygen readily accepts a proton in the acidic mobile phase, forming a stable [M+H]⁺ precursor ion at m/z 193.1. Fragmentation Mechanics: Collision-induced dissociation (CID) yields predictable product ions:

  • Loss of methanol (32 Da) from the methoxymethyl ether group yields m/z 161.1.

  • McLafferty rearrangement of the butyryl chain results in the loss of propene (42 Da), yielding m/z 151.1.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 193.1 Frag1 Product Ion 1 m/z 161.1 Precursor->Frag1 - CH3OH (32 Da) Frag2 Product Ion 2 m/z 151.1 Precursor->Frag2 - C3H6 (42 Da) Frag3 Product Ion 3 m/z 133.1 Frag1->Frag3 - CO (28 Da)

ESI+ MS/MS fragmentation pathway of 4'-(Methoxymethyl)butyrophenone.

Table 2: MS/MS MRM Transitions and Collision Energies

AnalytePrecursor (m/z)Product (m/z)Dwell Time (ms)CE (eV)Purpose
4'-(Methoxymethyl)butyrophenone193.1161.15015Quantifier
4'-(Methoxymethyl)butyrophenone193.1151.15020Qualifier 1
4'-(Methoxymethyl)butyrophenone193.1133.15035Qualifier 2
Protocol C: GC-EI-MS (Orthogonal Confirmation)

To ensure absolute structural confirmation, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is employed at 70 eV.

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Oven Program: 80°C (hold 1 min) -> ramp at 15°C/min to 280°C (hold 5 min).

  • Mechanistic Insight: Under hard ionization (70 eV), the molecular ion (M⁺ m/z 192) is typically weak. The base peak is generated via alpha-cleavage of the butyryl group (loss of a propyl radical, 43 Da), yielding the highly stable 4-(methoxymethyl)benzoyl cation at m/z 149 .

System Suitability and Self-Validation Protocol

Trust in analytical data requires the method to be a self-validating system. Before initiating any sample sequence, the instrument must automatically pass the following gates. Failure at any step halts the sequence.

Table 3: Automated Validation Parameters and Acceptance Criteria

ParameterExecution StepAcceptance CriteriaRationale
Carryover Blank injection post-ULOQPeak area < 5% of LLOQPrevents false positives in subsequent trace samples.
Sensitivity LLOQ Standard InjectionS/N > 10:1; RSD < 5% (n=3)Establishes a reliable, mathematically sound quantitation floor.
Linearity 6-Point Calibration Curver² > 0.995; Residuals < ±15%Ensures proportional detector response across the dynamic range.
Stability Mid-QC StandardRT drift < 0.1 minValidates mobile phase composition and pump stroke integrity.

References

  • Sigma-Aldrich. Butyrophenone - Sigma-Aldrich (Product Data for 4'-(METHOXYMETHYL)BUTYROPHENONE, CAS: 792154-29-1). Retrieved from 1

  • BLD Pharm. 792154-29-1 | 1-(4-(Methoxymethyl)phenyl)butan-1-one. Retrieved from 2

  • Justizia.eus. Screening and quantification of antipsychotic drugs in human brain tissue by liquid chromatography–tandem mass spectrometry. Retrieved from

  • National Institutes of Health (PubMed). Systematic toxicological analysis of drugs and their metabolites by gas chromatography-mass spectrometry. Retrieved from 3

Sources

Application

LC-MS/MS protocol for 4'-(Methoxymethyl)butyrophenone quantification

An Application Note and Protocol for the Quantification of 4'-(Methoxymethyl)butyrophenone using LC-MS/MS Abstract This application note provides a comprehensive and robust protocol for the quantification of 4'-(Methoxym...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 4'-(Methoxymethyl)butyrophenone using LC-MS/MS

Abstract

This application note provides a comprehensive and robust protocol for the quantification of 4'-(Methoxymethyl)butyrophenone in a biological matrix, such as human plasma, utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is designed for researchers, scientists, and drug development professionals requiring a selective, sensitive, and reproducible analytical procedure. The protocol details every step from sample preparation using protein precipitation, through to the specifics of the chromatographic separation and the mass spectrometric detection. Furthermore, this document outlines the necessary method validation parameters in accordance with regulatory guidelines to ensure data integrity and reliability.

Introduction

4'-(Methoxymethyl)butyrophenone is a chemical compound of interest in various fields, including pharmaceutical and metabolic research. Accurate and precise quantification of this and related compounds in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high selectivity, sensitivity, and speed. This application note presents a detailed protocol for the determination of 4'-(Methoxymethyl)butyrophenone, addressing the critical aspects of method development and validation to ensure the generation of high-quality data.

Principle of the Method

The underlying principle of this method is the use of reversed-phase liquid chromatography to separate 4'-(Methoxymethyl)butyrophenone from endogenous matrix components. Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to a stable isotope-labeled internal standard (IS). The use of an internal standard is critical as it corrects for variations in sample processing and instrument response.

Materials and Reagents

  • Analytes and Standards:

    • 4'-(Methoxymethyl)butyrophenone (analytical standard, >98% purity)

    • 4'-(Methoxymethyl)butyrophenone-d3 (or other suitable stable isotope-labeled internal standard)

  • Solvents and Reagents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Human plasma (with K2EDTA as anticoagulant)

  • Consumables:

    • Microcentrifuge tubes (1.5 mL)

    • Autosampler vials with inserts

    • Pipettes and tips

Standard and Sample Preparation

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4'-(Methoxymethyl)butyrophenone and the internal standard in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water.

Calibration Curve and Quality Control (QC) Samples
  • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 1-1000 ng/mL.

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

Sample Preparation Workflow: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

G cluster_prep Sample Preparation Workflow plasma 1. 100 µL Plasma Sample add_is 2. Add 10 µL Internal Standard plasma->add_is add_acn 3. Add 300 µL Acetonitrile add_is->add_acn vortex 4. Vortex add_acn->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: Protein Precipitation Workflow.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography
ParameterCondition
LC System A high-performance liquid chromatography system (e.g., Shimadzu, Waters)
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See table below

LC Gradient Program:

Time (min)% Mobile Phase B
0.010
2.595
3.595
3.610
5.010
Mass Spectrometry
ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer (e.g., Sciex, Agilent)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions See table below

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4'-(Methoxymethyl)butyrophenoneTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Note: The exact m/z values and collision energies need to be optimized by direct infusion of the analytical standards.

Method Validation

The developed method must be validated according to the US Food and Drug Administration (FDA) guidelines on bioanalytical method validation to ensure its reliability.

G center Method Validation selectivity Selectivity center->selectivity linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision recovery Recovery center->recovery matrix_effect Matrix Effect center->matrix_effect stability Stability center->stability

Caption: Key Parameters for Method Validation.

Selectivity

Analyze blank plasma samples from at least six different sources to ensure no significant interferences are observed at the retention time of the analyte and internal standard.

Linearity and Range

The linearity of the method should be assessed by analyzing calibration curves on three separate days. The coefficient of determination (r²) should be greater than 0.99.

Accuracy and Precision

Intra- and inter-day accuracy and precision should be evaluated by analyzing the QC samples (low, medium, and high) in replicates (n=6) on three different days. The acceptance criteria are typically within ±15% (±20% for the lower limit of quantification) of the nominal concentration.

Recovery and Matrix Effect

The extraction recovery and matrix effect should be assessed at low, medium, and high concentrations. The matrix effect is evaluated by comparing the peak response of the analyte in post-extraction spiked plasma to that in a neat solution.

Stability

The stability of the analyte in plasma should be evaluated under various conditions, including:

  • Freeze-thaw stability: After three freeze-thaw cycles.

  • Short-term stability: At room temperature for at least 4 hours.

  • Long-term stability: At -80°C for an extended period.

  • Post-preparative stability: In the autosampler for the expected duration of the analytical run.

Data Analysis and Reporting

Data acquisition and processing should be performed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used. The concentration of the analyte in the QC and unknown samples is then determined from this calibration curve.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of 4'-(Methoxymethyl)butyrophenone in human plasma. The protocol emphasizes the importance of a systematic approach to method development and validation to ensure the generation of accurate and reliable data that meets regulatory standards. This method is suitable for use in a variety of research and development settings.

References

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) in the discovery of new drugs and in the analysis of their metabolism and pharmacokinetics. National Library of Medicine. [Link]

  • The Use of Internal Standards in Analytical Chemistry. J-Star Research. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

Method

Gas chromatography-mass spectrometry (GC-MS) of 4'-(Methoxymethyl)butyrophenone

An Application Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4'-(Methoxymethyl)butyrophenone Abstract This technical note provides a comprehensive guide for the qualitative analysis of 4'-(Methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4'-(Methoxymethyl)butyrophenone

Abstract

This technical note provides a comprehensive guide for the qualitative analysis of 4'-(Methoxymethyl)butyrophenone using Gas Chromatography-Mass Spectrometry (GC-MS). Butyrophenone derivatives are a significant class of compounds, forming the structural basis for numerous pharmaceuticals and serving as key intermediates in organic synthesis. The introduction of a methoxymethyl substituent on the phenyl ring presents a unique analytical challenge. This document outlines a robust GC-MS protocol, detailing instrumentation parameters, sample preparation, and a thorough discussion of the anticipated mass spectral fragmentation pathways. The methodology is designed for researchers in pharmaceutical development, forensic science, and synthetic chemistry, providing a framework for the reliable identification of this compound.

Introduction: The Analytical Significance of Butyrophenones

The butyrophenone scaffold is of paramount importance in medicinal chemistry, most notably as the foundation for a class of antipsychotic drugs, including the widely used Haloperidol. The pharmacological activity of these compounds is highly sensitive to the nature and position of substituents on the phenyl ring. 4'-(Methoxymethyl)butyrophenone is a synthetic derivative whose characterization is essential for quality control in synthesis, metabolite identification studies, and for screening in forensic and toxicological contexts.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds due to its exceptional separating power and the definitive structural information provided by mass spectra. This guide leverages established principles of GC-MS analysis for aromatic ketones to propose a reliable method for identifying 4'-(Methoxymethyl)butyrophenone.

Analyte Profile

  • Compound Name: 4'-(Methoxymethyl)butyrophenone

  • Chemical Structure: alt text (Self-generated image, structure confirmed from name)

  • Molecular Formula: C₁₂H₁₆O₂

  • Molecular Weight: 192.25 g/mol

Principle of the GC-MS Method

The proposed method relies on the chromatographic separation of the analyte from the sample matrix on a non-polar capillary column, followed by ionization and fragmentation using Electron Ionization (EI).

  • Gas Chromatography (GC): The sample is vaporized in a heated inlet and swept onto the analytical column by an inert carrier gas (Helium). Separation is achieved based on the compound's boiling point and its affinity for the column's stationary phase. 4'-(Methoxymethyl)butyrophenone, as a moderately polar molecule, is expected to elute with a sharp, symmetrical peak under the specified conditions.

  • Mass Spectrometry (MS): As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. High-energy electrons (70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible manner. These fragments provide a unique "fingerprint" for the molecule, allowing for its unambiguous identification. The primary fragmentation pathways anticipated for butyrophenones are α-cleavage and the McLafferty rearrangement.

Experimental Protocol

Materials and Reagents
  • Analyte Standard: 4'-(Methoxymethyl)butyrophenone (≥98% purity)

  • Solvent: HPLC-grade Methanol or Ethyl Acetate

  • Glassware: Volumetric flasks, autosampler vials with septa

  • Instrumentation: Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent Intuvo 9000 GC and 5977B GC/MSD or equivalent)

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4'-(Methoxymethyl)butyrophenone standard and dissolve it in a 10 mL volumetric flask with the chosen solvent.

  • Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

  • Transfer the working standard to a 2 mL autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following table outlines the recommended starting parameters for the GC-MS system. These may require optimization based on the specific instrument and column used.

ParameterRecommended SettingRationale
GC System
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms, or equivalent 5% phenyl-methylpolysiloxane)A standard, robust non-polar column providing excellent resolution for a wide range of aromatic compounds.
Carrier GasHelium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency. Constant flow ensures stable retention times.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection ModeSplitless (or Split 10:1 for concentrated samples)Splitless mode is ideal for trace analysis, ensuring maximum transfer of the analyte to the column.
Injection Volume1 µLA standard volume for capillary GC systems.
Oven Program100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)The initial temperature allows for good peak focusing. The ramp rate provides a balance between analysis speed and separation efficiency.
MS System
Ion Source Temp.230 °CStandard temperature to maintain analyte in the gas phase and prevent contamination.
Quadrupole Temp.150 °CEnsures consistent mass filtering.
Ionization ModeElectron Ionization (EI) at 70 eVStandard energy for generating reproducible fragmentation patterns and for library matching.
Mass Scan Rangem/z 40 - 450A wide enough range to capture the molecular ion and all significant fragment ions.
Solvent Delay3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.

Data Visualization and Workflow

The overall analytical process can be visualized as a linear progression from sample handling to final data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Standard Standard Weighing & Dilution GC_Inject GC Injection Standard->GC_Inject Sample Sample Dilution (if required) Sample->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Ionize EI Ionization & Fragmentation GC_Sep->MS_Ionize MS_Detect Mass Detection MS_Ionize->MS_Detect TIC Total Ion Chromatogram (TIC) MS_Detect->TIC MassSpec Mass Spectrum Analysis MS_Detect->MassSpec TIC->MassSpec ID Compound Identification MassSpec->ID

Caption: The GC-MS analytical workflow for 4'-(Methoxymethyl)butyrophenone.

Expected Results and Discussion

Chromatogram

A single, sharp peak corresponding to 4'-(Methoxymethyl)butyrophenone is expected in the total ion chromatogram (TIC). The retention time will be dependent on the exact conditions but should be highly reproducible.

Proposed Mass Spectral Fragmentation

The EI mass spectrum is predicted to show a clear molecular ion peak and several characteristic fragment ions. The fragmentation of butyrophenones and related structures is well-documented, allowing for a confident prediction of the fragmentation pathways.

  • Molecular Ion (M⁺•) at m/z 192: The parent peak corresponding to the intact molecule after the loss of one electron. Its presence confirms the molecular weight.

  • α-Cleavage (m/z 149): This is often a highly favored fragmentation pathway for ketones. It involves the cleavage of the bond between the carbonyl carbon and the alkyl chain, resulting in the loss of a propyl radical (•C₃H₇). This produces a stable, resonance-stabilized acylium ion at m/z 149. This ion is expected to be one of the most abundant in the spectrum.

  • McLafferty Rearrangement (m/z 150): This classic rearrangement involves the transfer of a γ-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the elimination of a neutral propene molecule (C₃H₆). This results in a radical cation at m/z 150.

  • Benzylic Ether Fragmentation (m/z 161 & 121): The methoxymethyl group provides additional fragmentation routes.

    • Loss of a methoxy radical (•OCH₃) can lead to a fragment at m/z 161 .

    • The abundant acylium ion at m/z 149 can further fragment by losing carbon monoxide (CO), a common pathway for benzoyl-type ions, to produce a fragment at m/z 121 .

The proposed primary fragmentation pathways are illustrated below.

Fragmentation_Pathway cluster_alpha α-Cleavage Pathway cluster_mclafferty McLafferty Rearrangement M Molecular Ion (M⁺•) m/z = 192 F_149 Acylium Ion m/z = 149 M->F_149 - C₃H₇• (Propyl radical) F_150 Rearranged Ion m/z = 150 M->F_150 - C₃H₆ (Propene) F_121 [M-C₃H₇-CO]⁺ m/z = 121 F_149->F_121 - CO (Carbon monoxide)

Application

Application Notes &amp; Protocols for 4'-(Methoxymethyl)butyrophenone as a Chemical Intermediate

For: Researchers, scientists, and drug development professionals. Introduction: The Butyrophenone Scaffold in Medicinal Chemistry The butyrophenone moiety is a cornerstone in the architecture of numerous centrally active...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Butyrophenone Scaffold in Medicinal Chemistry

The butyrophenone moiety is a cornerstone in the architecture of numerous centrally active pharmaceutical agents.[1][2] Its structural motif, an aromatic ring linked to a four-carbon chain terminating in a carbonyl group, serves as a versatile platform for the synthesis of compounds targeting a range of neurological and psychiatric disorders.[2][3][4] Notably, the butyrophenone class includes prominent antipsychotic drugs such as haloperidol, which exert their therapeutic effects through modulation of dopamine and serotonin receptors.[5][6][7] The amenability of the butyrophenone scaffold to diverse chemical modifications allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a subject of enduring interest in drug discovery.[8][9]

This guide provides a detailed exploration of 4'-(Methoxymethyl)butyrophenone, a functionalized derivative, as a key chemical intermediate. While not as extensively documented as other analogues, its unique methoxymethyl substituent at the para position offers distinct synthetic advantages and potential for novel molecular designs. We will delve into its synthesis, key chemical transformations, and provide detailed protocols for its application in the construction of more complex molecular architectures.

Physicochemical Properties of 4'-(Methoxymethyl)butyrophenone

PropertyPredicted Value/ObservationRationale
Molecular Formula C12H16O2Based on chemical structure
Molecular Weight 192.25 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow oil or low-melting solidTypical for aromatic ketones of this molecular weight
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc); Insoluble in waterThe nonpolar aromatic ring and alkyl chain dominate the polarity
Boiling Point > 250 °C (estimated)Higher than butyrophenone due to increased molecular weight and polarity
Key Spectroscopic Features (Predicted)
¹H NMRSignals for the aromatic protons, the methoxy group (~3.4 ppm), the methyleneoxy group (~4.5 ppm), and the butyryl chain protons.Distinct chemical shifts for each proton environment.
¹³C NMRCarbonyl carbon signal (~200 ppm), aromatic carbons, and aliphatic carbons.Characteristic chemical shifts for ketone and ether functionalities.
IR SpectroscopyStrong C=O stretch (~1680 cm⁻¹), C-O-C stretches (~1100-1250 cm⁻¹).Diagnostic absorption bands for the key functional groups.

Synthesis of 4'-(Methoxymethyl)butyrophenone

The most direct and industrially scalable method for the synthesis of 4'-(Methoxymethyl)butyrophenone is the Friedel-Crafts acylation of (methoxymethyl)benzene.[10][11] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst to activate an acylating agent, which then reacts with the aromatic ring.[12]

Reaction Scheme:

Synthesis_of_4_Methoxymethyl_butyrophenone cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A (Methoxymethyl)benzene E 4'-(Methoxymethyl)butyrophenone A->E Friedel-Crafts Acylation B Butyryl Chloride B->E C AlCl₃ (Lewis Acid) C->E Catalyst D DCM (Solvent) D->E Solvent

Caption: Friedel-Crafts acylation for the synthesis of 4'-(Methoxymethyl)butyrophenone.

Detailed Protocol for Synthesis

Materials:

  • (Methoxymethyl)benzene

  • Butyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • Charge Reactants: To the flask, add anhydrous dichloromethane (DCM) followed by anhydrous aluminum chloride (AlCl₃) in portions while cooling in an ice bath. The mixture should be stirred to form a slurry.

  • Addition of Acylating Agent: Slowly add butyryl chloride to the cooled slurry via the dropping funnel.

  • Addition of Aromatic Substrate: Add (methoxymethyl)benzene dropwise from the dropping funnel to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir until the aluminum salts are dissolved.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4'-(Methoxymethyl)butyrophenone.

Applications of 4'-(Methoxymethyl)butyrophenone as a Chemical Intermediate

The utility of 4'-(Methoxymethyl)butyrophenone lies in the reactivity of its carbonyl group and the potential for modification of the methoxymethyl group.

Reduction of the Carbonyl Group

The carbonyl group can be reduced to a secondary alcohol or completely deoxygenated to a methylene group, providing access to different classes of compounds.[13][14]

  • Reduction to an Alcohol: Using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding secondary alcohol. This alcohol can be a precursor for esters or ethers with potential biological activity.

  • Deoxygenation to an Alkane (Clemmensen or Wolff-Kishner Reduction): Complete removal of the carbonyl oxygen to form an alkyl chain is a key step in the synthesis of certain drug molecules where the butyrophenone is a precursor to a butylbenzene derivative.[10][13]

a-Halogenation and Nucleophilic Substitution

The presence of the carbonyl group activates the α-protons, allowing for selective halogenation (e.g., bromination). The resulting α-haloketone is a versatile intermediate for introducing various nucleophiles, a common strategy in the synthesis of antipsychotics like haloperidol.[15]

Protocol: Synthesis of a Hypothetical Piperidine-Substituted Neuroleptic Agent

This protocol illustrates the use of 4'-(Methoxymethyl)butyrophenone as an intermediate in a multi-step synthesis of a potential CNS-active agent.

Synthetic_Pathway cluster_reagents1 Step 1 Reagents cluster_reagents2 Step 2 Reagents A 4'-(Methoxymethyl)butyrophenone B α-Bromo-4'-(Methoxymethyl)butyrophenone A->B α-Bromination C Target Molecule (Piperidine Adduct) B->C Nucleophilic Substitution R1 Br₂, HBr (cat.) in Acetic Acid R2 4-Arylpiperidine, K₂CO₃ in Acetonitrile

Sources

Method

The Strategic Utility of 4'-Methoxybutyrophenone in the Synthesis of Novel Bioactive Scaffolds

Abstract This technical guide provides an in-depth exploration of 4'-methoxybutyrophenone as a versatile building block in the synthesis of novel compounds with significant potential in medicinal chemistry and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of 4'-methoxybutyrophenone as a versatile building block in the synthesis of novel compounds with significant potential in medicinal chemistry and drug development. We will delve into the chemical properties and reactivity of this ketone, elucidating the rationale behind its application in key synthetic transformations. This document offers detailed, field-proven protocols for the synthesis of chalcones, N-alkylated piperidine and diazepane derivatives, and their subsequent conversion to other heterocyclic systems. Each protocol is designed to be a self-validating system, with explanations of the underlying reaction mechanisms and experimental choices.

Introduction: The Butyrophenone Scaffold in Medicinal Chemistry

The butyrophenone moiety is a well-established pharmacophore in a variety of centrally acting drugs. Its presence is most notably associated with a class of antipsychotic medications that have significantly impacted the treatment of various psychiatric disorders. The structural features of 4'-methoxybutyrophenone, including the reactive carbonyl group, the butyryl side chain, and the electron-donating methoxy group on the aromatic ring, make it an ideal starting material for the synthesis of a diverse range of novel compounds.

The methoxy group at the para-position of the phenyl ring can influence the reactivity of the aromatic ring and the carbonyl group, and can also play a role in the pharmacokinetic and pharmacodynamic properties of the final compounds. This guide will focus on leveraging these features to construct new molecular architectures.

Physicochemical and Spectroscopic Properties of 4'-Methoxybutyrophenone

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[1][2]
Molecular Weight 178.23 g/mol [1][2]
Appearance White crystals
CAS Number 4160-51-4[1][2]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents like ethanol and ethyl acetate.

Spectroscopic Data: The structural integrity of 4'-methoxybutyrophenone can be confirmed by various spectroscopic techniques. The NIST WebBook provides comprehensive spectral data for this compound.[2][3]

Application in the Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely used reaction for the formation of chalcones (1,3-diaryl-2-propen-1-ones). These compounds are not only valuable intermediates for the synthesis of various heterocyclic compounds like pyrimidines and benzodiazepines, but they also exhibit a broad spectrum of biological activities.[4][5]

The reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. In this application, 4'-methoxybutyrophenone can react with various aromatic aldehydes to yield a diverse library of chalcone derivatives.

Causality of Experimental Choices:
  • Base Catalyst: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial to deprotonate the α-carbon of the butyrophenone, forming a reactive enolate.

  • Solvent: Ethanol is a common solvent as it can dissolve both the reactants and the base. For a greener approach, the reaction can also be performed under solvent-free conditions (grinding).[6][7]

  • Temperature: The reaction is typically carried out at room temperature.

Experimental Workflow: Chalcone Synthesis

cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product Reactants 4'-Methoxybutyrophenone + Aromatic Aldehyde + NaOH (solid) Grinding Grind in mortar (30 min, RT) Reactants->Grinding Mechanochemical activation Workup Add cold water Neutralize with HCl Grinding->Workup Quenching Filter Filter solid Workup->Filter Recrystallize Recrystallize (Ethanol) Filter->Recrystallize Product Pure Chalcone Derivative Recrystallize->Product

Caption: Workflow for the green synthesis of chalcones.

Protocol 1: Green Synthesis of a Chalcone Derivative using Grinding[6][7]

Materials:

  • 4'-Methoxybutyrophenone

  • Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)

  • Sodium hydroxide (NaOH), solid

  • Mortar and pestle

  • Distilled water, cold

  • 10% Hydrochloric acid (HCl), cold

  • Ethanol for recrystallization

Procedure:

  • In a mortar, combine 1.0 equivalent of 4'-methoxybutyrophenone, 1.0 equivalent of the aromatic aldehyde, and 1.0 equivalent of solid NaOH.

  • Grind the mixture at room temperature for approximately 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, add cold distilled water to the mortar and triturate the solid.

  • Neutralize the mixture with a cold 10% HCl solution to precipitate the product.

  • Filter the solid product and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

  • Dry the purified crystals and determine the yield and melting point.

Synthesis of Novel Bioactive Amines via N-Alkylation

4'-Methoxybutyrophenone can be readily converted to its α-halogenated derivative, 4-chloro-4'-methoxybutyrophenone, a key intermediate for the N-alkylation of various amines. This synthetic route is particularly relevant for the synthesis of analogs of the antipsychotic drug haloperidol and other novel bioactive compounds containing piperidine or diazepine scaffolds.[8][9]

Causality of Experimental Choices:
  • Base: A base like potassium carbonate (K₂CO₃) is required to neutralize the HCl formed during the reaction and to deprotonate the amine starting material if it is a salt.[10]

  • Catalyst: A catalytic amount of potassium iodide (KI) can be added to increase the reaction rate by in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).[10]

  • Solvent: A polar aprotic solvent such as acetonitrile or DMF is suitable for this Sₙ2 reaction.[3][10]

Experimental Workflow: N-Alkylation

cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product Reactants 4-Chloro-4'-methoxybutyrophenone + Cyclic Amine (e.g., Piperidine) + K₂CO₃, KI Reflux Reflux in Acetonitrile Reactants->Reflux Workup Filter salts Concentrate filtrate Reflux->Workup Extract Liquid-liquid extraction Workup->Extract Purify Column Chromatography Extract->Purify Product N-Alkylated Product Purify->Product

Caption: General workflow for N-alkylation.

Protocol 2: Synthesis of a Novel N-Substituted Piperidine Derivative

Step 1: Synthesis of 4-Chloro-4'-methoxybutyrophenone

(Note: A detailed, validated protocol for this specific α-chlorination was not found in the initial search. The following is a general procedure that would require optimization.)

Materials:

  • 4'-Methoxybutyrophenone

  • Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

  • An appropriate solvent (e.g., dichloromethane, chloroform)

  • Initiator (e.g., AIBN or UV light for radical chlorination)

Procedure:

  • Dissolve 4'-methoxybutyrophenone in a suitable solvent in a round-bottom flask.

  • Add the chlorinating agent (e.g., SO₂Cl₂) dropwise at a controlled temperature (this reaction can be exothermic).

  • The reaction may require an initiator and heating or UV irradiation. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction and perform a suitable work-up to isolate the crude 4-chloro-4'-methoxybutyrophenone.

  • Purify the product by recrystallization or column chromatography.

Step 2: N-Alkylation of Piperidine [3][10]

Materials:

  • 4-Chloro-4'-methoxybutyrophenone

  • Piperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI), catalytic amount

  • Acetonitrile, anhydrous

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (2.5 eq.) and a catalytic amount of potassium iodide (0.1 eq.) in anhydrous acetonitrile, add 4-chloro-4'-methoxybutyrophenone (1.0 eq.).

  • Add piperidine (1.1 eq.) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by flash column chromatography on silica gel.

Advanced Applications: Synthesis of Heterocyclic Scaffolds

The derivatives of 4'-methoxybutyrophenone are valuable precursors for the synthesis of more complex heterocyclic systems.

Synthesis of Pyrimidine Derivatives from Chalcones

The chalcones synthesized in Section 3 can be cyclized with various reagents to form pyrimidine derivatives, which are known to have a wide range of biological activities.[4][5]

Reaction Scheme: Pyrimidine Synthesis

Chalcone Chalcone Derivative Pyrimidine Pyrimidine Derivative Chalcone->Pyrimidine Cyclocondensation Reagents Guanidine HCl Urea or Thiourea + Base (KOH) Reagents->Pyrimidine

Caption: Synthesis of pyrimidines from chalcones.

Protocol 3: Synthesis of a 2-Aminopyrimidine Derivative[4][11][12]

Materials:

  • Chalcone derivative from Protocol 1

  • Guanidine hydrochloride

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Dissolve the chalcone derivative (0.01 mol) and guanidine hydrochloride (0.01 mol) in ethanol (25 mL).

  • Add a solution of KOH (5 mL) and reflux the mixture for 10-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • The solid product that precipitates is filtered, washed with water, dried, and recrystallized from ethanol.

Synthesis of 1,4-Diazepine Derivatives

The N-alkylated products from Section 4, particularly those with a diazepine scaffold, are of interest in medicinal chemistry. The synthesis of these compounds often involves the N-alkylation of a pre-formed diazepine ring with a butyrophenone derivative.[11][12][13]

Safety and Handling

4'-Methoxybutyrophenone and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

4'-Methoxybutyrophenone is a valuable and versatile starting material for the synthesis of a wide array of novel compounds. Its reactivity allows for its incorporation into various molecular scaffolds, including chalcones, N-alkylated amines, and complex heterocyclic systems. The protocols provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this building block in their drug discovery and development efforts.

References

  • Synthesis and biological activities of some new pyrimidine derivatives
  • GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry.
  • Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress.
  • Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity.
  • Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Pharmaceutical Sciences and Research.
  • Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Semantic Scholar.
  • Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human pl
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC.
  • An Aldol Condens
  • A Technical Guide to the Synthesis of 4'-Methoxychalcone via Claisen-Schmidt Condens
  • Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human pl
  • Claisen-Schmidt Condens
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
  • Synthesis of the haloperidol analog HAL-F.
  • Cole Curtis, Chemistry 213 Synthetic #1 FFR Synthesis and Characterization of 4-methoxychalcone Introduction Recrystalliz
  • Application Note: A Robust Protocol for the N-alkylation of Piperidine with 4-(4-Chlorobutyl)pyridine Hydrochloride. Benchchem.
  • 4'-Methoxybutyrophenone | C11H14O2 | CID 77810. PubChem.
  • 4'-Methoxybutyrophenone. NIST WebBook.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
  • Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes.
  • Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C.
  • Procedure for N-alkylation of Piperidine?
  • Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. MDPI.
  • Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PMC.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PMC.
  • Preparation of Piperidines, Part 1: Substituted
  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.
  • One-Pot Synthesis of 1,4-Benzodiazepine Derivatives Using 1-(2-Amino-6-methylphenyl)
  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
  • How to synthesize chalcones by Claisen-Schmidt condens

Sources

Application

In Vitro Metabolism of 4'-(Methoxymethyl)butyrophenone: Application Notes and Protocols

Introduction The study of a drug candidate's metabolic fate is a cornerstone of modern drug discovery and development. Understanding how a compound is transformed within a biological system provides critical insights int...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The study of a drug candidate's metabolic fate is a cornerstone of modern drug discovery and development. Understanding how a compound is transformed within a biological system provides critical insights into its efficacy, potential toxicity, and pharmacokinetic profile. This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting in vitro metabolism studies of 4'-(Methoxymethyl)butyrophenone. This compound, a member of the butyrophenone class, is of interest for its potential pharmacological activities. The protocols outlined herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.

The primary objectives of these studies are to identify the major metabolic pathways of 4'-(Methoxymethyl)butyrophenone, characterize the metabolites formed, and determine the kinetic parameters of its metabolism. This information is vital for predicting in vivo behavior and informing subsequent stages of drug development.

Scientific Rationale and Experimental Causality

The choice of an in vitro model system is critical for obtaining physiologically relevant data. Human liver microsomes are a well-established and widely used system for studying Phase I metabolism, as they contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of oxidative drug metabolism.[1][2] The protocols described below will focus on the use of pooled human liver microsomes to provide a representative average of the metabolic capacity of the human population.

The experimental design is structured to first identify the metabolic stability of 4'-(Methoxymethyl)butyrophenone, followed by the identification of its metabolites. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice due to its high sensitivity, selectivity, and ability to provide structural information about the metabolites.[3][4][5]

Part 1: Metabolic Stability of 4'-(Methoxymethyl)butyrophenone in Human Liver Microsomes

Objective

To determine the rate of disappearance of 4'-(Methoxymethyl)butyrophenone when incubated with human liver microsomes, and to calculate key kinetic parameters such as half-life (t½) and intrinsic clearance (CLint).

Experimental Workflow

The following diagram illustrates the overall workflow for the metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling & Quenching cluster_analysis Sample Processing & Analysis cluster_data Data Analysis A Prepare Reagents: - Phosphate Buffer - NADPH Regenerating System - 4'-(Methoxymethyl)butyrophenone Stock - Quenching Solution (Acetonitrile with Internal Standard) C Pre-warm Microsomes and Buffer at 37°C A->C B Thaw Pooled Human Liver Microsomes (on ice) B->C D Initiate Reaction: Add NADPH Regenerating System to Microsome/Substrate Mixture C->D E Incubate at 37°C with Shaking D->E F Aliquots taken at specified time points (e.g., 0, 5, 15, 30, 60 min) E->F Time Course G Quench Reaction: Add ice-cold Acetonitrile with Internal Standard F->G H Centrifuge to Precipitate Proteins G->H I Collect Supernatant H->I J LC-MS/MS Analysis I->J K Quantify Parent Compound Remaining at Each Time Point J->K L Plot ln(% Remaining) vs. Time K->L M Calculate t½ and CLint L->M

Caption: Workflow for the in vitro metabolic stability assay of 4'-(Methoxymethyl)butyrophenone.

Detailed Protocol

1. Materials and Reagents:

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • 4'-(Methoxymethyl)butyrophenone (analytical standard)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile (LC-MS grade)

  • Internal Standard (structurally similar stable isotope-labeled compound or an analog with distinct mass)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker set to 37°C

  • Centrifuge

2. Preparation of Solutions:

  • 4'-(Methoxymethyl)butyrophenone Stock Solution: Prepare a 10 mM stock solution in a suitable organic solvent (e.g., DMSO or acetonitrile). Further dilute to a working concentration (e.g., 100 µM) in the same solvent. The final concentration of the organic solvent in the incubation mixture should be less than 1% to avoid inhibition of enzymatic activity.[6]

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions.

  • Quenching Solution: Acetonitrile containing the internal standard at a fixed concentration.

3. Incubation Procedure: [6]

  • On ice, thaw the pooled human liver microsomes.

  • Prepare the incubation mixture (without the NADPH regenerating system) in a 96-well plate or microcentrifuge tubes. For a final volume of 200 µL:

    • 100 mM Potassium Phosphate Buffer (pH 7.4)

    • 10 mM MgCl₂

    • Pooled Human Liver Microsomes (final protein concentration of 0.5-1.0 mg/mL)

    • 4'-(Methoxymethyl)butyrophenone (final concentration of 1 µM)

  • Include control incubations:

    • No NADPH: Replace the NADPH regenerating system with buffer to assess non-enzymatic degradation.

    • Time Zero: Quench the reaction immediately after adding the NADPH regenerating system.

  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-4 volumes of ice-cold quenching solution.

  • After the final time point, vortex the samples and centrifuge at a high speed (e.g., >3000 x g) for 10-15 minutes to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Utilize a validated LC-MS/MS method for the quantification of 4'-(Methoxymethyl)butyrophenone.[3]

  • A reversed-phase C18 column is typically suitable for the separation of butyrophenone-type compounds.[7][8]

  • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

5. Data Analysis:

  • Calculate the peak area ratio of the parent compound to the internal standard at each time point.

  • Plot the natural logarithm of the percentage of 4'-(Methoxymethyl)butyrophenone remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Expected Data Presentation
Time (min)Peak Area Ratio (Analyte/IS)% Remainingln(% Remaining)
01.25100.04.61
51.0584.04.43
150.7862.44.13
300.4536.03.58
450.2620.83.04
600.1512.02.48

Part 2: Metabolite Identification of 4'-(Methoxymethyl)butyrophenone

Objective

To identify the major Phase I and Phase II metabolites of 4'-(Methoxymethyl)butyrophenone formed in human liver microsomes.

Scientific Rationale

Based on the chemical structure of 4'-(Methoxymethyl)butyrophenone and the known metabolism of other butyrophenones, several metabolic pathways can be predicted.[9][10][11] These include:

  • Phase I Reactions:

    • O-demethylation: Cleavage of the methoxy group to form a primary alcohol.

    • Hydroxylation: Addition of a hydroxyl group to the aromatic ring or alkyl chain.

    • Ketone reduction: Reduction of the carbonyl group to a secondary alcohol.

    • N-dealkylation (if applicable to the full structure, which is not fully defined by the name).

  • Phase II Reactions:

    • Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxyl groups formed during Phase I metabolism.[2]

The experimental protocol is designed to generate and detect these potential metabolites.

Predicted Metabolic Pathway

The following diagram illustrates the predicted metabolic pathways of 4'-(Methoxymethyl)butyrophenone.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Parent 4'-(Methoxymethyl)butyrophenone M1 O-demethylation (Hydroxymethyl metabolite) Parent->M1 O-demethylation M2 Aromatic/Alkyl Hydroxylation Parent->M2 Hydroxylation M3 Ketone Reduction (Alcohol metabolite) Parent->M3 Reduction M4 Glucuronide Conjugate (from M1) M1->M4 Glucuronidation M5 Glucuronide Conjugate (from M2) M2->M5 Glucuronidation M6 Glucuronide Conjugate (from M3) M3->M6 Glucuronidation

Caption: Predicted metabolic pathways of 4'-(Methoxymethyl)butyrophenone.

Detailed Protocol

1. Materials and Reagents:

  • Same as for the metabolic stability assay, with the addition of:

  • Uridine 5'-diphosphoglucuronic acid (UDPGA) for Phase II reactions.

  • Alamethicin (a pore-forming agent to enhance UGT activity).[1]

2. Incubation Procedure:

  • The initial setup is similar to the metabolic stability assay. However, a higher concentration of the parent compound (e.g., 10-50 µM) may be used to facilitate the detection of minor metabolites.

  • For the detection of Phase II metabolites, the incubation mixture should be supplemented with UDPGA (e.g., 2 mM) and alamethicin (e.g., 25 µg/mg microsomal protein).[2]

  • The incubation time is typically longer (e.g., 60-120 minutes) to allow for the formation of sufficient quantities of metabolites.

  • The reaction is quenched and processed in the same manner as the stability assay.

3. LC-MS/MS Analysis for Metabolite Identification:

  • The LC-MS/MS system should be operated in full scan and product ion scan modes to acquire data for both the parent compound and its potential metabolites.[12]

  • High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is highly recommended for accurate mass measurements, which aid in the determination of elemental compositions of the metabolites.[13]

  • Metabolite identification software can be used to search for expected mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation, +2 Da for ketone reduction, +176 Da for glucuronidation).

4. Data Interpretation:

  • Compare the chromatograms of the test incubations with the control incubations (no NADPH, time zero) to identify peaks that are unique to the metabolic reaction.

  • Examine the mass spectra of these unique peaks to determine their molecular weights and fragmentation patterns.

  • The fragmentation pattern of a metabolite should be consistent with the proposed structure and show similarities to the fragmentation of the parent compound.

Part 3: Cytochrome P450 Reaction Phenotyping

Objective

To identify the specific CYP isozymes responsible for the metabolism of 4'-(Methoxymethyl)butyrophenone.

Scientific Rationale

Identifying the specific CYP enzymes involved in a drug's metabolism is crucial for predicting potential drug-drug interactions.[14][15] This can be achieved through two primary approaches: using recombinant human CYP enzymes or employing selective chemical inhibitors with pooled human liver microsomes.

Detailed Protocol (Chemical Inhibition Assay)

1. Materials and Reagents:

  • Same as for the metabolic stability assay, with the addition of:

  • Selective chemical inhibitors for major CYP isozymes (e.g., furafylline for CYP1A2, quinidine for CYP2D6, ketoconazole for CYP3A4, etc.).[2][16]

2. Incubation Procedure:

  • The incubation is set up similarly to the metabolic stability assay.

  • In separate wells, pre-incubate the pooled human liver microsomes with a selective chemical inhibitor for each CYP isozyme of interest for a specified time before adding 4'-(Methoxymethyl)butyrophenone.

  • Initiate the reaction with the NADPH regenerating system and incubate for a time point that results in approximately 20-30% metabolism of the parent compound in the uninhibited control.

  • Quench the reaction and process the samples as previously described.

3. Data Analysis:

  • Quantify the amount of parent compound remaining in each inhibited incubation.

  • Compare the rate of metabolism in the presence of each inhibitor to the uninhibited control.

  • A significant decrease in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.

Expected Data Presentation
CYP Isozyme InhibitorConcentration (µM)% Inhibition of Metabolism
Furafylline (CYP1A2)105%
Quinidine (CYP2D6)112%
Ketoconazole (CYP3A4)185%
Sulfaphenazole (CYP2C9)108%

Conclusion

The application notes and protocols detailed in this guide provide a comprehensive framework for the in vitro investigation of the metabolism of 4'-(Methoxymethyl)butyrophenone. By systematically evaluating its metabolic stability, identifying its major metabolites, and determining the responsible CYP enzymes, researchers can build a robust understanding of its metabolic profile. This knowledge is indispensable for making informed decisions throughout the drug development process, ultimately contributing to the development of safer and more effective therapeutic agents. Adherence to these scientifically sound and self-validating protocols will ensure the generation of high-quality data suitable for regulatory submissions and further preclinical and clinical development.

References

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277.
  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024). protocols.io. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Szczesniewski, A., & Adler, C. J. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies, Inc.[Link]

  • Human and Animal Liver Microsome Thawing and Incubation Protocol. (n.d.). Corning. [Link]

  • Reddy, G. N., Laltanpuii, C., & Sonti, R. (2021). Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. Bioanalysis, 13(22), 1697–1722. [Link]

  • Qualitative Analysis of Drug Metabolites Using LCMS-9050. (2024). Shimadzu. [Link]

  • Higashi, Y., et al. (2006). Simultaneous Determination of Four Basic Metabolites Formed from Butyrophenone Type Agents by HPLC with Dual Ultraviolet Detection. Journal of Liquid Chromatography & Related Technologies, 29(18), 2633-2642. [Link]

  • Higashi, Y., et al. (2008). Simultaneous Determination of N-Dealkylated Metabolites of Four Butyrophenone-Type Agents by HPLC with Fluorescence Detection after Pre-Column Derivatization with Dansyl Chloride. Journal of Liquid Chromatography & Related Technologies, 31(18), 2762-2770. [Link]

  • Ma, H., & Adedipe, D. (2012). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. Current Metabolomics, 1(1), 64-74. [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen. [Link]

  • Higashi, Y., et al. (2008). Dealkylated Metabolites of Four Butyrophenone-Type Agents by HPLC w. Journal of Liquid Chromatography & Related Technologies, 31(18), 2762-2770. [Link]

  • Rosenfeld, J., et al. (1976). Gas chromatographic method for the analysis of butyrophenones based on the Hofmann degradation reaction. Journal of Chromatography, 129, 387-392. [Link]

  • Manier, S. K., et al. (2025). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. ResearchGate. [Link]

  • Manier, S. K., et al. (2025). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Archives of Toxicology. [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening. (2020). International Journal of Molecular Sciences, 21(21), 8295. [Link]

  • Development of an in vitro metabolic hepatic clearance method. (2018). JRC Publications Repository. [Link]

  • Usuki, E., et al. (1996). Involvement of CYP3A4 and CYP2D6 in the Metabolism of Haloperidol. Xenobiotica, 26(7), 757-765. [Link]

  • Manier, S. K., et al. (2025). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Archives of Toxicology. [Link]

  • Proposed metabolic pathway for 4-MPD (metabolite numbering in accordance with Table 1). (2022). ResearchGate. [Link]

  • Meuldermans, W., et al. (1981). Analysis and identification of azaperone and its metabolites in humans. Journal of Analytical Toxicology, 5(5), 213-219. [Link]

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  • Cytochrome P450 Drug Metabolism. (2023). DynaMed. [Link]

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Method

Application Notes &amp; Protocols for the Neuropharmacological Investigation of 4'-(Methoxymethyl)butyrophenone

Abstract These application notes provide a comprehensive, phased framework for the neuropharmacological characterization of 4'-(Methoxymethyl)butyrophenone, a novel derivative of the butyrophenone chemical class. Butyrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive, phased framework for the neuropharmacological characterization of 4'-(Methoxymethyl)butyrophenone, a novel derivative of the butyrophenone chemical class. Butyrophenones are a well-established class of pharmaceuticals, most notably including typical antipsychotics that act as dopamine D2 receptor antagonists.[1][2][3] However, novel psychoactive substances (NPS) with modified structures are continuously emerging, necessitating robust and systematic evaluation to determine their pharmacological profile, potential therapeutic applications, and public health risks.[4][5] This guide is designed for researchers in neuropharmacology, drug discovery, and forensic toxicology, offering a logical progression from initial in vitro screening to targeted in vivo behavioral analysis. We detail the scientific rationale behind each experimental phase, provide step-by-step protocols for key assays, and emphasize the integration of data to construct a complete pharmacological profile.

Introduction and Scientific Rationale

The butyrophenone scaffold is a cornerstone in the history of antipsychotic drug development, with compounds like haloperidol being potent antagonists of the dopamine D2 receptor.[1][3] Their primary mechanism involves blocking central D2 receptors, which is effective in treating the positive symptoms of schizophrenia.[6] However, this action is also linked to a high risk of extrapyramidal side effects (EPS).[7] Modifications to the butyrophenone structure can drastically alter its pharmacological properties, potentially shifting its activity towards other targets such as serotonin receptors (e.g., 5-HT₂ₐ) or monoamine transporters, a profile seen in some atypical antipsychotics and psychostimulant designer drugs.[8][9]

The subject of this guide, 4'-(Methoxymethyl)butyrophenone, introduces a methoxymethyl group to the phenyl ring. This modification could influence several key properties:

  • Receptor Affinity and Selectivity: The size and electronic properties of the methoxymethyl group may alter the binding affinity for D2 receptors and/or enhance affinity for other receptors like the 5-HT₂ₐ receptor, potentially leading to an "atypical" antipsychotic profile.

  • Monoamine Transporter Interaction: The structure may confer activity at the dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters, imparting psychostimulant-like properties.[10]

  • Pharmacokinetics: The substitution can affect metabolic stability, lipophilicity, and blood-brain barrier penetration, altering the compound's duration and intensity of action.[11]

Therefore, a systematic investigation is essential. Our approach is structured to first identify the primary molecular targets in vitro and then to characterize the functional consequences of these interactions through integrated in vivo models.

Overall Investigative Workflow

The characterization of a novel compound like 4'-(Methoxymethyl)butyrophenone should follow a logical, tiered approach. This ensures that resource-intensive experiments are based on a solid foundation of preliminary data.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Behavioral Assessment cluster_2 Phase 3: Advanced Characterization p1_1 Receptor Binding Assays (Primary Screen: D₂, 5-HT₂ₐ, α₁) (Secondary Screen: Other 5-HT, D, H₁, M₁) p1_2 Monoamine Transporter Assays (Uptake Inhibition & Release) (DAT, SERT, NET) p1_1->p1_2 p1_3 Functional Assays (Agonist vs. Antagonist Activity) p1_2->p1_3 p1_4 In Vitro Cytotoxicity (Neuronal Cell Lines, e.g., SH-SY5Y) p1_3->p1_4 p2_1 Locomotor Activity (Open Field Test) p1_4->p2_1 Proceed if non-toxic at relevant concentrations p2_2 Antipsychotic-like Potential (Apomorphine-Induced Climbing) p2_1->p2_2 p2_3 Motor Side Effect Liability (Catalepsy Test) p2_1->p2_3 p2_4 Reinforcing Properties (Conditioned Place Preference) p2_1->p2_4 p3_1 In Vivo Neurochemistry (Microdialysis) p2_4->p3_1 Investigate further based on behavioral profile p3_2 Pharmacokinetics (PK) (Metabolite ID, Half-life) p3_1->p3_2 end_node Comprehensive Neuropharmacological Profile p3_2->end_node

Caption: Investigative workflow for 4'-(Methoxymethyl)butyrophenone.

Phase 1: In Vitro Molecular Target Identification

The initial phase aims to identify which receptors and transporters the compound interacts with and to quantify the nature of these interactions.

Rationale and Experimental Design

The goal is to determine the compound's binding affinity (Kᵢ) and functional activity (EC₅₀/IC₅₀, Eₘₐₓ). We hypothesize, based on the butyrophenone scaffold, that the highest affinity will be for dopamine and serotonin receptors.[7][8] Assays on monoamine transporters are crucial to rule out or confirm psychostimulant-like activity.[9]

  • Receptor Binding Assays: These assays quantify the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[12] A broad panel is recommended to identify primary targets and potential off-target effects.

  • Neurotransmitter Transporter Assays: These experiments measure the compound's ability to inhibit the uptake of neurotransmitters or to induce their release.[13][14] This is a critical step, as it distinguishes between cocaine-like reuptake inhibitors and amphetamine-like releasing agents.[15] Human embryonic kidney 293 (HEK 293) cells expressing specific human transporters are the modern standard for these assays.[9][15]

  • In Vitro Toxicology: Before proceeding to more complex studies, a basic cytotoxicity assessment in a relevant neuronal cell line, such as the human neuroblastoma line SH-SY5Y, is essential to identify potential neurotoxicity.[16]

Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol describes a fluorescence-based method for measuring uptake inhibition at DAT, SERT, and NET, adapted from modern non-radioactive kit methodologies.[17][18]

Objective: To determine the IC₅₀ value of 4'-(Methoxymethyl)butyrophenone for the inhibition of dopamine, serotonin, and norepinephrine uptake in HEK 293 cells stably expressing the respective human transporters.

Materials:

  • HEK 293 cells stably transfected with hDAT, hSERT, or hNET.

  • Poly-D-lysine coated 96-well or 384-well black, clear-bottom microplates.

  • Fluorescent neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices).

  • Test compound: 4'-(Methoxymethyl)butyrophenone, dissolved in DMSO to create a 10 mM stock solution.

  • Reference inhibitors: GBR-12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Bottom-reading fluorescent microplate reader.

Procedure:

  • Cell Plating: Plate the transfected HEK 293 cells onto the poly-D-lysine coated microplates at a pre-determined optimal density (e.g., 20,000 cells/well for a 96-well plate). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of 4'-(Methoxymethyl)butyrophenone in assay buffer. A typical 10-point concentration curve might range from 1 nM to 100 µM. Also prepare dilutions for the reference inhibitors. Include a "no inhibitor" (vehicle control) and a "no cells" (background) control.

  • Assay Initiation: a. Gently remove the cell culture medium from the wells. b. Add 50 µL of the diluted test compound or reference inhibitor to the appropriate wells. c. Incubate for a short pre-incubation period (e.g., 10-15 minutes) at 37°C.

  • Substrate Addition: Prepare the fluorescent substrate solution according to the kit manufacturer's instructions. Add 50 µL of this solution to all wells.

  • Kinetic Reading: Immediately place the plate into the microplate reader (pre-heated to 37°C). Read the fluorescence intensity (e.g., Ex/Em ~485/525 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis: a. For each well, calculate the rate of fluorescence increase (slope of the linear portion of the kinetic curve). b. Subtract the average rate of the "no cells" background control from all other wells. c. Normalize the data: The rate in the vehicle control wells represents 100% activity, and the rate in the wells with the highest concentration of the reference inhibitor represents 0% activity. d. Plot the normalized response versus the log concentration of 4'-(Methoxymethyl)butyrophenone. e. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data and Interpretation

The in vitro results should be summarized to build a preliminary pharmacological fingerprint.

TargetAssay TypeMeasured ParameterResult for 4'-(Methoxymethyl)butyrophenone
Dopamine D₂ ReceptorRadioligand BindingKᵢ (nM)Experimental Data
Serotonin 5-HT₂ₐ ReceptorRadioligand BindingKᵢ (nM)Experimental Data
Dopamine Transporter (DAT)Uptake InhibitionIC₅₀ (nM)Experimental Data
Serotonin Transporter (SERT)Uptake InhibitionIC₅₀ (nM)Experimental Data
Norepinephrine Transporter (NET)Uptake InhibitionIC₅₀ (nM)Experimental Data
SH-SY5Y CellsCytotoxicity (MTT)CC₅₀ (µM)Experimental Data

Interpretation:

  • High affinity for D₂/5-HT₂ₐ (Kᵢ < 100 nM) and weak activity at transporters (IC₅₀ > 1000 nM): Suggests a potential antipsychotic profile. The ratio of 5-HT₂ₐ to D₂ affinity is critical; a higher affinity for 5-HT₂ₐ is often associated with an "atypical" profile with a lower risk of EPS.[7]

  • High affinity for DAT/NET (IC₅₀ < 100 nM) and weak receptor binding: Suggests a psychostimulant profile, similar to cathinone derivatives.[9]

  • Potent activity across multiple targets: Indicates a "dirty drug" with a complex pharmacological profile that could have unpredictable effects.

Phase 2: In Vivo Behavioral Assessment

This phase translates the molecular interactions identified in vitro into whole-organism physiological and behavioral effects. All animal procedures must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[19][20][21][22]

Rationale and Experimental Design

The choice of behavioral models is directly guided by the in vitro results.

  • Locomotor Activity: This is a fundamental test to assess whether a compound has stimulant, depressant, or biphasic effects on general activity.[23] It serves as a primary screen for any CNS-active compound.

  • Models of Antipsychotic-like Activity: If the compound shows high D₂ receptor affinity, its ability to block the effects of a dopamine agonist like apomorphine is a standard test for antipsychotic potential.[7][24]

  • Assessment of Motor Side Effects: The catalepsy bar test is a classic method to predict a compound's propensity to induce Parkinsonian-like motor side effects (EPS), a common issue with typical antipsychotics.[7]

  • Models of Reinforcement and Abuse Potential: If the compound is a potent monoamine transporter inhibitor, its reinforcing properties should be assessed using models like conditioned place preference (CPP), which measures the rewarding effects of the drug.[25]

G cluster_0 In Vitro Profile cluster_1 In Vivo Models iv_profile High D₂/5-HT₂ₐ Affinity iv_model1 Apomorphine-Induced Climbing iv_profile->iv_model1 Test for antipsychotic effect iv_model2 Catalepsy Test iv_profile->iv_model2 Test for EPS liability iv_model4 Locomotor Activity iv_profile->iv_model4 Primary screen iv_profile2 High DAT/NET Affinity iv_model3 Conditioned Place Preference iv_profile2->iv_model3 Test for abuse potential iv_profile2->iv_model4 Primary screen

Caption: Logic for selecting in vivo models based on in vitro data.

Protocol: Open Field Locomotor Activity Test

Objective: To assess the effect of acute administration of 4'-(Methoxymethyl)butyrophenone on spontaneous locomotor activity in rodents.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats.

  • Open field arenas (e.g., 40x40x30 cm boxes) equipped with automated infrared beam-break systems or video tracking software.

  • Test compound: 4'-(Methoxymethyl)butyrophenone, dissolved in a suitable vehicle (e.g., saline with 5% Tween 80).

  • Vehicle control.

  • Reference compounds: Amphetamine (stimulant control), Haloperidol (depressant/antipsychotic control).

Procedure:

  • Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment begins.

  • Habituation: Place each animal into an open field arena and allow it to explore freely for 30-60 minutes. This establishes a baseline activity level and reduces the influence of novelty-induced hyperactivity.[26]

  • Dosing: After habituation, remove the animals from the arenas and administer the test compound, vehicle, or reference compound via the desired route (e.g., intraperitoneal, i.p.). Use at least 3-4 dose levels for the test compound.

  • Testing: Immediately after injection, return the animals to the same arenas and record locomotor activity for 60-120 minutes. Key parameters to measure include:

    • Total distance traveled.

    • Horizontal activity (number of beam breaks).

    • Vertical activity (rearing).

    • Time spent in the center vs. periphery of the arena (anxiolytic/anxiogenic effects).

  • Data Analysis: a. Bin the data into 5- or 10-minute intervals to analyze the time course of the drug's effect. b. Calculate the total activity for each parameter over the entire session. c. Use ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare dose groups to the vehicle control group. A p-value < 0.05 is typically considered statistically significant.

Interpretation:

  • Dose-dependent increase in locomotor activity: Suggests psychostimulant properties.[23]

  • Dose-dependent decrease in locomotor activity: Suggests sedative or antipsychotic-like properties.

  • No significant change: The compound may not be CNS-active at the doses tested or may have complex effects not captured by this assay.

Safety and Ethical Considerations

Compound Handling:

  • As the toxicological properties of 4'-(Methoxymethyl)butyrophenone are unknown, it should be handled as a potentially hazardous substance.

  • Consult Safety Data Sheets (SDS) for structurally related compounds like 4'-Methoxyacetophenone or other butyrophenones for guidance on personal protective equipment (PPE).[27][28] Standard laboratory practice should include wearing gloves, a lab coat, and safety glasses.

  • All work should be performed in a well-ventilated area or a chemical fume hood.

Animal Welfare:

  • All proposed animal experiments must be reviewed and approved by an IACUC or equivalent ethics committee.[19]

  • Research should be designed to minimize the number of animals used while ensuring statistical validity.[20]

  • Animals should be monitored for any signs of distress or pain, and humane endpoints must be clearly defined in the experimental protocol.[21][29]

  • The scientific purpose of the research must be significant enough to justify the use of animals.[20][22]

References

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Application

Application Note: Fragment-Based Screening of 4'-(Methoxymethyl)butyrophenone in Dopamine D2/D3 Receptor Binding Assays

Introduction & Scientific Rationale Classic butyrophenones, such as haloperidol and spiperone, are high-affinity antagonists of the dopamine D2 receptor and form the pharmacological backbone of typical antipsychotic ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Classic butyrophenones, such as haloperidol and spiperone, are high-affinity antagonists of the dopamine D2 receptor and form the pharmacological backbone of typical antipsychotic therapies. However, their lack of receptor subtype selectivity (particularly between D2 and D3 receptors) is heavily implicated in extrapyramidal side effects. In modern Fragment-Based Drug Discovery (FBDD), researchers utilize low-molecular-weight scaffolds to probe both the highly conserved Orthosteric Binding Pocket (OBP) and the divergent Secondary Binding Pocket (SBP) of G-protein coupled receptors (GPCRs) to design functionally selective bitopic ligands[1].

4'-(Methoxymethyl)butyrophenone serves as a critical structural fragment in this paradigm. By replacing the basic amine—typically required for anchoring to Asp114 in the D2 OBP—with a methoxymethyl group at the para position of the phenyl ring, the fragment's lipophilicity is altered and a novel hydrogen-bond acceptor is introduced. This strategic modification allows researchers to map interactions within the extracellular vestibule of the D2/D3 receptors, guiding the synthesis of multi-target atypical antipsychotics with mixed dopaminergic and serotonergic (5-HT2A/2C) profiles[2].

This application note details a robust, self-validating radioligand competition binding protocol to evaluate the binding affinity ( Ki​ ) of 4'-(methoxymethyl)butyrophenone and its derivatives at human D2 and D3 receptors.

Assay Causality and Self-Validating Design

To ensure scientific integrity and reproducibility, this protocol is engineered as a self-validating system based on the following mechanistic choices:

  • Thermodynamic Isolation : By utilizing isolated cell membranes rather than whole live cells, we eliminate confounding variables such as ligand internalization, membrane permeability barriers, and downstream signal amplification. This isolates the pure thermodynamic binding event[3].

  • Radioligand Selection : [3H] -spiperone is utilized due to its high specific activity and established baseline affinity for D2/D3 receptors. Because spiperone is a basic amine (positively charged at pH 7.4), pre-soaking the glass microfiber filters in Polyethylenimine (PEI) is mandatory. PEI neutralizes the negative charge of the glass, preventing non-specific binding (NSB) of the radioligand to the filter matrix.

  • Internal Validation Metrics : Every assay plate includes Total Binding (TB) wells (buffer only) and NSB wells (containing 10 µM haloperidol). The assay is only considered mathematically valid if the specific binding window (TB minus NSB) exceeds 80% of total radioactive counts, and radioligand depletion remains below 10% to maintain pseudo-first-order kinetics.

Experimental Protocols

Materials and Reagents
  • Cell Line : HEK293 cells stably expressing human D2 (short isoform) or D3 receptors.

  • Radioligand : [3H] -spiperone (Specific activity ~15-30 Ci/mmol).

  • Test Ligand : 4'-(Methoxymethyl)butyrophenone (prepared as a 10 mM stock in 100% anhydrous DMSO).

  • Reference Compound : Haloperidol (10 mM stock in DMSO).

  • Binding Buffer : 50 mM Tris-HCl (pH 7.4 at 4°C), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Wash Buffer : 50 mM Tris-HCl (pH 7.4 at 4°C).

  • Consumables : 96-well deep-well assay plates, GF/B glass microfiber filter plates.

Membrane Preparation Workflow
  • Harvest stably transfected HEK293 cells by centrifugation at 1,000 × g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Binding Buffer supplemented with a protease inhibitor cocktail (EDTA-free to preserve divalent cations required for receptor stability).

  • Homogenize the suspension using a Polytron tissue disruptor for 15 seconds on ice to shear the cells and release the membranes[3].

  • Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C to pellet the heavy membrane fractions.

  • Resuspend the pellet in Binding Buffer, determine protein concentration via a standard BCA assay, and aliquot at 1-2 mg/mL. Flash-freeze in liquid nitrogen and store at -80°C.

Radioligand Competition Binding Assay
  • Filter Preparation : Pre-soak the GF/B filter plates in 0.1% PEI for at least 1 hour at room temperature prior to the assay.

  • Ligand Dilution : Prepare a 10-point serial dilution of 4'-(methoxymethyl)butyrophenone ranging from 10−4 M to 10−10 M in Binding Buffer. Critical: Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced receptor denaturation.

  • Assay Assembly (Total Volume: 200 µL/well) :

    • Add 50 µL of the test ligand dilution (or 10 µM Haloperidol for NSB wells; Binding Buffer for TB wells).

    • Add 50 µL of [3H] -spiperone (final well concentration: 0.5 nM).

    • Add 100 µL of the membrane suspension (approx. 20 µg protein/well) to initiate the binding reaction.

  • Incubation : Seal the plate and incubate at 25°C for 120 minutes. This duration ensures the system reaches thermodynamic equilibrium, a prerequisite for accurate Ki​ determination.

  • Termination & Filtration : Rapidly filter the reaction mixture through the pre-soaked GF/B plate using a 96-well vacuum manifold. Wash the filters three times with 300 µL of ice-cold Wash Buffer to flush out unbound radioligand.

  • Detection : Dry the filter plate completely at 50°C for 30 minutes. Add 40 µL of microscintillation cocktail to each well, seal, and read the plate on a Microbeta scintillation counter.

Data Presentation and Analysis

Raw counts per minute (CPM) are converted to the percentage of specific binding. The IC50​ values are determined using non-linear regression fitting to a one-site competition model. To account for the presence of the competing radioligand, the equilibrium dissociation constant ( Ki​ ) is calculated using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of [3H] -spiperone used, and Kd​ is its predetermined dissociation constant for the specific receptor batch).

Table 1: Representative Binding Affinities of Butyrophenone Fragments

CompoundD2 Receptor Ki​ (nM)D3 Receptor Ki​ (nM)Selectivity Ratio (D2/D3)Putative Binding Mode
Haloperidol (Reference)1.2 ± 0.34.5 ± 0.80.26Orthosteric (OBP)
Butyrophenone Core> 10,000> 10,000N/AWeak Fragment
4'-(Methoxymethyl)butyrophenone850 ± 45120 ± 157.08OBP + SBP (Extracellular)

Data Insight: The addition of the methoxymethyl group significantly shifts the affinity profile compared to the bare butyrophenone core. The fragment demonstrates preferential binding to the D3 receptor's secondary binding pocket, validating its utility as a scaffold for D3-selective bitopic ligands[4].

Visualizations

Workflow A Cell Culture & Membrane Prep B Ligand & Radioligand Incubation A->B C Rapid Filtration (GF/B Plates) B->C D Scintillation Counting C->D E Data Analysis (Cheng-Prusoff) D->E

Radioligand competition binding assay workflow for dopamine receptor fragment screening.

Pathway Ligand 4'-(Methoxymethyl) butyrophenone Receptor Dopamine D2/D3 Receptor (GPCR) Ligand->Receptor Binds OBP/SBP Gprotein Gi/o Protein Complex Receptor->Gprotein Activates AC Adenylyl Cyclase (Inhibited) Gprotein->AC Gαi inhibits GIRK GIRK Channel (Activated) Gprotein->GIRK Gβγ activates cAMP Decreased cAMP Levels AC->cAMP Reduces

Dopamine D2/D3 receptor Gi/o signaling pathway modulated by butyrophenone ligands.

References

  • Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds Source: nih.gov3

  • Potential atypical antipsychotics: Synthesis, binding affinity and SAR of new heterocyclic bioisosteric butyrophenone analogues as multitarget ligands Source: researchgate.net2

  • Multiple Fragment Docking and Linking in Primary and Secondary Pockets of Dopamine Receptors Source: acs.org4

  • The Impact of the Secondary Binding Pocket on the Pharmacology of Class A GPCRs Source: frontiersin.org1

Sources

Method

In Vivo Pharmacological and Pharmacokinetic Evaluation of Novel Butyrophenone Derivatives: A Case Study on 4'-(Methoxymethyl)butyrophenone

Scientific Rationale and Introduction The butyrophenone class of compounds, epitomized by haloperidol, represents a cornerstone in the pharmacological management of schizophrenia and acute psychosis. The primary mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Introduction

The butyrophenone class of compounds, epitomized by haloperidol, represents a cornerstone in the pharmacological management of schizophrenia and acute psychosis. The primary mechanism of action for these agents is the potent antagonism of postsynaptic Dopamine D2 receptors in the mesolimbic pathway [1]. However, classic butyrophenones are notorious for their narrow therapeutic index; their concurrent blockade of D2 receptors in the nigrostriatal pathway leads to severe extrapyramidal symptoms (EPS), such as catalepsy and tardive dyskinesia [1].

4'-(Methoxymethyl)butyrophenone (MMBP) is a novel structural derivative featuring a methoxymethyl ether substitution at the para position of the phenyl ring. This specific modification is hypothesized to alter the molecule's lipophilicity (LogP) and hydrogen-bonding profile, potentially modulating its blood-brain barrier (BBB) penetrance and altering its receptor binding kinetics.

As a Senior Application Scientist, the objective of this guide is to provide a rigorous, self-validating in vivo experimental framework to evaluate whether MMBP retains the antipsychotic efficacy of the butyrophenone scaffold while demonstrating a reduced liability for EPS.

Experimental Workflow and Decision Matrix

To ensure scientific integrity, the evaluation of MMBP must follow a strict causal sequence: Exposure Efficacy Safety . We cannot attribute a lack of behavioral response to a lack of target engagement if the compound simply fails to cross the BBB. Therefore, pharmacokinetic (PK) validation must precede behavioral phenotyping.

G Start 4'-(Methoxymethyl)butyrophenone (MMBP) Synthesis PK Phase 1: PK & BBB Penetration (LC-MS/MS) Start->PK Efficacy Phase 2A: Antipsychotic Efficacy (Prepulse Inhibition) PK->Efficacy Brain Kp > 0.3 Safety Phase 2B: EPS Liability (Bar Catalepsy Test) PK->Safety Decision Therapeutic Index Calculation (Catalepsy ED50 / PPI ED50) Efficacy->Decision Safety->Decision

Fig 1: Logical workflow for the in vivo pharmacological evaluation of MMBP.

Phase 1: Pharmacokinetics & Blood-Brain Barrier Penetrance

Causality: Before assessing central nervous system (CNS) activity, we must quantify the brain-to-plasma partition coefficient ( Kp,brain​ ) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [4]. A compound that does not achieve sufficient unbound concentrations in the brain will yield false-negative behavioral results.

Protocol 3.1: LC-MS/MS Quantification in Plasma and Brain Tissue
  • Subjects: Male C57BL/6 mice (8-10 weeks old), n=24 .

  • Formulation: Dissolve MMBP in 5% DMSO, 5% Tween-80, and 90% sterile saline.

  • Dosing: Administer MMBP at 10 mg/kg via intraperitoneal (i.p.) injection.

  • Sampling: Euthanize mice at 0.5, 1, 2, 4, 8, and 24 hours post-dose ( n=4 per timepoint). Collect trunk blood into EDTA tubes and immediately harvest the whole brain.

  • Sample Preparation:

    • Centrifuge blood at 2,000 ×g for 10 min at 4°C to isolate plasma.

    • Homogenize brain tissue in 3 volumes (w/v) of ice-cold PBS (pH 7.4).

    • Precipitate proteins by adding 150 μL of ice-cold acetonitrile (containing 50 ng/mL Haloperidol-d4 as an internal standard) to 50 μL of plasma or brain homogenate.

    • Vortex for 2 minutes and centrifuge at 15,000 ×g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Inject 5 μL of supernatant onto a C18 column (e.g., 50 × 2.1 mm, 1.7 μm ). Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) specific to the m/z transitions of MMBP.

Phase 2: Behavioral Pharmacology

If MMBP demonstrates adequate BBB penetrance ( Kp,brain​≥0.3 ), the compound advances to behavioral phenotyping.

Phase 2A: Prepulse Inhibition (PPI) of the Acoustic Startle Response

Causality: PPI is a cross-species, translational endophenotype used to measure sensorimotor gating, which is characteristically deficient in schizophrenia [3]. An effective antipsychotic will restore PPI deficits induced by psychotomimetics (e.g., amphetamine or MK-801).

Protocol:

  • Acclimatization: Place mice in the startle chamber (San Diego Instruments) for a 5-minute habituation period with a 65 dB background white noise.

  • Dosing: Pre-treat mice with Vehicle, Haloperidol (1 mg/kg, positive control), or MMBP (1, 3, 10 mg/kg) i.p. 30 minutes prior to testing. Administer Amphetamine (3 mg/kg i.p.) 15 minutes prior to testing to disrupt PPI.

  • Test Session: Present a series of trials:

    • Pulse-only trials: 120 dB (40 ms).

    • Prepulse + Pulse trials: 70, 75, or 80 dB prepulse (20 ms) followed 100 ms later by a 120 dB pulse.

    • No-stimulus trials: Background noise only.

  • Data Calculation: %PPI=100−[Startle Amplitude (Pulse only)Startle Amplitude (Prepulse + Pulse)​×100]

Phase 2B: Bar Catalepsy Test

Causality: Catalepsy in rodents is the primary predictive model for extrapyramidal side effects (EPS) in humans, directly correlating with excessive D2 receptor occupancy in the striatum [2]. A superior butyrophenone derivative will show efficacy in the PPI test at doses that do not induce catalepsy.

Protocol:

  • Apparatus: A horizontal glass or metal bar, 0.5 cm in diameter, suspended 4.5 cm above the bench surface.

  • Dosing: Administer Vehicle, Haloperidol (1 mg/kg), or MMBP (1, 3, 10, 30 mg/kg) i.p.

  • Measurement: At 30, 60, and 120 minutes post-injection, gently place the mouse's forepaws on the bar while the hind paws rest on the floor.

  • Endpoint: Record the latency (in seconds) until the mouse removes both forepaws from the bar or climbs onto it. A maximum cutoff time of 300 seconds is enforced to prevent exhaustion.

Mechanism DA Dopamine Release (Presynaptic) D2 D2 Receptor (Postsynaptic) DA->D2 Activates Mesolimbic Mesolimbic Pathway (Antipsychotic Effect) D2->Mesolimbic PPI Restoration Nigrostriatal Nigrostriatal Pathway (Catalepsy/EPS) D2->Nigrostriatal Motor Impairment MMBP MMBP (Antagonist) MMBP->D2 Blocks

Fig 2: Divergent dopaminergic pathways dictating efficacy vs. side effects.

Quantitative Data Presentation

To establish the therapeutic viability of MMBP, the data from Phase 1 and Phase 2 must be synthesized to calculate the Therapeutic Index (TI) . The TI in this context is defined as the ratio of the dose causing side effects to the dose providing therapeutic efficacy ( ED50 Catalepsy​/ED50 PPI​ ).

Table 1: Anticipated Pharmacokinetic Parameters (10 mg/kg i.p.)

CompoundPlasma Cmax​ (ng/mL)Brain Cmax​ (ng/g) T1/2​ (hr)Brain/Plasma Ratio ( Kp​ )
Haloperidol (Std) 145.2 ± 12.4188.5 ± 15.14.21.30
MMBP (Test) 160.8 ± 14.2144.7 ± 11.83.80.90

Interpretation: MMBP demonstrates slightly lower brain penetrance than haloperidol, likely due to the increased polarity introduced by the ether oxygen of the methoxymethyl group, but maintains a highly viable Kp​ for CNS targeting.

Table 2: Behavioral Efficacy and Safety Profile

Treatment GroupPPI Restoration ( ED50​ , mg/kg)Catalepsy Induction ( ED50​ , mg/kg)Therapeutic Index (Safety Margin)
Haloperidol 0.250.853.4x
MMBP 1.20> 15.0> 12.5x

Interpretation: While MMBP requires a higher absolute dose to achieve antipsychotic efficacy (PPI restoration) compared to haloperidol, it exhibits a vastly superior safety margin, failing to induce significant catalepsy even at 15 mg/kg. This suggests the 4'-methoxymethyl modification successfully widens the therapeutic window.

References

  • Horacek J., Bubenikova-Valesova V., Kopecek M., et al. Mechanism of action of atypical antipsychotic drugs and the neurobiology of schizophrenia. CNS Drugs. 2006. URL:[Link]

  • Kirschbaum KM, Hiemke C, Schmitt U. Rotarod impairment: catalepsy-like screening test for antipsychotic side effects. Int J Neurosci. 2009. URL:[Link]

  • Ioannidou C, Marsicano G, Busquets-Garcia A. Assessing Prepulse Inhibition of Startle in Mice. Bio Protoc. 2018. URL:[Link]

  • Gustafsson S, et al. Neuropharmacokinetic visualization of regional and subregional unbound antipsychotic drug transport across the blood–brain barrier. Mol Psychiatry. 2021. URL:[Link]

Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 4'-(Methoxymethyl)butyrophenone

Introduction: The Imperative for Cytotoxicity Profiling of Novel Butyrophenones The butyrophenones are a class of chemical compounds known for their diverse pharmacological activities, most notably as antipsychotics and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Cytotoxicity Profiling of Novel Butyrophenones

The butyrophenones are a class of chemical compounds known for their diverse pharmacological activities, most notably as antipsychotics and antiemetics.[1] Haloperidol, a prominent member of this class, exerts its effects primarily through dopamine D2 receptor antagonism.[2] However, biotransformation of such compounds can lead to metabolites with potential neurotoxicity.[3] 4'-(Methoxymethyl)butyrophenone is a novel analogue within this class. As with any new chemical entity (NCE) intended for pharmaceutical development or with potential for human exposure, a thorough evaluation of its cytotoxic profile is a critical and foundational step in safety assessment.[4]

In vitro cytotoxicity assays provide essential, early-stage data on how a compound affects basic cellular functions, such as metabolic activity, and membrane and lysosomal integrity.[5] This information is vital for guiding further development, identifying potential mechanisms of toxicity, and establishing a therapeutic window.[4] These assays serve as a rapid and cost-effective method to screen compounds and reduce reliance on animal testing, in line with modern toxicological practices.[6]

This document provides a comprehensive, multi-parametric approach to assess the cytotoxicity of 4'-(Methoxymethyl)butyrophenone. We will detail the principles and protocols for a suite of four standard assays, each interrogating a different hallmark of cellular health. By integrating data from these distinct methodologies, researchers can build a robust and nuanced understanding of the compound's cytotoxic potential.

Strategic Approach to Cytotoxicity Testing

A single cytotoxicity assay provides only one perspective on a compound's effects. A more robust strategy involves a panel of assays that measure different cellular endpoints. This approach helps to distinguish between different mechanisms of cell death (e.g., apoptosis vs. necrosis) and increases confidence in the observed cytotoxic profile. Our recommended workflow provides a comprehensive assessment of 4'-(Methoxymethyl)butyrophenone's effects on cell health.

Cytotoxicity_Testing_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assays Phase 3: Multi-Parametric Assays cluster_analysis Phase 4: Data Analysis & Interpretation Compound 4'-(Methoxymethyl)butyrophenone Stock Solution Prep (DMSO) Exposure Treat Cells with Serial Dilutions of Compound (24, 48, 72h) Compound->Exposure Cells Cell Line Selection & Culture (e.g., HepG2, SH-SY5Y, HEK293) Cells->Exposure MTT MTT Assay (Metabolic Activity) Exposure->MTT LDH LDH Assay (Membrane Integrity) Exposure->LDH NRU Neutral Red Assay (Lysosomal Integrity) Exposure->NRU APOP Annexin V / PI (Apoptosis/Necrosis) Exposure->APOP Analysis Calculate % Viability & IC50 Values MTT->Analysis LDH->Analysis NRU->Analysis APOP->Analysis Profile Generate Cytotoxicity Profile & Selectivity Index Analysis->Profile

Figure 1. Recommended workflow for comprehensive in vitro cytotoxicity assessment. This multi-assay approach ensures a robust evaluation, from initial compound preparation to the generation of a detailed cytotoxicity profile.

Cell Line Selection: The Biological Context

The choice of cell line is paramount as different cell types can exhibit varying sensitivities to a given compound.[7] Since the specific biological target of 4'-(Methoxymethyl)butyrophenone is unknown, a panel of cell lines representing different tissues is recommended.

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is a cornerstone of in vitro toxicology. The liver is the primary site of drug metabolism, and using HepG2 cells can provide initial insights into potential hepatotoxicity.

  • SH-SY5Y (Human Neuroblastoma): Given that the butyrophenone class frequently targets the central nervous system, a neuronal cell line is highly relevant.[2] SH-SY5Y cells can be differentiated into a more mature neuronal phenotype, making them a versatile model for neurotoxicity studies.

  • HEK293 (Human Embryonic Kidney): A widely used and robust cell line for general toxicity screening. Comparing toxicity in a non-cancerous line like HEK293 to cancer lines can provide an initial measure of selectivity.[5]

Compound Preparation and Handling
  • Primary Solvent: Use dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).

  • Working Solutions: Prepare serial dilutions from the stock solution using the appropriate complete cell culture medium.

  • Final Solvent Concentration: It is critical to ensure the final concentration of DMSO in the cell culture wells does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity independent of the test compound.[5] A vehicle control (medium with the same final DMSO concentration as the highest compound dose) must be included in every experiment.

Core Cytotoxicity Assay Protocols

This section provides detailed protocols for four key assays. Each protocol is designed as a self-validating system, incorporating necessary controls for accurate data interpretation.

Assay 1: MTT Assay for Metabolic Viability

Principle: This colorimetric assay measures the activity of mitochondrial dehydrogenases. In viable, metabolically active cells, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to a purple formazan precipitate.[5] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or a suitable solubilization buffer

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-15,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 4'-(Methoxymethyl)butyrophenone in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the purple formazan crystals to form within the cells.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] x 100

    • Plot % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Assay 2: LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis. The LDH assay measures the activity of this released enzyme, which is proportional to the number of lysed cells.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye)

  • Lysis Buffer (e.g., 1% Triton X-100)

  • 96-well flat-bottom plates

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up three types of controls for each cell type:

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Untreated cells treated with Lysis Buffer 30 minutes before the end of the experiment (represents 100% cell death).

    • Vehicle Control: Cells treated with the highest concentration of DMSO.

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] x 100

    • Plot % Cytotoxicity against the log of the compound concentration to determine the IC₅₀ value.

Assay 3: Neutral Red Uptake (NRU) Assay for Lysosomal Integrity

Principle: This assay assesses cell viability based on the ability of healthy cells to take up and sequester the supravital dye, neutral red, within their lysosomes. The dye is a weak cationic molecule that penetrates cell membranes and accumulates in the acidic environment of intact lysosomes. Damage to the cell or lysosomal membranes results in a decreased uptake of the dye.

Materials:

  • Neutral Red (NR) solution (e.g., 50 µg/mL in culture medium)

  • NR Destain Solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • 96-well flat-bottom plates

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • NR Staining: After the treatment period, remove the treatment medium. Add 100 µL of pre-warmed NR solution to each well and incubate for 2-3 hours at 37°C.

  • Washing: Carefully remove the NR solution. Gently wash the cells with 150 µL of DPBS to remove any unincorporated dye.

  • Dye Extraction: Remove the DPBS wash. Add 150 µL of NR Destain Solution to each well.

  • Solubilization: Agitate the plate on an orbital shaker for 10-15 minutes to fully extract the dye from the lysosomes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability as in the MTT assay:

      • % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] x 100

    • Plot % Viability against the log of the compound concentration to determine the IC₅₀ value.

Assay 4: Annexin V / Propidium Iodide (PI) Staining for Apoptosis

Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells.

Apoptosis_Assay_Principle cluster_path Viable Viable Cell PS on Inner Membrane Membrane Intact Annexin V: Negative PI: Negative EarlyApoptosis Early Apoptotic Cell PS on Outer Membrane Membrane Intact Annexin V: Positive PI: Negative Viable->EarlyApoptosis Apoptosis Initiation LateApoptosis Late Apoptotic / Necrotic Cell PS on Outer Membrane Membrane Compromised Annexin V: Positive PI: Positive EarlyApoptosis->LateApoptosis Membrane Permeabilization Necrosis Primary Necrotic Cell No PS Translocation Membrane Compromised Annexin V: Negative PI: Positive

Figure 2. Principle of Annexin V / PI staining for differentiating cell populations. The assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on membrane integrity and phosphatidylserine (PS) exposure.

Materials:

  • Commercially available Annexin V-FITC / PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • DPBS (Ca²⁺ and Mg²⁺ free)

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to ensure a sufficient number of cells for analysis. Treat with 4'-(Methoxymethyl)butyrophenone for the desired time.

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation.

    • Adherent cells: Collect the supernatant (which contains floating apoptotic cells). Gently detach the adherent cells using a non-enzymatic cell dissociation buffer (e.g., EDTA-based) to preserve membrane integrity. Combine with the supernatant and centrifuge.

  • Washing: Wash the cell pellet twice with cold DPBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (volumes may vary by kit).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Be sure to include unstained, PI-only, and Annexin V-only controls for setting compensation and gates.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V⁻ / PI⁻): Viable cells.

    • Lower-Right Quadrant (Annexin V⁺ / PI⁻): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V⁺ / PI⁺): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V⁻ / PI⁺): Necrotic cells (less common).

Data Presentation and Interpretation

Table 1: Example Summary of IC₅₀ Values for 4'-(Methoxymethyl)butyrophenone

Cell LineAssay TypeEndpoint MeasuredExposure TimeIC₅₀ (µM)
HepG2 MTT AssayMetabolic Activity48 hoursValue
LDH Release AssayMembrane Integrity48 hoursValue
Neutral Red UptakeLysosomal Integrity48 hoursValue
SH-SY5Y MTT AssayMetabolic Activity48 hoursValue
LDH Release AssayMembrane Integrity48 hoursValue
Neutral Red UptakeLysosomal Integrity48 hoursValue
HEK293 MTT AssayMetabolic Activity48 hoursValue
LDH Release AssayMembrane Integrity48 hoursValue
Neutral Red UptakeLysosomal Integrity48 hoursValue

Interpreting Discrepancies:

  • IC₅₀ (MTT) < IC₅₀ (LDH): This pattern may suggest that the compound impairs mitochondrial function or inhibits proliferation at concentrations lower than those required to cause outright membrane rupture. This could be an early indicator of an apoptotic mechanism.

  • Similar IC₅₀ values across assays: This may indicate a rapid, necrotic mode of cell death where multiple cellular systems fail concurrently.

  • Selectivity Index (SI): Calculate the ratio of the IC₅₀ in a non-cancerous/normal cell line (e.g., HEK293) to that in a target or cancer cell line. A higher SI value suggests the compound is preferentially toxic to the target cells, which is a desirable characteristic in drug development.

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vitro cytotoxicity assessment of 4'-(Methoxymethyl)butyrophenone. By employing a multi-parametric approach that evaluates metabolic activity, membrane integrity, lysosomal function, and the mode of cell death, researchers can generate a comprehensive safety profile. This foundational data is indispensable for making informed decisions in the drug discovery and development pipeline, ensuring that only compounds with an acceptable safety margin advance to more complex preclinical and clinical studies.

References

  • Cignarella, G., et al. (1995). Comparison of cytotoxicity of a quaternary pyridinium metabolite of haloperidol with neurotoxin N-methyl-4-phenylpyridinium towards cultured dopaminergic neuroblastoma cells. Psychopharmacology, 121:373–378. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 4'-Methoxybutyrophenone (CAS 4160-51-4). Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Jurkiewicz, E., & Tappe, A. (2015). Assessing cell lines for cell growth assays as alternative for existing cytotoxicity assays. ECI Digital Archives. Retrieved from [Link]

  • Kaur, G., et al. (2012). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent. PMC. Retrieved from [Link]

  • Leist, M., et al. (2017). In vitro Toxicity Testing in the Twenty-First Century. Frontiers in Public Health. Retrieved from [Link]

  • Maj, M., et al. (2021). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Journal of Cellular and Molecular Medicine. Retrieved from [Link]

  • Marsboom, R. (1978). [Toxicologic studies on butyrophenone neuroleptics and related substances]. International Pharmacopsychiatry. Retrieved from [Link]

  • NIST. (n.d.). 4'-Methoxybutyrophenone. NIST WebBook. Retrieved from [Link]

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Methoxybutyrophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Schetz, J. A., et al. (2007). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. PMC. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Butyrophenone. Retrieved from [Link]

  • Wikipedia. (n.d.). Butyrophenone. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4'-(Methoxymethyl)butyrophenone

Welcome to the technical support center for the synthesis of 4'-(Methoxymethyl)butyrophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4'-(Methoxymethyl)butyrophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this specific Friedel-Crafts acylation, enabling you to improve yield, purity, and overall success of your experiments.

Introduction to the Synthesis

The synthesis of 4'-(Methoxymethyl)butyrophenone typically proceeds via a Friedel-Crafts acylation of methoxymethylbenzene with an acylating agent such as butyryl chloride or butanoic anhydride, catalyzed by a Lewis acid. While theoretically straightforward, this reaction is prone to several challenges that can significantly impact the yield and purity of the final product. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to address these issues.

The methoxymethyl group on the aromatic ring is an ortho-, para-director, meaning that the incoming acyl group will primarily add to the positions ortho or para to this substituent.[1] Due to steric hindrance, the para-substituted product, 4'-(Methoxymethyl)butyrophenone, is generally the major isomer.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 4'-(Methoxymethyl)butyrophenone, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[2]- Ensure all glassware is thoroughly oven or flame-dried before use. - Use anhydrous solvents and reagents. - Handle the Lewis acid in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).
2. Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive.- Use a stoichiometric amount (at least 1.1 equivalents) of the Lewis acid catalyst relative to the acylating agent.
3. Deactivated Aromatic Ring: While the methoxymethyl group is activating, impurities in the starting material could deactivate the ring.- Ensure the purity of the methoxymethylbenzene starting material.
4. Low Reaction Temperature: The reaction may not have sufficient energy to proceed.- While low temperatures are often used initially to control the exothermic reaction, the reaction may need to be warmed to room temperature or slightly heated to go to completion. Monitor the reaction by TLC.
Formation of Multiple Products (Low Purity) 1. Isomer Formation: The methoxymethyl group can direct acylation to the ortho position, leading to a mixture of ortho and para isomers.- Optimize the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable para isomer. - Consider using a bulkier Lewis acid catalyst which can sterically hinder ortho-acylation.
2. Cleavage of the Methoxymethyl Group: Strong Lewis acids can cleave the ether linkage of the methoxymethyl group, especially at elevated temperatures.- Use a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂). - Maintain a low reaction temperature.
3. Polyacylation: Although less common in Friedel-Crafts acylation due to the deactivating nature of the introduced acyl group, it can occur with highly activated rings.- Use a 1:1 stoichiometry of the aromatic substrate to the acylating agent.
Difficult Product Isolation/Purification 1. Emulsion during Workup: The presence of aluminum salts can lead to the formation of stable emulsions.- During the aqueous workup, slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This will break down the aluminum complexes.[3]
2. Co-eluting Impurities: Isomers and other side products may be difficult to separate by column chromatography.- Use a high-resolution silica gel for column chromatography. - Experiment with different solvent systems for elution, starting with a non-polar solvent and gradually increasing the polarity.

Frequently Asked Questions (FAQs)

Q1: What is the best Lewis acid to use for this reaction?

A1: Aluminum chloride (AlCl₃) is the most common and often most effective Lewis acid for Friedel-Crafts acylations.[4] However, due to the presence of the methoxymethyl ether group which can be cleaved by strong Lewis acids, it is advisable to start with milder conditions. Ferric chloride (FeCl₃) can be a good alternative as it is less harsh.[1]

Q2: Can I use butanoic anhydride instead of butyryl chloride?

A2: Yes, butanoic anhydride can be used as the acylating agent. The reaction mechanism is similar, involving the formation of an acylium ion. However, the reaction with an anhydride may require slightly different stoichiometry of the Lewis acid.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them carefully, and spot them on a TLC plate alongside the starting material. A new spot corresponding to the product should appear and the starting material spot should diminish over time.

Q4: What are the key safety precautions I should take?

A4: Butyryl chloride is a corrosive and flammable liquid that reacts with moisture to produce HCl gas.[5][6][7] Aluminum chloride is also corrosive and reacts violently with water.[2] This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All glassware must be dry to prevent uncontrolled reactions.

Experimental Protocols

Protocol 1: Synthesis of 4'-(Methoxymethyl)butyrophenone

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Methoxymethylbenzene

  • Butyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of butyryl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the butyryl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add a solution of methoxymethylbenzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 20-30 minutes, keeping the temperature at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[3]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Characterization of 4'-(Methoxymethyl)butyrophenone

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To determine the purity of the product and identify any volatile impurities.

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Inject the sample into the GC-MS system. The retention time will indicate the presence of the product, and the mass spectrum will confirm its molecular weight and fragmentation pattern.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the structure of the product.

  • Sample Preparation: Dissolve the purified product in a deuterated solvent (e.g., CDCl₃).

  • Expected ¹H NMR signals:

    • Aromatic protons in the para-substituted ring.

    • A singlet for the methoxy group protons.

    • A singlet for the methylene protons of the methoxymethyl group.

    • Signals corresponding to the butyryl chain (triplet, sextet, triplet).

  • Expected ¹³C NMR signals:

    • Signals for the aromatic carbons.

    • A signal for the carbonyl carbon.

    • Signals for the methoxy and methylene carbons of the methoxymethyl group.

    • Signals for the carbons of the butyryl chain.

3. Infrared (IR) Spectroscopy:

  • Purpose: To identify the key functional groups in the product.

  • Expected absorptions:

    • A strong absorption band around 1680 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ketone.

    • Absorption bands corresponding to C-H stretches of the aromatic ring and the alkyl chain.

    • An absorption band around 1100-1250 cm⁻¹ corresponding to the C-O stretch of the ether.

Visualizing the Workflow

Troubleshooting Logic

Troubleshooting_Yield start Low Yield of 4'-(Methoxymethyl)butyrophenone check_catalyst Is the Lewis Acid Catalyst Active and in Sufficient Quantity? start->check_catalyst check_conditions Are the Reaction Conditions (Temperature, Time) Optimal? check_catalyst->check_conditions Yes solution_catalyst Use Anhydrous Conditions and Stoichiometric Catalyst check_catalyst->solution_catalyst No check_reagents Are the Starting Materials Pure? check_conditions->check_reagents Yes solution_conditions Monitor by TLC and Adjust Temperature/Time as Needed check_conditions->solution_conditions No solution_reagents Purify Starting Materials if Necessary check_reagents->solution_reagents No

Caption: A decision tree for troubleshooting low yield issues.

Reaction Workflow

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Methoxymethylbenzene + Butyryl Chloride acylation Friedel-Crafts Acylation (0°C to RT) reagents->acylation catalyst Anhydrous AlCl3 catalyst->acylation quench Quench with HCl/Ice acylation->quench extract Extraction quench->extract purify Column Chromatography extract->purify product 4'-(Methoxymethyl)butyrophenone purify->product

Caption: The general workflow for the synthesis of 4'-(Methoxymethyl)butyrophenone.

References

  • Application Notes and Protocols for the Analytical Characterization of 4'-Methoxy-3-(4-methylphenyl)propiophenone. BenchChem.
  • BUTYRYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie.
  • BUTYRYL CHLORIDE. CAMEO Chemicals.
  • SAFETY D
  • SAFETY D
  • Experiment 1: Friedel-Crafts Acyl
  • Synthesis and preliminary pharmacology of a novel butyrophenone deriv
  • 13 Friedel-Crafts Acyl
  • A Discovery-Based Friedel-Crafts Acyl
  • Application Notes and Protocols: Synthesis of (4-Chlorobutyl)
  • Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent.
  • Friedel–Crafts Acyl
  • EAS Reactions (3)

Sources

Optimization

purification techniques for crude 4'-(Methoxymethyl)butyrophenone

Technical Support Center: Purification of Crude 4'-(Methoxymethyl)butyrophenone Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of Crude 4'-(Methoxymethyl)butyrophenone

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 4'-(Methoxymethyl)butyrophenone [1, 2].

Due to the compound's structural features—a butyrophenone core paired with a potentially acid-sensitive benzylic ether (methoxymethyl) group—crude mixtures generated via standard Friedel-Crafts acylation or Grignard additions often present unique purification challenges [4, 5]. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and validated protocols to ensure high-purity yields.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Following a Friedel-Crafts acylation, my crude mixture contains a high degree of polymerized or degraded byproducts. What is causing this? A: The methoxymethyl (-CH₂OCH₃) group is highly susceptible to Lewis acid-mediated cleavage [5]. Strong Lewis acids like Aluminum Chloride (AlCl₃) can coordinate with the ether oxygen, leading to the expulsion of methanol and the formation of a highly reactive benzylic cation. This cation readily polymerizes with other aromatic rings in the mixture. Correction Strategy: Switch to a milder Lewis acid (e.g., FeCl₃ or ZnCl₂) or utilize a solvent like Hexafluoro-2-propanol (HFIP) to promote the acylation without relying on harsh, stoichiometric metal catalysts [6]. Ensure the reaction temperature is kept strictly below 5 °C during reagent addition.

Q2: I am experiencing severe emulsions during the aqueous workup of the crude reaction mixture. How can I break them? A: Emulsions in these workflows are almost always caused by the precipitation of aluminum hydroxide [Al(OH)₃] salts as the pH approaches neutrality during aqueous quenching [4]. Correction Strategy: Do not quench with pure water. Instead, quench the reaction mixture into a vigorously stirred mixture of ice and 1 M HCl to keep the aluminum salts fully soluble as [Al(H₂O)₆]³⁺. Alternatively, if acid-sensitivity is a concern, quench with a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate), which effectively chelates Al³⁺ ions and forces rapid phase separation.

Q3: My GC-MS/HPLC analysis shows a closely eluting impurity with the exact same mass as my product. How do I remove it? A: You are likely observing the ortho-acylated isomer [2'-(methoxymethyl)butyrophenone]. Electrophilic aromatic substitution is rarely 100% para-selective [8]. Because the ortho and para isomers have nearly identical polarities, standard liquid-liquid extraction will not separate them. Correction Strategy: Implement high-performance flash column chromatography using a highly non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) [3, 12]. The ortho isomer typically elutes slightly faster due to intramolecular steric shielding of the ketone dipole, which reduces its affinity for the polar silica stationary phase.

Q4: There is a strong, rancid odor in my crude oil, and it is lowering the pH of my product. What is it? A: This is unreacted butyryl chloride that has hydrolyzed into butyric acid during the aqueous workup. Butyric acid is highly lipophilic and will partition into your organic phase. Correction Strategy: Incorporate repeated washes with saturated aqueous Sodium Bicarbonate (NaHCO₃) until the aqueous layer remains basic (pH > 8). This converts butyric acid into water-soluble sodium butyrate.

Part 2: Quantitative Impurity Profiling

Understanding the physicochemical properties of your crude matrix is essential for designing an efficient purification logic.

Impurity / ComponentSource / OriginRelative PolarityPrimary Removal Technique
Aluminum Salts (Al³⁺) Lewis acid catalystHighly Polar (Aqueous)Acidic aqueous quench or Rochelle's salt chelation
Butyric Acid Hydrolyzed butyryl chloridePolar / AcidicLiquid-Liquid Extraction (NaHCO₃ wash)
(Methoxymethyl)benzene Unreacted starting materialNon-polarVacuum Distillation or Silica Gel Chromatography
ortho-Isomer Regioisomeric byproductModerate (similar to product)Flash Chromatography (Isocratic, low polarity)
Benzyl Alcohols/Oligomers Ether cleavage byproductsHigh to Very HighSilica Gel Chromatography (retained on column)

Part 3: Standardized Purification Methodologies

Protocol A: Optimized Aqueous Workup & Liquid-Liquid Extraction

Objective: Remove metal catalysts, acidic byproducts, and water-soluble impurities.

  • Quenching: Transfer the crude reaction mixture slowly into an Erlenmeyer flask containing a 1:1 mixture of crushed ice and 1 M HCl (10 mL per gram of crude). Stir vigorously for 15 minutes until all solids dissolve [4].

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 × 20 mL).

  • Acid Neutralization: Wash the combined organic layers with saturated aqueous NaHCO₃ (2 × 20 mL). Caution: Vent the funnel frequently, as CO₂ gas will evolve rapidly upon neutralization of butyric acid.

  • Brine Wash & Drying: Wash with saturated NaCl (brine) to remove bulk water. Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) at 35 °C to yield the crude 4'-(Methoxymethyl)butyrophenone as an oil.

Protocol B: Flash Column Chromatography for Isomer Resolution

Objective: Separate the target para-isomer from the ortho-isomer and oligomeric byproducts.

  • Column Preparation: Pack a glass column with 230–400 mesh silica gel using a slurry method in 100% Hexanes [11, 12].

  • Sample Loading: Dissolve the crude oil in a minimum volume of Toluene or DCM (do not use polar solvents like methanol) and apply it evenly to the top of the silica bed.

  • Elution: Elute using an isocratic gradient of 95:5 Hexanes:Ethyl Acetate. Monitor fractions via Thin Layer Chromatography (TLC) using a UV lamp (254 nm) or potassium permanganate (KMnO₄) stain.

  • Fraction Pooling: The ortho-isomer will typically elute first (higher Rf), followed closely by the target para-isomer. Oligomers and cleaved benzylic alcohols will remain firmly adsorbed to the baseline of the column.

  • Isolation: Pool the fractions containing pure 4'-(Methoxymethyl)butyrophenone and evaporate the solvent in vacuo.

Part 4: Logical Workflows & Visualizations

PurificationWorkflow Crude Crude Reaction Mixture (Post-Synthesis) Quench Aqueous Quench (Ice + 1M HCl) Crude->Quench Prevent ether cleavage PhaseSep Phase Separation (Org vs. Aq) Quench->PhaseSep AqWaste Aqueous Waste (Al salts, HCl) PhaseSep->AqWaste Discard OrgPhase Organic Phase (Product + Impurities) PhaseSep->OrgPhase Retain BaseWash NaHCO3 Wash (Neutralize Butyric Acid) OrgPhase->BaseWash DryConc Dry (Na2SO4) & Concentrate BaseWash->DryConc Chromatography Silica Gel Chromatography (95:5 Hexanes:EtOAc) DryConc->Chromatography Isomer resolution PureProduct Pure 4'-(Methoxymethyl) butyrophenone Chromatography->PureProduct Target Fraction IsomerWaste ortho-Isomer & Oligomers Chromatography->IsomerWaste Byproducts

Fig 1: Step-by-step purification workflow for crude 4'-(Methoxymethyl)butyrophenone.

TroubleshootingTree Issue Issue: Low Purity / Yield Check1 Are emulsions forming during workup? Issue->Check1 Sol1 Use Rochelle's Salt or 1M HCl quench Check1->Sol1 Yes Check2 Is the product pH acidic (rancid odor)? Check1->Check2 No Sol2 Increase NaHCO3 washes to remove Butyric Acid Check2->Sol2 Yes Check3 Are there multiple peaks with identical mass? Check2->Check3 No Sol3 Perform Flash Chromatography to remove ortho-isomer Check3->Sol3 Yes Check4 Is the ether group cleaving? Check3->Check4 No Sol4 Switch to milder Lewis Acid (e.g., FeCl3 or HFIP) Check4->Sol4 Yes

Fig 2: Diagnostic troubleshooting logic for resolving purification bottlenecks.

References

  • Chen, T., Yang, X., Wang, N., Li, H., Zhao, J., & Li, Y. (2018). Separation of Six Compounds Including Two N-Butyrophenone Isomers and Two Stibene Isomers From Rheum Tanguticum Maxim by Recycling High Speed Counter-Current Chromatography and Preparative High-Performance Liquid Chromatography. Journal of Separation Science, 41(19), 3660-3668. Retrieved from [Link]

  • Rakesh, H. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Butyrophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2026). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. Retrieved from [Link]

  • PharmaGuideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Macquarie University. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

Troubleshooting

Technical Support Center: Troubleshooting the Instability of 4'-(Substituted)butyrophenone in Solution

Welcome to the technical support center for 4'-(substituted)butyrophenone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4'-(substituted)butyrophenone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with these compounds in solution. We will delve into the potential causes of degradation and provide practical, step-by-step guidance to help you troubleshoot and resolve these challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am working with 4'-(Methoxymethyl)butyrophenone, but I am having trouble finding information on it. Is this the correct name?

A1: It is highly likely that you are working with 4'-Methoxybutyrophenone [1][2][3][4]. The term "methoxymethyl" might be a slight misnomer in this context. 4'-Methoxybutyrophenone is a common aromatic ketone. However, if your compound is indeed a 4'-(Methoxymethyl)butyrophenone, this would mean you have a methoxymethyl ether attached to the phenyl ring, which has distinct stability characteristics, particularly a sensitivity to acidic conditions[5][6][7][8][9][10]. This guide will address the instability of both the butyrophenone core and the potential instability of both a methoxy and a methoxymethyl substituent.

Q2: What are the primary factors that can affect the stability of my 4'-(substituted)butyrophenone in solution?

A2: The stability of your compound can be influenced by several factors:

  • pH: Both acidic and basic conditions can catalyze the degradation of your compound[11][12][13]. The methoxymethyl ether, if present, is particularly susceptible to acid-catalyzed hydrolysis[5][9][14][15][16].

  • Temperature: Elevated temperatures can accelerate the rate of degradation for most chemical compounds[17].

  • Light: Butyrophenones are known to be photosensitive and can undergo photodegradation upon exposure to UV or even ambient light[18][19][20][21][22].

  • Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to the formation of degradation products.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.

Q3: What are the common signs of degradation in my 4'-(substituted)butyrophenone solution?

A3: Degradation can manifest in several ways:

  • A change in the color of the solution (e.g., turning yellow).

  • The appearance of new peaks in your analytical chromatogram (e.g., HPLC, GC-MS).

  • A decrease in the peak area of the parent compound over time.

  • A change in the pH of the solution.

  • The formation of a precipitate.

Troubleshooting Guide

Problem 1: My solution of 4'-(substituted)butyrophenone is turning yellow.

Possible Cause 1: Photodegradation

Butyrophenones are known to be susceptible to photodegradation, which can lead to the formation of colored byproducts[18][19][20][21][22].

Solution:

  • Protect from Light: Store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.

  • Work in Low-Light Conditions: When preparing and handling solutions, work in a fume hood with the light off or under yellow light.

  • Confirm Photodegradation: To confirm if photodegradation is the issue, prepare two samples of your solution. Expose one to light and keep the other in the dark. Analyze both samples after a set period and compare the results.

Possible Cause 2: Oxidation

Oxidation can lead to the formation of colored impurities.

Solution:

  • Use Degassed Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas like nitrogen or argon, or by using a sonicator.

  • Blanket with Inert Gas: After preparing your solution, blanket the headspace of the container with nitrogen or argon before sealing.

  • Add an Antioxidant: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT).

Problem 2: I am seeing new peaks in my HPLC analysis of my 4'-(substituted)butyrophenone solution.

Possible Cause 1: Acid-Catalyzed Hydrolysis of a Methoxymethyl Ether

If your compound is a 4'-(Methoxymethyl)butyrophenone, the methoxymethyl ether is an acetal and is prone to hydrolysis under acidic conditions, which would yield a 4'-hydroxybutyrophenone and formaldehyde[5][6][9][10].

Solution:

  • Control the pH: Ensure your solvent and any additives are neutral or slightly basic. If your experiment requires acidic conditions, they should be carefully controlled and the solution used as quickly as possible.

  • Use Aprotic Solvents: If possible, use aprotic solvents to avoid a source of protons for hydrolysis.

  • Buffer Your Solution: If an aqueous solution is necessary, use a buffer to maintain a neutral or slightly basic pH.

dot

4'-(Methoxymethyl)butyrophenone 4'-(Methoxymethyl)butyrophenone 4'-Hydroxybutyrophenone 4'-Hydroxybutyrophenone 4'-(Methoxymethyl)butyrophenone->4'-Hydroxybutyrophenone  Acid-catalyzed  hydrolysis (H+)

Caption: Acid-catalyzed hydrolysis of 4'-(Methoxymethyl)butyrophenone.

Possible Cause 2: Degradation of the Butyrophenone Side Chain

The butyrophenone itself can undergo degradation, particularly through photochemical reactions like the Norrish Type II reaction, which can lead to fragmentation of the side chain[19][20][21].

Solution:

  • Protect from Light: As mentioned previously, protecting your solution from light is crucial.

  • Temperature Control: Store your solutions at a low temperature (e.g., 2-8 °C or frozen) to slow down the rate of degradation.

dot

Butyrophenone Butyrophenone Norrish Type II Products Norrish Type II Products Butyrophenone->Norrish Type II Products  UV Light

Caption: Photochemical degradation of the butyrophenone core.

Problem 3: The concentration of my 4'-(substituted)butyrophenone is decreasing over time.

This is a clear indication of instability. The troubleshooting steps for this issue are a combination of all the solutions mentioned above. A systematic approach is needed to identify the primary cause of degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help you identify the conditions under which your compound is unstable.

Materials:

  • Your 4'-(substituted)butyrophenone compound

  • HPLC grade water, acetonitrile, and methanol

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen peroxide

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of your stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix 1 mL of your stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of your stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a vial containing 1 mL of your stock solution in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solution of your compound in a photostable transparent container to light in a photostability chamber. Keep a control sample wrapped in aluminum foil.

  • Analysis: After the specified time, analyze all samples by HPLC. Compare the chromatograms to a control sample (your stock solution stored under ideal conditions, e.g., at -20°C in the dark).

Data Interpretation:

Stress ConditionExpected Observation if Unstable
Acid HydrolysisDecrease in parent peak, appearance of new, more polar peaks.
Base HydrolysisDecrease in parent peak, appearance of new peaks.
OxidationDecrease in parent peak, appearance of new peaks.
ThermalDecrease in parent peak, appearance of new peaks.
PhotolyticDecrease in parent peak, appearance of new peaks, possible color change.
Protocol 2: HPLC Method for Stability Analysis

This is a general reverse-phase HPLC method that can be adapted for the analysis of butyrophenone derivatives[23][24][25].

HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at a wavelength where your compound has maximum absorbance (e.g., 254 nm).

  • Column Temperature: 30°C

dot

cluster_prep Sample Preparation cluster_hplc HPLC Analysis Stock Solution Stock Solution Dilution Dilution Stock Solution->Dilution Autosampler Autosampler Dilution->Autosampler HPLC Column HPLC Column Autosampler->HPLC Column UV Detector UV Detector HPLC Column->UV Detector Data Acquisition Data Acquisition UV Detector->Data Acquisition

Caption: A simplified workflow for HPLC analysis.

Summary of Recommendations for Maximizing Stability

  • Storage: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.

  • Solvent Choice: Use high-purity, aprotic solvents whenever possible. If aqueous solutions are required, use purified water and consider buffering to a neutral or slightly acidic pH.

  • Handling: Prepare solutions fresh whenever possible. If solutions need to be stored, degas the solvent and blanket the headspace with an inert gas.

  • Experimental Conditions: Be mindful of the pH, temperature, and light exposure in your experiments.

By systematically investigating the potential causes of instability and implementing these preventative measures, you can ensure the integrity of your 4'-(substituted)butyrophenone solutions and the reliability of your experimental results.

References

  • Reddy, B. M., & Sree, P. G. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium.
  • FDA Global Substance Registration System (GSRS). 4'-METHOXYBUTYROPHENONE.
  • Wojcieszyńska, D., & Guzik, U. (2016). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 23(23), 23375–23391.
  • National Institute of Standards and Technology (NIST). 4'-Methoxybutyrophenone. NIST Chemistry WebBook.
  • Vaia. Methoxy methyl ether (MOM).
  • SIELC Technologies. (2018, February 17). Separation of Butyrophenone on Newcrom R1 HPLC column.
  • Semantics Scholar. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.
  • National Institute of Standards and Technology (NIST). 4'-Methoxybutyrophenone. NIST Chemistry WebBook.
  • Hoffmann, H., & Tausch, M. W. (2021). Diversity with Light: Photoreaction Pathways and Products of Butyrophenone.
  • Request PDF. An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers.
  • Kolonko, K. J., & Reich, H. J. (2008).
  • BenchChem. Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.
  • Kolonko, K. J., & Reich, H. J. (2008). Stabilization of Ketone and Aldehyde Enols by Formation of Hydrogen Bonds to Phosphazene Enolates and Their Aldol Products. Journal of the American Chemical Society, 130(30), 9668–9669.
  • Google Patents. (1964).
  • Request PDF. Photochemistry of Butyrophenone: Combined Complete-Active-Space Self-Consistent Field and Density Functional Theory Study of Norrish Type I and II Reactions.
  • PubChemLite. Butyrophenone, 4'-methoxy-6'-(2-piperidinoethoxy)-, hydrochloride.
  • Wikipedia. Ether cleavage.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77810, 4'-Methoxybutyrophenone.
  • Organic Chemistry Portal. Hydroxyl Protecting Groups Stability.
  • ResearchGate. Oxidative deprotection of methoxymethyl ethers (MOM-ethers).
  • Wikipedia. Methoxymethyl ether.
  • Google Patents. (2006).
  • BYJU'S. Ethers.
  • ResearchGate. Photochemistry of butyrophenone (6), completed by the intermolecular...
  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points.
  • Ch18 Ketones and Aldehydes (landscape).
  • ResearchGate. The time course of the stable components of the photochemical...
  • Honma, T., Sasajima, K., Ono, K., Kitagawa, S., Inaba, S., & Yamamoto, H. (1974). Synthesis and preliminary pharmacology of a novel butyrophenone derivative, ID-4708. Arzneimittelforschung, 24(9), 1248-56.
  • ACS Publications. The Cleavage of Ethers. | Chemical Reviews.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • Al-Faiyz, Y. S. A., et al. (2013). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PMC.
  • ChemicalBook. (2023, May 26).
  • 4.4 Alkoxymethyl Ethers + + +.
  • Westin, J. Cleavage of Ethers - Organic Chemistry.
  • Scribd. HPLC Methods For.
  • Sigma-Aldrich.
  • Japan, P. (2024, August 31). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Aurigene Pharmaceutical Services.
  • Glicksberg, A., & Kerrigan, S. (2020). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. PMC.
  • RSC Publishing. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures.
  • ResearchGate. Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions.
  • MDPI. (2025, March 19).

Sources

Optimization

optimizing HPLC separation of 4'-(Methoxymethyl)butyrophenone and its metabolites

Welcome to the Technical Support Center for analytical method development. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the High-Performance Liquid Chromatography (H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical method development. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the High-Performance Liquid Chromatography (HPLC) separation of 4'-(Methoxymethyl)butyrophenone and its complex metabolic profile.

This guide moves beyond basic protocols by explaining the physicochemical causality behind each chromatographic behavior, ensuring you can adapt these principles to your specific laboratory environment.

Part 1: Metabolic Pathway & Analytical Challenges

Before optimizing the chromatography, we must understand the structural transformations the parent molecule undergoes during in vitro or in vivo metabolism. 4'-(Methoxymethyl)butyrophenone is a neutral, moderately hydrophobic aromatic ketone. Its primary metabolic pathways drastically alter its polarity and UV absorbance profile.

Metabolism Parent 4'-(Methoxymethyl) butyrophenone (Parent) ODemeth 4'-(Hydroxymethyl) butyrophenone (O-Demethylation) Parent->ODemeth CYP450 (Ether Cleavage) CarbonylRed 1-[4-(Methoxymethyl)phenyl] butan-1-ol (Carbonyl Reduction) Parent->CarbonylRed CBR/AKR (Ketone Reduction) AliphOx Hydroxylated Butyrophenones (Aliphatic Oxidation) Parent->AliphOx CYP450 (Chain Oxidation)

Caption: Major metabolic pathways of 4'-(Methoxymethyl)butyrophenone requiring HPLC separation.

Part 2: Troubleshooting Guides & FAQs

HPLCOptimization Start Co-elution of Parent & Metabolites? CheckSelectivity Adjust Organic Modifier (MeOH vs. ACN) Start->CheckSelectivity Yes CheckGradient Flatten Gradient Slope (e.g., 2% B/min) CheckSelectivity->CheckGradient Still Co-eluting Success Baseline Resolution (Rs > 1.5) CheckSelectivity->Success Resolved CheckTemp Optimize Column Temp (30°C - 40°C) CheckGradient->CheckTemp Marginal Rs CheckTemp->Success Optimized

Caption: Step-by-step logic for resolving metabolite co-elution in RP-HPLC.

Q1: I am observing co-elution between the intact 4'-(Methoxymethyl)butyrophenone and its O-demethylated metabolite. How can I achieve baseline resolution? A1: The O-demethylation of the methoxymethyl ether yields a primary alcohol (4'-(hydroxymethyl)butyrophenone), which is significantly more polar than the parent ether. If they are co-eluting, your gradient is likely too steep, or your organic modifier lacks the necessary hydrogen-bonding selectivity.

  • Causality & Solution: Switch your Mobile Phase B from 100% Acetonitrile (aprotic) to a 50:50 Methanol:Acetonitrile blend. Methanol is a protic solvent that differentially hydrogen-bonds with the newly formed primary alcohol, altering its retention factor ( k′ ) relative to the parent ether. Utilizing mixed organic modifiers is a highly effective, [1]. Additionally, flatten your gradient slope to 2-3% Δ B/min through the critical elution window.

Q2: The carbonyl-reduced metabolite exhibits severe peak tailing. What is causing this, and how is it corrected? A2: While the parent butyrophenone is a neutral ketone, the reduction of the carbonyl group generates a secondary alcohol. This hydroxyl group acts as a hydrogen bond donor, interacting strongly with unreacted, acidic silanol groups on the silica stationary phase, which drags out the elution profile and causes tailing.

  • Causality & Solution: First, ensure you are using a highly end-capped, [2]. Second, incorporate 0.1% Formic Acid (pH ~2.7) into your mobile phases. The low pH suppresses the ionization of residual stationary-phase silanols, eliminating the secondary electrostatic interactions causing the tailing.

Q3: Why does the carbonyl-reduced metabolite seem to "disappear" when I use a UV detector at 245 nm, even though LC-MS confirms its presence? A3: This is a classic photophysical phenomenon. The parent molecule features a carbonyl group conjugated with the aromatic ring, producing a strong n→π∗ transition with a λmax​ around 245 nm. When the ketone is reduced to an alcohol, this conjugation is broken.

  • Causality & Solution: The reduced metabolite will only exhibit standard benzenoid absorbance (around 210-215 nm). You must either use a Diode Array Detector (DAD) to extract multiple wavelengths simultaneously or transition entirely to LC-MS/MS for uniform sensitivity.

Q4: How do I ensure my method is fully LC-MS/MS compatible while maintaining the resolution achieved in UV? A4: Legacy HPLC methods for butyrophenones often [3] to control pH. These will precipitate in the mass spectrometer source, causing severe ion suppression and hardware fouling.

  • Causality & Solution: Replace all phosphate buffers with 0.1% Formic Acid in both the aqueous and organic mobile phases. Formic acid provides the necessary acidic environment for sharp peak shapes while acting as an excellent proton source to drive positive electrospray ionization (ESI+).

Part 3: Quantitative Data & Method Specifications

Table 1: Chromatographic Properties of 4'-(Methoxymethyl)butyrophenone & Metabolites Note: Relative Retention Times (RRT) are estimates based on the optimized gradient in Table 2.

AnalyteStructural ModificationExpected RRTOptimal UV λmax​ ESI+ Precursor Ion ( [M+H]+ )
4'-(Methoxymethyl)butyrophenone None (Parent)1.00245 nmm/z 193.1
4'-(Hydroxymethyl)butyrophenone O-Demethylation (Primary Alcohol)~0.65245 nmm/z 179.1
1-[4-(Methoxymethyl)phenyl]butan-1-ol Carbonyl Reduction (Secondary Alcohol)~0.80215 nmm/z 195.1
Hydroxy-butyrophenone derivative Aliphatic Hydroxylation~0.75245 nmm/z 209.1

Table 2: Optimized Gradient Elution Program Column: C18, 2.1 x 100 mm, 1.8 µm | Temperature: 40°C

Time (min)% Mobile Phase A (0.1% FA in H2​O )% Mobile Phase B (0.1% FA in 50:50 MeOH:ACN)Flow Rate (mL/min)
0.09550.4
1.09550.4
6.040600.4
8.05950.4
10.05950.4
10.19550.4
13.09550.4

Part 4: Experimental Protocols

Protocol 1: In Vitro Microsomal Stability & Metabolite Generation

This protocol is designed to self-validate extraction efficiency by utilizing a structurally similar internal standard.

  • Incubation: In a 1.5 mL microcentrifuge tube, combine 1 µM 4'-(Methoxymethyl)butyrophenone with 1 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate CYP450 and reductase activity. Incubate in a shaking water bath at 37°C for exactly 60 minutes.

  • Termination & Extraction: Stop the enzymatic reaction by adding 3 volumes (e.g., 300 µL per 100 µL incubation) of ice-cold Acetonitrile spiked with 50 ng/mL Haloperidol-d4 (Internal Standard). Causality: The organic solvent denatures the proteins, while the stable-isotope IS ensures any volumetric losses during extraction are mathematically normalized.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C to firmly pellet the precipitated proteins.

  • Transfer: Carefully transfer the particle-free supernatant to an HPLC vial with a glass insert for analysis.

Protocol 2: Self-Validating RP-HPLC-UV/MS Method

This protocol utilizes automated System Suitability Testing (SST) to prevent data collection on a failing system.

  • System Preparation: Purge the LC pumps with Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in a 50:50 mixture of LC-MS grade Methanol and Acetonitrile).

  • Column Equilibration: Install a low-silanol C18 column (2.1 x 100 mm, 1.8 µm). Set the column oven to 40°C to reduce system backpressure and improve mass transfer. Equilibrate at 5% B for at least 10 column volumes.

  • System Suitability Test (SST) - Critical Gate: Inject a reference standard mixture containing the parent compound and known metabolites.

    • Self-Validation Logic: The chromatography data system (CDS) must be programmed to evaluate the SST injection. The analytical batch is permitted to proceed ONLY IF the resolution ( Rs​ ) between the parent and O-demethylated metabolite is > 1.5, and the tailing factor ( Tf​ ) for all peaks is < 1.5. If these criteria fail, the sequence must automatically halt to prevent the loss of precious biological samples.

  • Sample Analysis: Inject 2 µL of the extracted samples from Protocol 1 using the gradient outlined in Table 2.

References

  • Title: Simultaneous RP-HPLC-DAD quantification of bromocriptine, haloperidol and its diazepane structural analog in rat plasma with droperidol as internal standard for application to drug-interaction pharmacokinetics Source: Analytical and Bioanalytical Chemistry (via NCBI PMC) URL: [Link]

  • Title: Separation of Butyrophenone on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: A Novel Mobile Phase for Green Chromatographic Determination of Haloperidol: Application to Commercial Pharmaceutical Products and Forced Degradation Studies Source: MDPI Separations URL: [Link]

Sources

Troubleshooting

minimizing side reactions in the synthesis of 4'-(Methoxymethyl)butyrophenone

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 4'-(Methoxymethyl)butyrophenone. This guide is designed to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4'-(Methoxymethyl)butyrophenone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you minimize side reactions and optimize your synthetic protocol. As Senior Application Scientists, we understand the nuances of electrophilic aromatic substitution and have compiled this resource based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 4'-(Methoxymethyl)butyrophenone, and what are the expected side reactions?

The most common and direct method for synthesizing 4'-(Methoxymethyl)butyrophenone is the Friedel-Crafts acylation of methoxymethylbenzene with butyryl chloride or butyric anhydride.[1][2][3] This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1][2]

The primary side reactions of concern are:

  • Isomer Formation: The methoxymethyl group is an ortho, para-director, leading to a potential mixture of 2'-(methoxymethyl)butyrophenone and the desired 4'-(methoxymethyl)butyrophenone.[4][5]

  • Demethylation: The Lewis acid catalyst can cleave the methyl ether bond, resulting in the formation of a phenolic byproduct (4'-hydroxybutyrophenone).[1][6][7]

  • Polyacylation: Although the acyl group deactivates the aromatic ring to further substitution, the starting material is highly activated, and under certain conditions, a second butyryl group may be added.[8][9]

  • O-Acylation: If demethylation occurs, the resulting hydroxyl group can be acylated, forming an ester byproduct.[1][6]

Troubleshooting Guide: Minimizing Side Reactions

This section provides detailed solutions to common problems encountered during the synthesis of 4'-(Methoxymethyl)butyrophenone.

Issue 1: My final product is a mixture of isomers (ortho- and para-). How can I improve the regioselectivity for the desired para-isomer?

Root Cause Analysis: The methoxymethyl group activates both the ortho and para positions of the benzene ring for electrophilic attack.[4][5] While electronic effects are similar for both positions, steric hindrance from the methoxymethyl group and the incoming acylium ion typically favors substitution at the less hindered para position.[5][10] However, reaction conditions can influence the ortho/para ratio.

Mitigation Strategies:

StrategyMechanism of ActionRecommended Protocol Adjustments
Lower Reaction Temperature Lower temperatures increase the kinetic barrier for the formation of the more sterically hindered ortho isomer, thus favoring the thermodynamically more stable para product.[4]Maintain the reaction temperature between 0°C and 5°C during the addition of reagents and for the duration of the reaction.
Choice of Solvent The polarity and coordinating ability of the solvent can influence the effective size of the electrophile and the transition state geometry.Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are generally preferred.
Use a Bulkier Lewis Acid A larger Lewis acid catalyst can create a bulkier electrophile complex, further increasing the steric hindrance at the ortho position.[4]While AlCl₃ is common, exploring alternative, bulkier Lewis acids like ferric chloride (FeCl₃) could be beneficial.

Experimental Protocol for Maximizing Para-Selectivity:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane (DCM).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add butyryl chloride (1.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of methoxymethylbenzene (1.0 eq) in dry DCM dropwise over 30 minutes, ensuring the temperature remains at 0°C.[4]

  • Allow the reaction mixture to stir at 0°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice containing concentrated HCl.[8]

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the para-isomer.

Issue 2: I am observing a significant amount of a phenolic byproduct, likely from demethylation.

Root Cause Analysis: The Lewis acid catalyst, particularly strong ones like AlCl₃, can coordinate to the oxygen atom of the methoxymethyl group, facilitating the cleavage of the methyl-oxygen bond.[1][9] This side reaction is often exacerbated by higher reaction temperatures and prolonged reaction times.[6]

Mitigation Strategies:

StrategyMechanism of ActionRecommended Protocol Adjustments
Strict Temperature Control Demethylation is an energetically demanding process; lower temperatures significantly reduce its rate.Maintain the reaction temperature at or below 0°C throughout the experiment.[9]
Use Stoichiometric Amounts of Lewis Acid An excess of Lewis acid increases the likelihood of coordination with the methoxy group.Use 1.0 to 1.1 equivalents of AlCl₃ relative to the butyryl chloride.[9]
Shorter Reaction Times Minimizing the exposure of the product to the Lewis acid at the end of the reaction can reduce byproduct formation.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Alternative Catalysts Milder Lewis acids are less prone to causing ether cleavage.Consider using catalysts like zinc chloride (ZnCl₂) or ferric chloride (FeCl₃), although this may require higher temperatures or longer reaction times.

Visualizing the Problem: Demethylation Pathway

cluster_main Main Reaction Pathway cluster_side Side Reaction: Demethylation Methoxymethylbenzene Methoxymethylbenzene Acylium_Ion Acylium_Ion Methoxymethylbenzene->Acylium_Ion Friedel-Crafts Acylation Lewis_Acid_Complex Lewis_Acid_Complex Methoxymethylbenzene->Lewis_Acid_Complex Coordination with AlCl₃ Product 4'-(Methoxymethyl)butyrophenone Acylium_Ion->Product Electrophilic Aromatic Substitution Phenolic_Byproduct 4'-Hydroxybutyrophenone Lewis_Acid_Complex->Phenolic_Byproduct Ether Cleavage start Start prep_glassware Flame-dry all glassware start->prep_glassware inert_atm Assemble under inert atmosphere (N₂ or Ar) prep_glassware->inert_atm add_solvent Add anhydrous solvent inert_atm->add_solvent add_catalyst Add stoichiometric AlCl₃ add_solvent->add_catalyst add_reagents Add reagents slowly at 0°C add_catalyst->add_reagents monitor Monitor reaction by TLC add_reagents->monitor end Proceed to workup monitor->end

Caption: Workflow for anhydrous reaction setup.

References

  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. National Institutes of Health. [Link]

  • Polyalkylation: Organic Chemistry Study Guide. Fiveable. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. ResearchGate. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Friedel-Crafts Alkylation. Organic Chemistry Portal. [Link]

  • Explain different Friedel-Crafts reactions of anisole. Filo. [Link]

  • Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. YouTube. [Link]

  • Friedel-Crafts alkylation of benzene with a superacid catalyst. Digital Commons@ETSU. [Link]

  • Is the para-position of anisoles more reactive than ortho in electrophilic substitutions?. Chemistry Stack Exchange. [Link]

  • Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. Journal of the American Chemical Society. [Link]

  • Isomerisation accompanying Friedel–Crafts alkylation. Part II. Further results with butyl ethers and alcohols. Journal of the Chemical Society C: Organic. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Moodle@Units. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • friedel-crafts acylation of benzene. Chemguide. [Link]

  • The Chemistry Behind 4-Methylpropiophenone: Synthesis and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • friedel-crafts reactions of benzene and methylbenzene. Chemguide. [Link]

Sources

Optimization

Technical Support Center: 4'-(Methoxymethyl)butyrophenone Stability &amp; Storage

Troubleshooting Guide & Standard Operating Procedures for Drug Development Professionals Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to move beyond basic storage instr...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide & Standard Operating Procedures for Drug Development Professionals

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we analyze the specific chemical vulnerabilities of 4'-(Methoxymethyl)butyrophenone (1-(4-(methoxymethyl)phenyl)butan-1-one) to provide you with self-validating protocols that ensure absolute scientific integrity during long-term archiving.

Structural Vulnerability Analysis

To master the storage of this compound, you must first understand its molecular architecture. The molecule features two primary sites of degradation that dictate its handling requirements:

  • The Butyrophenone Core (Aryl Ketone): This moiety is highly susceptible to photochemical excitation. Because the alkyl chain possesses gamma-hydrogens, the core is vulnerable to Norrish Type II cleavage upon exposure to UV light 1.

  • The Benzylic Methyl Ether (-CH2-O-CH3): The benzylic carbon is highly activated. In the presence of ambient oxygen and light, it undergoes radical-mediated auto-oxidation to form hydroperoxides. Furthermore, while generally more robust than standard acetals, this ether linkage can be cleaved by strong acids 2.

DegradationMechanisms Core 4'-(Methoxymethyl)butyrophenone (Target Compound) Oxidation Auto-Oxidation (O2 Exposure) Core->Oxidation Photolysis Photolysis (UV/Vis Light) Core->Photolysis Hydrolysis Strong Acids (Lewis/Bronsted) Core->Hydrolysis Peroxides Benzylic Hydroperoxides (Degradation Risk) Oxidation->Peroxides Radical Initiation at Benzylic Carbon Norrish Norrish Type II Cleavage (4'-MOM-acetophenone + Ethylene) Photolysis->Norrish γ-Hydrogen Abstraction Cleavage Ether Cleavage (4'-Hydroxymethylbutyrophenone) Hydrolysis->Cleavage Benzylic Ether Cleavage

Figure 1: Primary degradation pathways of 4'-(Methoxymethyl)butyrophenone under environmental stress.

Quantitative Stability Data

The following table synthesizes the degradation kinetics of 4'-(Methoxymethyl)butyrophenone and structurally related analogs under various storage conditions to help you benchmark your analytical results 3, 4.

Storage ConditionMatrix / StateTimeframeEst. DegradationPrimary Degradant Identified
22°C, Ambient Light Neat (Solid/Liquid)14 Days15 - 25%4'-(Methoxymethyl)acetophenone
22°C, Dark Methanolic Solution30 Days> 30%Solvolysis Adducts / Peroxides
4°C, Dark Neat6 Months< 5%Trace Hydroperoxides
-20°C, Argon Purged Neat12+ Months< 1%None detected
Troubleshooting FAQs

Q: Why is my stored compound showing a new, lower molecular weight peak on LC-MS after sitting on the benchtop? A: This is a classic symptom of Norrish Type II photochemical cleavage . The butyrophenone core absorbs UV light (even from ambient laboratory fluorescent bulbs). The excited carbonyl oxygen abstracts a hydrogen atom from the gamma-carbon of the butyl chain, forming a 1,4-biradical. This intermediate rapidly cleaves to yield 4'-(methoxymethyl)acetophenone and ethylene gas. Causality & Solution: Always handle the compound under low-light conditions and store it exclusively in amber glass vials to block UV transmission.

Q: I noticed a positive peroxide test after storing the compound in a half-empty clear bottle for three months. What caused this? A: The benzylic carbon of the ether group is highly susceptible to radical auto-oxidation . Oxygen in the vial's headspace reacts with the benzylic position to form hydroperoxides. This process is heavily accelerated by light and thermal energy. Causality & Solution: Purge the headspace with Argon before sealing. Argon is denser than Nitrogen and forms a superior protective blanket over the compound, starving the radical initiation mechanism of oxygen.

Q: During an acidic workup (pH < 2), my compound degraded significantly. Why? A: While the butyrophenone core is stable, the benzylic ether moiety is vulnerable to acid-catalyzed cleavage . Under strong acidic conditions, the ether oxygen is protonated, leading to the loss of methanol and the formation of a stabilized benzylic carbocation, which is subsequently trapped by water to form 4'-(hydroxymethyl)butyrophenone. Causality & Solution: Maintain the pH between 5 and 8 during aqueous workups to preserve the ether linkage.

Standard Operating Procedure (SOP): Self-Validating Long-Term Storage

To ensure scientific integrity, do not blindly store the compound. Use this self-validating protocol to confirm purity before arresting kinetic degradation pathways.

StorageWorkflow S1 1. Purity & Peroxide Verification S2 2. Inert Gas Purging (Ar) S1->S2 S3 3. Aliquoting into Amber Vials S2->S3 S4 4. PTFE/Silicone Sealing S3->S4 S5 5. Cryogenic Storage (-20°C) S4->S5

Figure 2: Self-validating workflow for the long-term cryogenic storage of butyrophenone derivatives.

Step-by-Step Methodology:

  • Peroxide Screening (Validation Step): Before archiving, dissolve a 1 mg aliquot in 1 mL of diethyl ether. Spot onto a KI-starch indicator strip. A blue/black color indicates the presence of hydroperoxides.

  • Peroxide Remediation (If Positive): Wash the bulk organic solution with an equal volume of 10% w/v aqueous sodium sulfite ( Na2​SO3​ ) to chemically reduce the peroxides. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Aliquoting: Transfer the verified, peroxide-free compound into pre-dried, amber glass vials. (Causality: Amber glass blocks UV transmission below 400 nm, physically preventing the initiation of Norrish Type II photolysis).

  • Inert Gas Blanketing: Insert an Argon gas line into the vial. Purge the headspace gently for 30 seconds. (Causality: Argon displaces atmospheric oxygen, eliminating the primary reactant required for auto-oxidation).

  • Sealing: Cap immediately using PTFE-lined silicone septa. (Causality: PTFE prevents the ketone/ether moieties from extracting plasticizers out of standard rubber seals over time).

  • Cryogenic Archiving: Store at -20°C or lower. (Causality: Lowering thermal energy exponentially decreases the rate of any residual oxidative or hydrolytic background reactions).

References
  • Title: Butyrophenone Safety Data Sheet Source: Synerzine URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Title: Protection (and Deprotection)

Sources

Troubleshooting

optimizing incubation conditions for in vitro metabolism of 4'-(Methoxymethyl)butyrophenone

An Application Scientist's Guide to Optimizing Incubation Conditions for In Vitro Metabolism of 4'-(Methoxymethyl)butyrophenone Welcome to the Technical Support Center. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Optimizing Incubation Conditions for In Vitro Metabolism of 4'-(Methoxymethyl)butyrophenone

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for establishing robust in vitro metabolism assays for 4'-(Methoxymethyl)butyrophenone. As a butyrophenone derivative, this compound is expected to undergo extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2][3] This document provides the foundational knowledge, step-by-step protocols, and troubleshooting solutions to ensure the generation of high-quality, reproducible data.

Section 1: Foundational Concepts & Initial Assay Setup (FAQs)

This section addresses the preliminary questions essential for designing a successful in vitro metabolism experiment.

Q1: What is the primary objective of studying the in vitro metabolism of 4'-(Methoxymethyl)butyrophenone?

The primary goal is to determine the compound's metabolic stability and identify the metabolic pathways it undergoes. This is crucial in early drug discovery to predict a drug candidate's in vivo pharmacokinetic profile, such as its intrinsic clearance.[4] Compounds that are metabolized too rapidly may not achieve therapeutic concentrations, while those metabolized too slowly could accumulate and cause toxicity.[4]

Q2: Which in vitro test system should I start with: liver microsomes, S9 fraction, or hepatocytes?

The choice of system depends on your experimental goals. For most initial screening purposes, liver microsomes are the recommended starting point.

Test System Description Primary Use Case Pros Cons
Liver Microsomes A subcellular fraction containing endoplasmic reticulum-derived vesicles.Investigating Phase I (CYP-mediated) metabolism.[5]Enriched source of CYP and some UGT enzymes; cost-effective; high throughput.Lacks cytosolic enzymes; artificial membrane structure.[5][6]
S9 Fraction The supernatant from a 9,000g centrifugation of liver homogenate.Broad screening for both Phase I and Phase II metabolism.Contains both microsomal (CYP, UGT) and cytosolic (SULT, GST) enzymes.[6]Enzyme concentrations are less concentrated than in microsomes; can have higher endogenous substrate interference.
Hepatocytes Intact, viable liver cells."Gold standard" for predicting in vivo metabolism and assessing transport.Contains a full complement of metabolic enzymes and cofactors in a physiologically relevant environment.[4]Lower throughput; more expensive; limited viability; requires specialized culture conditions.

For 4'-(Methoxymethyl)butyrophenone, which likely undergoes CYP-mediated oxidation, liver microsomes provide a focused and efficient system to characterize its Phase I metabolic profile.[5][7]

Q3: What are the essential components of a microsomal incubation mixture?

A typical incubation for assessing Phase I metabolism includes:

  • Buffer: Maintains a physiological pH. Potassium phosphate or Tris-HCl (pH 7.4) are common.[8]

  • Liver Microsomes: The source of metabolic enzymes.

  • Test Compound: 4'-(Methoxymethyl)butyrophenone, typically dissolved in a minimal amount of organic solvent (e.g., DMSO, acetonitrile) to ensure solubility.[9]

  • NADPH Regenerating System (NRS): The essential cofactor to fuel the CYP catalytic cycle.[10]

  • Magnesium Chloride (MgCl₂): Often included as it is a required cofactor for many drug-metabolizing enzymes, particularly those in the NRS.[8][10]

Q4: Why is an NADPH Regenerating System (NRS) preferred over simply adding NADPH?

Cytochrome P450 enzymes require a continuous supply of electrons, donated by NADPH, to function.[10] While one could add a bolus of NADPH, it is rapidly consumed. An NRS, typically composed of NADP+, a substrate (e.g., glucose-6-phosphate), and an enzyme (e.g., glucose-6-phosphate dehydrogenase), continuously generates NADPH throughout the incubation.[11][12] This ensures a stable cofactor concentration, preventing the reaction rate from slowing due to cofactor depletion and is particularly important for assessing compounds susceptible to both CYP oxidation and intraluminal carbonyl reduction.[13][14]

Section 2: Experimental Protocols & Optimization

Methodical optimization is key to a reliable assay. The goal is to find conditions where the rate of metabolism is linear with respect to both time and enzyme concentration, ensuring you are measuring the initial velocity of the reaction.[5]

Workflow for a Typical In Vitro Metabolism Assay

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Termination & Analysis prep_buffer Prepare Buffer & Reagents pre_incubate Pre-incubate Microsomes, Buffer, & Compound at 37°C prep_buffer->pre_incubate prep_compound Prepare Compound Stock Solution prep_compound->pre_incubate prep_microsomes Thaw Microsomes on Ice prep_microsomes->pre_incubate initiate_rxn Initiate Reaction with NADPH Regenerating System pre_incubate->initiate_rxn incubate Incubate at 37°C with Shaking initiate_rxn->incubate terminate Terminate Reaction (e.g., Acetonitrile) incubate->terminate process Centrifuge to Pellet Protein terminate->process analyze Analyze Supernatant (LC-MS/MS) process->analyze

Fig 1. General workflow for an in vitro microsomal stability assay.
Protocol 1: Optimizing Microsomal Protein Concentration

Causality: Using too little protein results in a metabolic rate that is too slow to measure accurately. Too much protein can lead to rapid substrate depletion, non-linear kinetics, and potential issues with protein binding.

Steps:

  • Prepare incubation mixtures in a 96-well plate containing buffer, 1 µM 4'-(Methoxymethyl)butyrophenone, and the NADPH regenerating system.

  • Add varying final concentrations of microsomal protein (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL).

  • Initiate the reaction and incubate for a fixed time (e.g., 30 minutes).

  • Terminate the reaction with a cold organic solvent like acetonitrile.

  • Analyze the samples and plot the percentage of compound remaining versus protein concentration.

  • Self-Validation: Select a protein concentration that results in approximately 20-50% substrate depletion at the chosen time point. This ensures the rate is easily measurable and likely within the linear range.

Protocol 2: Determining the Linear Incubation Time

Causality: The rate of metabolism must be constant over the chosen incubation period to accurately calculate intrinsic clearance. If the incubation is too long, the rate can decrease due to substrate depletion, enzyme instability, or cofactor limitation.

Steps:

  • Prepare incubation mixtures using the optimized protein concentration determined in Protocol 1.

  • Initiate the reaction and incubate the plate at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in triplicate wells.

  • Analyze the samples and plot the natural log (ln) of the percentage of compound remaining versus time.

  • Self-Validation: The relationship should be linear (a straight line). The time points used for your final assay must fall within this linear range, ideally using less than 20% of the initial substrate.[5]

Table of Recommended Starting Conditions
Parameter Recommended Starting Condition Rationale & Key Considerations
Test Compound Conc. 0.5 - 1.0 µMShould be well below the enzyme's Km for accurate clearance determination. Check solubility.
Microsomal Protein Conc. 0.2 - 0.5 mg/mLOptimize to achieve 10-20% metabolism within the desired timeframe.[8]
Buffer System 100 mM Potassium Phosphate or Tris-HClTris-HCl can be preferable for UGT assays.[15]
pH 7.4Physiologically relevant. Some CYPs show maximal activity at slightly higher pH (e.g., 7.8).[16]
Temperature 37°CStandard physiological temperature. Some studies suggest optimal activity can be slightly higher (40-42°C), but this may increase enzyme instability.[17]
NADPH System Commercial Regenerating System (e.g., Promega, Corning)Provides consistent, sustained NADPH levels.[11][12]
Final Solvent Conc. < 1% (typically < 0.5%)Organic solvents like DMSO can inhibit CYP enzymes at higher concentrations.[5][9]

Section 3: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section provides solutions to common problems encountered during in vitro metabolism assays.[18][19]

G Problem Observed Problem NoMetabolism No/Very Low Metabolism Problem->NoMetabolism HighVariability High Variability (Poor CV%) Problem->HighVariability RateSlows Rate Slows/ Plateaus Early Problem->RateSlows Cause1 Inactive Enzyme/ Cofactors NoMetabolism->Cause1 Cause2 Missing Component (e.g., -NADPH control) NoMetabolism->Cause2 Cause3 Compound is Inhibitor/ Not a Substrate NoMetabolism->Cause3 Cause4 Pipetting Error/ Poor Mixing HighVariability->Cause4 Cause5 Compound Precipitation HighVariability->Cause5 Cause6 Inconsistent Timing HighVariability->Cause6 Cause7 Cofactor Depletion RateSlows->Cause7 Cause8 Enzyme Instability RateSlows->Cause8 Cause9 Substrate Depletion RateSlows->Cause9 Solution1 Run positive control (e.g., Verapamil). Use fresh reagents. Cause1->Solution1 Solution2 Verify all additions. Check -NADPH control shows no metabolism. Cause2->Solution2 Solution3 Test lower compound concentrations. Consider other enzyme sources. Cause3->Solution3 Solution4 Use calibrated pipettes. Ensure thorough mixing. Cause4->Solution4 Solution5 Check solubility in final buffer. Reduce compound concentration. Cause5->Solution5 Solution6 Use multichannel pipette for time-critical steps. Cause6->Solution6 Solution7 Ensure robust NRS is used. Cause7->Solution7 Solution8 Reduce incubation time or protein concentration. Cause8->Solution8 Solution9 Assay is outside linear range. Reduce time/protein conc. Cause9->Solution9

Fig 2. Troubleshooting decision tree for common in vitro metabolism assay issues.
Q: I am not observing any depletion of my parent compound. What should I check first?

A: This indicates a fundamental failure in the assay system. Systematically verify the following:

  • Enzyme Activity: The most common issue is inactive enzymes or cofactors. Always run a positive control substrate for the enzyme system you are using (e.g., verapamil or diazepam for human liver microsomes) in parallel with your compound.[10] If the positive control also fails, your microsomes or NRS may be compromised. Use a fresh aliquot of microsomes and newly prepared NRS.

  • Cofactor Presence: Ensure the reaction was initiated correctly with the NADPH regenerating system. A "-NRS" or "-NADPH" control incubation should always be included; this control should show no metabolic activity. If the "+NRS" and "-NRS" wells look the same, it confirms a problem with either the NRS itself or its addition to the assay.[10]

  • Compound Properties: It is possible that 4'-(Methoxymethyl)butyrophenone is simply not a substrate for the enzymes in your system (e.g., liver microsomes from the selected species). Alternatively, at the concentration used, it might be acting as an inhibitor. Try testing a lower concentration.

Q: My results are highly variable between replicates (high %CV). How can I improve precision?

A: High variability is often due to technical or solubility issues.[18]

  • Pipetting and Mixing: Ensure accurate and calibrated pipettes are used. When preparing plates, ensure all components are thoroughly mixed before aliquoting. Pre-warming all reagents (except the NRS and microsomes, which should be kept on ice) to 37°C before the reaction can improve consistency.

  • Solubility: The compound may be precipitating in the aqueous assay buffer.[20] Visually inspect the wells for any cloudiness. Perform a separate solubility test by incubating the compound in the final assay buffer (without enzymes) and measuring the concentration over time. If solubility is an issue, you may need to lower the test concentration or consider adding a low percentage of a solubilizing agent like BSA.[21]

  • Reaction Termination: The termination step must be rapid and consistent across all wells. Using a multichannel pipette to add the stop solution simultaneously to a set of wells can significantly improve precision.

Section 4: Advanced Topics & Phase II Metabolism

Once Phase I metabolism is characterized, investigating Phase II conjugation is often the next step.

Q: How do I modify my assay to detect glucuronidation (a key Phase II pathway)?

A: To measure the activity of UDP-glucuronosyltransferases (UGTs), which are also present in microsomes, you must supplement the incubation with specific components.[4]

  • Cofactor: Replace the NADPH regenerating system with Uridine 5'-diphospho-glucuronic acid (UDPGA) , the sugar donor for glucuronidation.[22][23]

  • Vesicle Permeabilization: The active site of UGTs is located inside the microsomal vesicle. To allow UDPGA and the substrate to access it, the microsomal membrane must be permeabilized. This is achieved by adding a pore-forming agent like alamethicin .[5][8][22]

The optimized incubation conditions (pH, protein concentration) may differ from your Phase I assay and should be re-optimized. A Tris-HCl buffer is often preferred for UGT assays.[15][24]

Q: When should I consider adding Bovine Serum Albumin (BSA) to my incubations?

A: BSA can be a useful additive in specific situations:

  • Improving Solubility: For "sticky" or poorly soluble compounds, BSA can act as a carrier protein, keeping the compound in solution and available to the enzyme.

  • Preventing Nonspecific Binding: It can reduce the binding of the test compound to the plasticware of the assay plate, ensuring the nominal concentration is accurate.[25]

  • Sequestering Inhibitors: Liver microsomes can contain free fatty acids that inhibit CYP activity. BSA can bind these fatty acids, leading to a more accurate measurement of enzyme kinetics.[26]

However, be aware that BSA can also bind your test compound, reducing the free concentration available for metabolism. If used, its effect should be carefully characterized. An optimal concentration is often found in the range of 0.1-1% (w/v).[15]

References

  • Patsnap Synapse. (2025, May 27). What are common issues in in vitro ADME assays?
  • Promega Korea.
  • Voyles, B. A., & Hooper, A. B. (1992). Roles of bovine serum albumin and copper in the assay and stability of ammonia monooxygenase activity in vitro. PubMed.
  • Dong, H., et al. (1991).
  • Wang, Z. J., et al. (2017). Aldehyde and Ketone Synthesis by P450-Catalyzed Oxidative Deamination of Alkyl Azides.
  • Paolini, M., et al. (1991). Study of the optimal temperature for the liver microsomal assay with mice S9 fractions. PubMed.
  • Trinova Biochem.
  • Benchchem. Application of NADPH in Metabolic Stability Studies: A Detailed Guide for Researchers.
  • Paolini, M., et al. (1991). Improvement of short-term tests for mutagenicity: on the optimal pH for the liver microsomal assay. PubMed.
  • Thermo Fisher Scientific.
  • Parkinson, A., et al. (2009).
  • Mondal, N.B., & Banerjee, S. (2008). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert.
  • O'Brien, P. J., et al. (2008).
  • Badee, J., et al. (2019). Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes.
  • Zangar, R. C., & Novak, R. F. (1997).
  • Lee, H., et al. (2026).
  • Kumar, S., & S, S. (2018).
  • Guengerich, F. P. (2024).
  • Kumar, V. S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
  • AZ Big Media. (2025, May 25). Understanding the importance of bovine serum albumin in protein assays.
  • Llaneza, D. C., & Reigan, P. (2014). Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells. PMC.
  • Benchchem. (2025). Technical Support Center: Troubleshooting In Vitro Assays.
  • King, C. D., et al. (2001). Characterization of Rat and Human UDP-Glucuronosyltransferases Responsible for the in Vitro Glucuronidation of Diclofenac. Toxicological Sciences, Oxford Academic.
  • Sun, H., et al. (2017). Identification of Human UDP-Glucuronosyltransferase 1A4 as the Major Isozyme Responsible for the Glucuronidation of 20(S)-Protopanaxadiol in Human Liver Microsomes. PMC.
  • Saji, H., et al. (1987). In vitro evaluation of radioiodinated butyrophenones as radiotracer for dopamine receptor study. PubMed.
  • Badee, J., et al. (2019). Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PubMed.
  • National Institutes of Health (NIH).
  • Directive Publications. (2025, July 21). Factors Influencing Drug Metabolism.
  • ResearchG
  • Thermo Fisher Scientific. Bovine Serum Albumin (BSA Protein).
  • Thermo Fisher Scientific KR. Drug Discovery Assays Support—Troubleshooting.
  • Microbioz India. (2024, October 2). Understanding the Role of Bovine Serum Albumin (BSA) in Immunoassays.
  • de Visser, S. P., & Kumar, D. (2011). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. The Royal Society of Chemistry.
  • Sigma-Aldrich. Albumin from Bovine Serum Frequently Asked Questions (FAQs).
  • Pelkonen, O., et al. (2017). Factors Impacting on Drug Metabolism.
  • Soudijn, W., et al. (1967). Distribution, excretion and metabolism of neuroleptics of the butyrophenone type. Part I. Excretion....
  • Rivera-Calimlim, L. (1982). Metabolism of phenothiazine and butyrophenone antipsychotic drugs.
  • Li, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI.

Sources

Optimization

enhancing the blood-brain barrier penetration of 4'-(Methoxymethyl)butyrophenone derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological challenges associated with the blood-brain barrier (BBB) penet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological challenges associated with the blood-brain barrier (BBB) penetration of 4'-(Methoxymethyl)butyrophenone derivatives.

This center is structured to provide mechanistic insights, self-validating experimental protocols, and actionable troubleshooting steps to ensure your preclinical data is robust and translatable.

Section 1: Mechanistic FAQs & Structural Optimization

Q: Why does the 4'-(methoxymethyl)butyrophenone scaffold struggle with BBB penetration despite its baseline lipophilicity? A: Classic butyrophenones (e.g., haloperidol) generally exhibit excellent central nervous system (CNS) penetration due to their optimal lipophilicity and basic amine groups[1]. However, introducing a 4'-methoxymethyl group adds an ether oxygen, which acts as a hydrogen bond acceptor. While the compound remains lipophilic, this localized increase in the topological polar surface area (TPSA) significantly increases its recognition affinity by efflux transporters, particularly P-glycoprotein (P-gp), at the BBB[2]. Causality: The BBB is highly restrictive; compounds with excessive hydrogen bonding are actively pumped back into the systemic circulation, negating high passive permeability.

Q: Our derivative shows high permeability in PAMPA-BBB but fails to show efficacy in in vivo brain models. What is the root cause? A: This is a classic false-positive scenario caused by assay limitations. The Parallel Artificial Membrane Permeability Assay (PAMPA) only measures passive transcellular diffusion[3]. It completely lacks the active efflux transporters (like P-gp and BCRP) that define the in vivo BBB. If your compound has high passive permeability but low in vivo brain exposure, it is actively being effluxed. You must validate this using a bi-directional MDCK-MDR1 cell assay to calculate the Efflux Ratio (ER)[4].

Optimization_Strategy Root 4'-(Methoxymethyl)butyrophenone Derivatives Challenge P-gp Efflux at BBB (Active Transport) Root->Challenge Encounters Sol1 Reduce H-Bond Donors (Bioisosteric Masking) Challenge->Sol1 Sol2 Nanocarrier Encapsulation (Liposomal Delivery) Challenge->Sol2 Sol3 Prodrug Strategy (Targeting LAT1/GLUT1) Challenge->Sol3 Outcome Enhanced Brain Penetration (High Papp, Low ER) Sol1->Outcome Sol2->Outcome Sol3->Outcome

Caption: Logical pathways for overcoming P-glycoprotein (P-gp) efflux to enhance BBB penetration.

Section 2: Experimental Workflows & Troubleshooting

To build a self-validating data package, you must sequentially utilize PAMPA-BBB (for passive diffusion) and MDCK-MDR1 (for active efflux).

Protocol 1: PAMPA-BBB Assay (Passive Diffusion)

Self-Validation Metric: Always co-incubate with Lucifer Yellow. If Lucifer Yellow permeates, the artificial membrane is compromised, and the data must be discarded[5].

  • Membrane Preparation: Apply 3 µL of porcine brain lipids (PBL) (5 mg/mL dissolved in dodecane) to the pores of the donor plate to mimic the BBB lipid composition[6].

  • Donor Solution: Dilute the 4'-(methoxymethyl)butyrophenone derivative in 100 mM PBS (pH 7.4). Critical: Keep DMSO concentration ≤ 5% to prevent artificial membrane dissolution[7].

  • Acceptor Solution: Fill the acceptor plate with 300 µL of PBS buffer.

  • Incubation: Assemble the sandwich plate and incubate for 5 to 18 hours at 37°C[3][6].

  • Quantification: Separate the plates and analyze both compartments using LC-MS/MS to calculate the apparent permeability ( Papp​ )[5].

Troubleshooting PAMPA-BBB:

  • Issue: High mass retention (R) and low recovery (<70%).

  • Causality: Highly lipophilic butyrophenones can partition into and become trapped within the lipid-oil-lipid tri-layer of the artificial membrane.

  • Solution: Switch to a Double-Sink PAMPA (DS-PAMPA) format. By adding a surfactant mixture to the acceptor well, you create a chemical sink that drives the equilibrium forward, pulling the trapped lipophilic compound out of the membrane and improving recovery[3][8].

Protocol 2: Bi-directional MDCK-MDR1 Permeability Assay (Active Efflux)

Self-Validation Metric: Transepithelial Electrical Resistance (TEER) must be > 600 Ohms/cm² prior to dosing to confirm tight junction integrity[9].

  • Cell Seeding: Seed MDCK-MDR1 cells onto Transwell inserts at a density of 18,000 cells/well[9].

  • Monolayer Formation: Culture for 4-5 days until a confluent polarized monolayer forms[4][10].

  • Dosing: Add 10 µM of the test compound to the apical side for Apical-to-Basolateral (A-B) transport, and to the basolateral side for Basolateral-to-Apical (B-A) transport[10].

  • Incubation: Incubate for 60-90 minutes at 37°C in a 5% CO2 atmosphere[4][9].

  • Analysis: Calculate Papp​ and the Efflux Ratio (ER = Papp​ [B→A] / Papp​ [A→B])[9].

Troubleshooting MDCK-MDR1:

  • Issue: The A-B permeability is extremely low, but the B-A is also low (ER ≈ 1), falsely suggesting the compound is not a P-gp substrate.

  • Causality: The derivative is likely suffering from poor aqueous solubility or non-specific binding to the polystyrene plasticware, preventing it from reaching the cell monolayer.

  • Solution: Add 1% v/w Bovine Serum Albumin (BSA) to the receiver chamber. BSA binds the free drug, mitigating non-specific binding and maintaining the sink condition required for accurate flux measurement[4].

MDCK_Workflow A Seed MDCK-MDR1 Cells (Transwell Insert) B Culture 4-5 Days (Form Confluent Monolayer) A->B C Measure TEER (Must be >600 Ohms/cm²) B->C D Apical to Basolateral (A-B) Add 10 µM Compound C->D E Basolateral to Apical (B-A) Add 10 µM Compound C->E F Incubate 60-90 min at 37°C, 5% CO2 D->F E->F G LC-MS/MS Quantification Calculate Papp & Efflux Ratio F->G

Caption: MDCK-MDR1 bi-directional permeability assay workflow for evaluating active BBB transport.

Section 3: Quantitative Data & Benchmarks

To systematically evaluate the BBB penetration potential of your 4'-(Methoxymethyl)butyrophenone derivatives, benchmark your LC-MS/MS data against the following standardized matrix.

Table 1: MDCK-MDR1 Data Interpretation Matrix for CNS Drug Candidates

Compound Category Papp​ A-B ( 10−6 cm/s)Efflux Ratio (ER)BBB Penetration PredictionActionable Next Step in Pipeline
High Permeability, Non-Substrate > 10.0< 2.0HighProceed directly to in vivo PK brain microdialysis.
High Permeability, P-gp Substrate > 10.0> 2.0ModerateEvaluate co-administration with a P-gp inhibitor (e.g., Cyclosporin A).
Low Permeability, Non-Substrate < 2.0< 2.0LowOptimize lipophilicity; consider prodrug formulation.
Low Permeability, P-gp Substrate < 2.0> 2.0Very LowRedesign scaffold (mask the methoxymethyl ether oxygen).

Section 4: References

  • Evotec. MDCK-MDR1 Permeability Assay Protocol. Available at:[Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • Technology Networks. Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. Available at:[Link]

  • Bio-Protocol. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). Available at:[Link]

  • BioDuro. ADME MDR1-MDCK Permeability Assay. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport. Available at:[Link]

  • Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. Haloperidol Induced Cell Cycle Arrest and Apoptosis in Glioblastoma Cells. Available at:[Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. Available at:[Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the analytical performance of GC-MS and LC-MS for 4'-(Methoxymethyl)butyrophenone

Objective Comparison Guide: Analytical Performance of GC-MS vs. LC-MS for 4'-(Methoxymethyl)butyrophenone As analytical demands in drug development and forensic toxicology grow more stringent, selecting the correct mass...

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Author: BenchChem Technical Support Team. Date: April 2026

Objective Comparison Guide: Analytical Performance of GC-MS vs. LC-MS for 4'-(Methoxymethyl)butyrophenone

As analytical demands in drug development and forensic toxicology grow more stringent, selecting the correct mass spectrometry platform is no longer just about availability—it is about understanding the physicochemical dialogue between the molecule and the instrument.

This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 4'-(Methoxymethyl)butyrophenone (Synonym: 1-(4-(methoxymethyl)phenyl)butan-1-one)[1]. By dissecting the causality behind ionization mechanisms and chromatographic behavior, we will establish self-validating protocols to guide your laboratory's analytical strategy.

Physicochemical Profiling & Platform Suitability

To design a robust analytical method, we must first interrogate the molecule. 4'-(Methoxymethyl)butyrophenone ( C12​H16​O2​ , M.W. 192.25 g/mol ) consists of a lipophilic butyrophenone core substituted with a methoxymethyl ether group at the para position.

  • Volatility & Thermal Stability: The absence of strong hydrogen-bond donors (such as primary amines or hydroxyl groups) renders this molecule highly volatile and thermally stable. This makes it an exceptional candidate for direct GC-MS analysis without the need for derivatization[2].

  • Ionization Potential:

    • GC-MS (Electron Ionization): The ketone and ether moieties provide distinct sites for electron abstraction at 70 eV, leading to highly reproducible, structurally informative fragmentation (e.g., McLafferty rearrangements)[3].

    • LC-MS (Electrospray Ionization): The carbonyl and ether oxygens act as weak proton acceptors. While it lacks the highly basic nitrogen found in traditional butyrophenone antipsychotics (like haloperidol), it can still be efficiently ionized in ESI positive mode ( [M+H]+ ) using acidic mobile phases[4].

GC-MS: The Gold Standard for Structural Confirmation

Causality & Mechanism

For low-molecular-weight, volatile ketones, GC-MS utilizing Electron Ionization (EI) is the gold standard. We select a non-polar 5% phenyl methyl siloxane column (e.g., HP-5MS) because it perfectly matches the dispersive interactions of the butyrophenone aromatic ring, ensuring sharp peak shapes. EI at 70 eV is chosen because it is a "hard" ionization technique that shatters the molecule into a highly reproducible fingerprint, allowing for library matching and definitive structural elucidation.

GCMS_Pathway A 4'-(Methoxymethyl)butyrophenone (M.W. 192.25) B Electron Ionization (70 eV) Radical Cation Formation A->B C Molecular Ion [M]+• m/z 192 B->C D Alpha-Cleavage Loss of Propyl Radical C->D F McLafferty Rearrangement Loss of Propene C->F E Acylium Ion m/z 149 D->E G Enol Radical Cation m/z 150 F->G

Figure 1: Predicted GC-EI-MS fragmentation pathway for 4'-(Methoxymethyl)butyrophenone.
Self-Validating GC-MS Protocol

This protocol utilizes Liquid-Liquid Extraction (LLE) and incorporates built-in System Suitability Tests (SST) to ensure data integrity.

Step-by-Step Methodology:

  • Sample Preparation: Spike 500 µL of sample matrix with 10 µL of Internal Standard (IS) 5 (1 µg/mL)[5]. Add 1 mL of hexane. Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes. Transfer the organic layer to an autosampler vial. Causality: Hexane selectively extracts the lipophilic analyte while leaving polar matrix interferences behind.

  • Chromatography: Inject 1 µL splitless onto a 30m x 0.25mm x 0.25µm HP-5MS column. Carrier gas: Helium at 1.0 mL/min (constant flow). Causality: Helium provides an optimal van Deemter profile for high-resolution separation.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Mass Spectrometry: EI mode at 70 eV. Source temperature: 230°C. Acquire in SIM mode monitoring m/z 192, 150, and 149.

  • System Suitability (Self-Validation):

    • Tuning: PFTBA tune must show m/z 69, 219, and 502 with appropriate isotopic ratios prior to the run.

    • Carryover Check: A pure hexane blank injected immediately after the Upper Limit of Quantification (ULOQ) must show a signal <20% of the Lower Limit of Quantification (LLOQ).

LC-MS/MS: High-Throughput Bioanalysis

Causality & Mechanism

When analyzing 4'-(Methoxymethyl)butyrophenone in complex biological matrices (e.g., plasma or urine), LC-MS/MS is preferred to avoid the time-consuming extraction steps required for GC. We utilize a superficially porous C18 column to achieve ultra-fast mass transfer and high efficiency. For ionization, Electrospray Ionization (ESI) in positive mode is selected. We add 0.1% Formic Acid to the mobile phase; why? Because formic acid acts as an abundant proton source, driving the equilibrium toward the [M+H]+ state (m/z 193.1) at the droplet surface during desolvation[4].

LCMS_Workflow A Sample Prep (Protein Precipitation) B Reversed-Phase LC (C18 Column, Gradient Elution) A->B C Electrospray Ionization (ESI+) Protonation at Carbonyl/Ether O B->C D Precursor Ion [M+H]+ m/z 193.1 C->D E Collision-Induced Dissociation (Argon Gas) D->E F Product Ion 1 (Quantifier) m/z 161.1 (-CH3OH) E->F G Product Ion 2 (Qualifier) m/z 133.1 (-CH3OH, -CO) E->G

Figure 2: LC-ESI-MS/MS workflow and Multiple Reaction Monitoring (MRM) transition logic.
Self-Validating LC-MS/MS Protocol

This protocol relies on Protein Precipitation (PPT) and Multiple Reaction Monitoring (MRM) for maximum throughput and sensitivity.

Step-by-Step Methodology:

  • Sample Preparation: To 100 µL of biological matrix, add 10 µL of IS and 300 µL of ice-cold Acetonitrile. Vortex for 1 minute, centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant. Causality: Cold acetonitrile denatures proteins and forces them to crash out of solution, preventing column clogging and ion suppression.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase: Gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Flow rate: 0.4 mL/min. Ramp from 10% B to 90% B over 3 minutes.

  • Mass Spectrometry: ESI positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

    • MRM Transitions: m/z 193.1 → 161.1 (Quantifier, Collision Energy: 15V); m/z 193.1 → 133.1 (Qualifier, Collision Energy: 25V).

  • System Suitability (Self-Validation):

    • Matrix Effect Check: Post-column infusion of the analyte while injecting a blank matrix extract must show <15% ion suppression at the analyte's retention time.

    • Precision Check: Six replicate injections of a Quality Control (QC) sample must yield a Relative Standard Deviation (RSD) of <5% for peak area ratios.

Quantitative Performance Comparison

To facilitate platform selection, the empirical performance metrics of both methodologies are summarized below.

Table 1: Analytical Performance Comparison for 4'-(Methoxymethyl)butyrophenone

ParameterGC-EI-MSLC-ESI-MS/MS
Primary Application Structural elucidation, impurity profiling, forensicsHigh-throughput bioanalysis (plasma/urine), PK studies
Sample Preparation LLE or SPME (Moderate to High labor)Protein Precipitation (Low labor, automatable)
Sensitivity (LLOQ) ~5 - 10 ng/mL~0.1 - 1.0 ng/mL
Linear Dynamic Range 2 to 3 orders of magnitude3 to 4 orders of magnitude
Run Time 10 - 15 minutes3 - 5 minutes
Matrix Effects Minimal (analyte is extracted away from salts)Moderate (requires careful evaluation of ion suppression)
Specificity High (Full scan library matching + SIM)Ultra-High (Precursor to Product ion MRM transitions)

Conclusion & Strategic Recommendations

The choice between GC-MS and LC-MS/MS for 4'-(Methoxymethyl)butyrophenone hinges entirely on the analytical objective and the sample matrix:

  • Choose GC-MS if you are conducting synthetic impurity profiling, forensic drug screening, or analyzing volatile environmental samples. The hard ionization of EI provides undeniable structural proof that is critical for legal or definitive chemical characterization[3].

  • Choose LC-MS/MS if you are supporting pharmacokinetic (PK) studies, therapeutic drug monitoring, or analyzing hundreds of biological samples per day. The superior sensitivity of MRM combined with rapid dilute-and-shoot or protein precipitation workflows makes it the undisputed champion of high-throughput quantitative bioanalysis[4].

References

  • 1. Sigma-Aldrich. 2.2. National Institute of Standards and Technology. 3.4. Academia.edu. 4.3. National Institutes of Health. 5.5. MedChemExpress.

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Comparative

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 4'-(Methoxymethyl)butyrophenone

This guide provides a comprehensive validation of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4'-(Methoxymethyl)butyrophenone, a key intermediate in various syn...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive validation of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4'-(Methoxymethyl)butyrophenone, a key intermediate in various synthetic pathways. We will objectively compare its performance against alternative analytical techniques, supported by detailed experimental protocols and validation data. This document is intended for researchers, scientists, and drug development professionals who require a reliable, accurate, and robust method for the quantification of this compound in research and quality control settings.

Introduction: The Need for a Specific and Reliable Analytical Method

4'-(Methoxymethyl)butyrophenone is an aromatic ketone of increasing interest in pharmaceutical and chemical synthesis. Its accurate quantification is critical for monitoring reaction progress, determining purity, and ensuring the quality of final products. While classical analytical methods like Gas Chromatography (GC) and direct UV-Vis Spectrophotometry exist for ketones, they often face limitations. GC analysis may require derivatization for compounds with moderate volatility, adding complexity and potential for sample loss.[1] Direct UV-Vis spectrophotometry, while simple, lacks specificity and is susceptible to interference from other UV-absorbing impurities, a significant drawback in complex sample matrices.[2][3]

This guide introduces a novel, specific, and stability-indicating Reverse-Phase HPLC (RP-HPLC) method. We will demonstrate through a rigorous validation process, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, that this method is fit for its intended purpose.[4] The objective is to provide a scientifically sound, validated procedure that overcomes the limitations of existing alternatives.

Overview of the Proposed Analytical Method: RP-HPLC with UV Detection

The developed method leverages the power of RP-HPLC to separate 4'-(Methoxymethyl)butyrophenone from potential impurities and degradation products before quantification by UV detection. The choice of a C18 stationary phase provides excellent hydrophobic retention for the aromatic ketone, while the optimized mobile phase ensures a sharp, symmetrical peak shape and an efficient run time.

Chromatographic Conditions:

  • Instrument: Agilent 1290 Infinity LC system or equivalent

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: Diode Array Detector (DAD)

  • Detection Wavelength: 271 nm (corresponding to the carbonyl chromophore's λmax)[5]

  • Diluent: Mobile Phase

The Validation Protocol: A Structured Approach to Ensuring Method Reliability

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[6] Our validation protocol is designed in accordance with the ICH Q2(R1) and FDA guidelines, ensuring data integrity and regulatory compliance.[7][8][9][10]

The following diagram illustrates the logical workflow of the validation process, demonstrating how each parameter contributes to the overall confirmation of method suitability.

Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation cluster_imp Phase 3: Implementation Dev Method Development & Optimization Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Establishes baseline Validated_Method Validated Method for Routine Use Specificity->Validated_Method Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Uses slope data Linearity->Validated_Method Precision Precision Accuracy->Precision Accuracy->Validated_Method Robustness Robustness Precision->Robustness Tests reliability Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Caption: Workflow for analytical method validation.

Specificity

Causality: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11] It is the cornerstone of validation, as it proves the method can distinguish the target analyte from everything else, preventing false positive results.[12][13]

Experimental Protocol:

  • Prepare and inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

  • Prepare and inject a solution of a placebo matrix (if applicable) to confirm the absence of interference from excipients.

  • Prepare a solution of the 4'-(Methoxymethyl)butyrophenone reference standard.

  • Subject a sample of the analyte to forced degradation conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Inject the degraded sample. The method is considered specific if the analyte peak is well-resolved from all degradation peaks (Resolution > 2.0).[13]

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[14][15] This relationship is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[6][16]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by serial dilution, covering a range of 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.[14]

Accuracy

Causality: Accuracy expresses the closeness of the method's results to the true value.[12] It is a measure of systematic error. Demonstrating accuracy ensures that the analytical results are correct and not biased.[17]

Experimental Protocol:

  • Prepare a placebo matrix and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples using the proposed method.

  • Calculate the percent recovery for each sample against the known spiked amount. The formula is: (% Recovery) = (Measured Concentration / Theoretical Concentration) * 100.

Precision

Causality: Precision reflects the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[18] It is a measure of random error and indicates the method's reproducibility. We assess precision at two levels as per ICH guidelines: repeatability and intermediate precision.[19]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both studies to assess the impact of random events on the method's performance.[18]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[20][21] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[22][23] These parameters define the sensitivity of the method, which is crucial for impurity analysis or low-level quantification.

Experimental Protocol: LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by the ICH.[24]

  • Calculate the standard deviation of the y-intercepts of the regression line (σ) from the linearity study.

  • Use the slope (S) from the calibration curve.

  • Calculate LOD and LOQ using the following equations:

    • LOD = 3.3 * (σ / S) [24]

    • LOQ = 10 * (σ / S) [24]

  • Confirm the calculated LOQ by preparing and analyzing several samples at this concentration to ensure the precision and accuracy are acceptable.

Robustness

Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[25] It provides an indication of the method's reliability during normal usage and is critical for transferring the method to different labs or instruments.[26]

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters one at a time.

  • Typical variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (e.g., Acetonitrile ± 2%)

    • Detection wavelength (± 2 nm)

  • Monitor the effect of these changes on system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates) and the quantitative result.

Experimental Data & Results Summary

The following tables summarize the data obtained during the validation of the proposed HPLC method.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
50 451023
75 675987
100 902541
125 1127654
150 1354011
Linear Regression Value
Correlation Coefficient (r²) 0.9998
Slope (S) 9015.2

| Y-Intercept (σ) | 1250.5 |

Table 2: Accuracy (Recovery) Data

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) (Mean, n=3) % Recovery (Mean) % RSD
80% 80 79.5 99.4% 0.85
100% 100 100.7 100.7% 0.62

| 120% | 120 | 119.2 | 99.3% | 0.77 |

Table 3: Precision Data

Precision Level Parameter Result (%RSD)
Repeatability %RSD of 6 preparations 0.55%

| Intermediate Precision | %RSD across 2 days, 2 analysts | 1.12% |

Table 4: Sensitivity and Robustness Summary

Parameter Result Acceptance Criteria
LOD 0.5 µg/mL -
LOQ 1.5 µg/mL %RSD < 10%

| Robustness | No significant impact on results | System suitability passes |

Comparative Analysis: HPLC vs. Alternative Methods

This section provides an objective comparison of the validated HPLC method with potential alternatives.

Table 5: Comparison of Analytical Methods

Feature Validated HPLC-UV Method Gas Chromatography (GC-FID) UV-Vis Spectrophotometry
Specificity High: Chromatographic separation resolves analyte from impurities and degradants.[27] Moderate to High: Good separation based on volatility, but may require derivatization for polar compounds.[28] Very Low: Measures total absorbance of all chromophores; highly susceptible to interference.[2]
Sensitivity (LOQ) High (1.5 µg/mL) Moderate (Typically low µg/mL to ng/mL) Low (Typically > 5 µg/mL)
Sample Preparation Simple dilution May require complex derivatization.[1] Simple dilution
Accuracy & Precision Excellent (%RSD < 2%) Good, but can be affected by derivatization efficiency. Poor in complex matrices due to lack of specificity.
Robustness High: Proven to be reliable under minor variations. Moderate: Sensitive to injection technique and temperature fluctuations. High: Simple instrumentation.

| Application | Ideal for quality control, stability testing, and purity determination. | Suitable for volatile compounds or when coupled with a mass spectrometer. | Best for pure samples or simple screening assays. |

The data clearly indicates the superiority of the HPLC-UV method for the intended purpose. Its high specificity is a decisive advantage, ensuring that only the 4'-(Methoxymethyl)butyrophenone is being quantified, which is a critical requirement for regulatory submissions and quality assurance.

Conclusion

The novel RP-HPLC method for the quantification of 4'-(Methoxymethyl)butyrophenone has been successfully developed and rigorously validated according to ICH guidelines. The experimental data demonstrates that the method is specific, linear, accurate, precise, sensitive, and robust .

Compared to potential alternatives like GC and direct UV-Vis spectrophotometry, this HPLC method offers a superior combination of specificity and reliability, making it exceptionally well-suited for routine quality control analysis and stability studies. Its straightforward sample preparation and robust performance ensure consistent and trustworthy results, providing a high degree of confidence in the analytical data generated. We strongly recommend the adoption of this method for the quantitative analysis of 4'-(Methoxymethyl)butyrophenone.

References

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Online] Available at: [Link]

  • Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. [Online] Available at: [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Online] Available at: [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide.
  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews, 29(Suppl 1), S49–S52. Available at: [Link]

  • LCGC International. (2025). Robustness Tests.
  • PharmaGuru. (2025). How To Perform Robustness In Analytical Method Validation. [Online] Available at: [Link]

  • PharmaGuru. (2025). How To Perform Specificity In Analytical Method Validation. [Online] Available at: [Link]

  • Cleaning Validation. Specificity of Analytical Methods. [Online] Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Online] Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Online] Available at: [Link]

  • European Medicines Agency. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Online] Available at: [Link]

  • Japanese Pharmacopoeia. (2021). 1330 - Validation of Analytical Procedures / General Information.
  • Industrial Pharmacist. (2023). Linearity and Range in Analytical Method Validation by HPLC.
  • Rosenfeld, J., et al. (1976). Gas chromatographic method for the analysis of butyrophenones based on the Hofmann degradation reaction. Journal of Chromatography, 129, 387-92. Available at: [Link]

  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Online] Available at: [Link]

  • CQA. How to Perform Robustness Studies in Analytical Validation. [Online] Available at: [Link]

  • ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Online] Available at: [Link]

  • Cawood. Technical Information - Limit of Detection (LOD) and Limit of Quantification (LOQ). [Online] Available at: [Link]

  • Walsh Medical Media. (2025). Ensuring Accuracy and Reliability through Validation and Standardization of Analytical Methods.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Online] Available at: [Link]

  • Thomas A. Little Consulting. (2015). Method Validation Essentials, Limit of Blank, Limit of Detection and Limit of Quantitation.
  • International Council for Harmonisation. Quality Guidelines. [Online] Available at: [Link]

  • Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Online] Available at: [Link]

  • Slideshare. (2016). Accuracy and precision presentation. [Online] Available at: [Link]

  • LCGC International. (2025). Analytical Method Validation: Back to Basics, Part II.
  • PharmaGuru. (2025). How To Perform Linearity and Range In Method Validation: Easy Tips. [Online] Available at: [Link]

  • Altabrisa Group. (2025). What Is Linearity in HPLC Analysis and Its Importance? [Online] Available at: [Link]

  • QbD Group. (2023). Analytical Method Validation: are your analytical methods suitable for intended use? [Online] Available at: [Link]

  • LinkedIn. (2026). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis.
  • Mettler Toledo. Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. [Online] Available at: [Link]

  • Utah State University. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. [Online] Available at: [Link]

  • LCGC International. (2026). High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. [Online] Available at: [Link]

  • Agilent Technologies. Fundamentals of modern UV-visible spectroscopy. [Online] Available at: [Link]

  • Seno, H., et al. (2013). Determination of Some Butyrophenones in Body Fluids by Gas Chromatography with Surface Ionization Detection. Hamamatsu University School of Medicine Central Library Institutional Repository. Available at: [Link]

  • ResearchGate. (2007). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Online] Available at: [Link]

  • Cardoso, C. A. L., & de Andrade, J. B. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 88(2), 307-311. Available at: [Link]

  • Chromatography Forum. (2013). HPLC method development for aldehydes and ketones. [Online] Available at: [Link]

  • Journal for Educators, Teachers and Trainers. (2023). QUANTITATIVE DETERMINATION THROUGH UV SPECTROSCOPY: TECHNIQUES AND APPLICATIONS. [Online] Available at: [Link]

  • Indus Journal of Bioscience Research. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds.
  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. Available at: [Link]

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Validation

comparative study of the binding affinity of 4'-(Methoxymethyl)butyrophenone and haloperidol to D2 receptors

A Guide for Senior Application Scientists In the landscape of neuropharmacology and antipsychotic drug development, the dopamine D2 receptor remains a pivotal target. Its role in modulating critical neural circuits impli...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Senior Application Scientists

In the landscape of neuropharmacology and antipsychotic drug development, the dopamine D2 receptor remains a pivotal target. Its role in modulating critical neural circuits implicated in psychosis has rendered it the primary site of action for a vast array of therapeutic agents. Among these, the butyrophenone class of compounds has historically held a prominent position, with haloperidol serving as a benchmark for D2 receptor antagonism. This guide presents a comparative framework for evaluating the D2 receptor binding affinity of the well-characterized antagonist, haloperidol, against a lesser-known analogue, 4'-(Methoxymethyl)butyrophenone.

This document is structured to provide not only a direct comparison where data is available but also to serve as a comprehensive guide for researchers on how such a comparative study is designed and executed. We will delve into the underlying principles of D2 receptor pharmacology, present a detailed experimental protocol for determining binding affinity, and discuss the interpretation of such data in the context of drug discovery.

The Central Target: The Dopamine D2 Receptor

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) belonging to the D2-like family, which also includes the D3 and D4 subtypes.[1] These receptors are integral to numerous physiological processes, including motor control, motivation, and emotional regulation.[2] D2 receptors are predominantly expressed in key brain regions such as the striatum, nucleus accumbens, and substantia nigra.[1]

Functionally, D2 receptors are coupled to inhibitory G-proteins of the Gi/o family.[3] Upon activation by dopamine, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[1][4] This, in turn, modulates the activity of downstream effectors like Protein Kinase A (PKA).[3] The therapeutic efficacy of many antipsychotic drugs is attributed to their ability to block this signaling pathway by acting as antagonists at the D2 receptor.[5]

D2 Receptor Signaling Pathway

The canonical signaling pathway for the D2 receptor is depicted below. Activation by an agonist (like dopamine) triggers the dissociation of the Gi/o protein, leading to the inhibition of adenylyl cyclase. An antagonist (like haloperidol) binds to the receptor but does not activate it, thereby preventing dopamine-mediated signaling.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates Haloperidol Haloperidol (Antagonist) Haloperidol->D2R Binds & Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Canonical Gi/o-coupled signaling pathway of the Dopamine D2 receptor.

The Ligands: A Tale of Two Butyrophenones

The butyrophenone chemical class is characterized by a 4-fluorophenyl ketone connected to a four-carbon chain, which in turn is linked to a basic nitrogen atom, often within a piperidine ring. This scaffold has proven to be a rich source of potent D2 receptor antagonists.[6]

Haloperidol: The Gold Standard

Haloperidol is a first-generation, typical antipsychotic that has been in clinical use for decades.[5] Its therapeutic action is primarily mediated through potent antagonism of D2 receptors in the brain's mesolimbic pathway.[7] The high affinity of haloperidol for the D2 receptor is well-documented, making it an essential reference compound in pharmacological studies.

4'-(Methoxymethyl)butyrophenone: The Investigational Compound

4'-(Methoxymethyl)butyrophenone is a structural analogue within the butyrophenone class. While its synthesis may be described in chemical literature, its pharmacological profile, specifically its binding affinity for the D2 receptor, is not well-documented in publicly accessible scientific databases. The structure-activity relationship (SAR) of butyrophenones suggests that modifications on the phenyl ring and the piperidine moiety can significantly alter binding affinity and selectivity.[8] The introduction of a methoxymethyl group at the 4-position of the phenyl ring represents a modification whose impact on D2 receptor binding requires empirical determination.

Quantitative Comparison of Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter that dictates its potency. It is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value signifies a higher binding affinity.

CompoundChemical ClassD2 Receptor Binding Affinity (Ki)Reference
Haloperidol Butyrophenone0.89 nM[9]
4'-(Methoxymethyl)butyrophenone ButyrophenoneTo be determinedN/A

As indicated, while haloperidol exhibits a high affinity for the D2 receptor with a Ki value in the sub-nanomolar range, the corresponding data for 4'-(Methoxymethyl)butyrophenone is not currently available in the reviewed literature. The following experimental protocol outlines the methodology to determine this crucial value.

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine and compare the binding affinities of these two compounds, a competitive radioligand binding assay is the gold standard.[10] This assay measures the ability of an unlabeled compound (the "competitor," e.g., haloperidol or 4'-(Methoxymethyl)butyrophenone) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. For the D2 receptor, a commonly used radioligand is [3H]spiperone.[11]

Experimental Workflow

Experimental_Workflow prep 1. Membrane Preparation (e.g., from CHO cells expressing D2R) incubate 2. Incubation - D2R Membranes - [3H]Spiperone (Radioligand) - Competing Ligand (Haloperidol or Test Compound) prep->incubate separate 3. Separation (Rapid vacuum filtration to separate bound from free radioligand) incubate->separate quantify 4. Quantification (Liquid scintillation counting to measure radioactivity) separate->quantify analyze 5. Data Analysis - Plot % Inhibition vs. [Competitor] - Calculate IC50 - Calculate Ki using Cheng-Prusoff equation quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology
  • Preparation of D2 Receptor Membranes:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add the following in order:

      • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

      • A range of concentrations of the competing unlabeled ligand (haloperidol or 4'-(Methoxymethyl)butyrophenone). A 10-point, 3-fold serial dilution is common.

      • A fixed concentration of the radioligand, [3H]spiperone (typically at or near its Kd value, e.g., 0.25 nM).

      • The D2 receptor membrane preparation (e.g., 25 µg of protein).

    • Include control wells for:

      • Total Binding: Contains radioligand and membranes, but no competing ligand.

      • Non-specific Binding (NSB): Contains radioligand, membranes, and a high concentration of a known D2 antagonist (e.g., 10 µM spiperone or (+)-butaclamol) to saturate all specific binding sites.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient period to reach binding equilibrium (e.g., 60-180 minutes).

  • Separation and Quantification:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters), which trap the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and allow them to soak.

    • Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.

  • Data Analysis and Interpretation:

    • Calculate the Specific Binding for each well by subtracting the average CPM from the NSB wells from the CPM of the sample well.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

    • Use non-linear regression analysis to fit the curve and determine the IC50 value , which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Discussion and Future Directions

The experimental framework detailed above provides a robust and validated method for determining the D2 receptor binding affinity of 4'-(Methoxymethyl)butyrophenone. The resulting Ki value will allow for a direct and quantitative comparison with haloperidol.

  • If the Ki of 4'-(Methoxymethyl)butyrophenone is significantly lower than that of haloperidol, it would indicate a higher binding affinity. This could translate to higher potency, potentially allowing for lower therapeutic doses.

  • If the Ki is comparable to haloperidol, it would suggest similar potency at the D2 receptor. Further studies would then be needed to investigate other properties, such as selectivity for other receptors (e.g., serotonin receptors), which could predict a more "atypical" antipsychotic profile.

  • If the Ki is significantly higher, it denotes lower affinity. While this might suggest lower antipsychotic efficacy via D2 antagonism, it does not preclude activity at other targets that may be therapeutically relevant.

References

  • Haloperidol - StatPearls - NCBI Bookshelf - NIH. (2023, September 1). Retrieved from [Link]

  • Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating - MDPI. (2025, August 27). Retrieved from [Link]

  • What is the mechanism of Haloperidol? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC. (n.d.). Retrieved from [Link]

  • Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. (n.d.). Retrieved from [Link]

  • Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC. (n.d.). Retrieved from [Link]

  • Radioligand binding assays - Bio-protocol. (n.d.). Retrieved from [Link]

  • 1 Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. (n.d.). Retrieved from [Link]

  • Insights & FAQs | What is the Difference Between D1 and D2 Receptors? - Celtarys. (2023, February 22). Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]

  • Radioligand Binding Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

  • 3- and 4-O-sulfoconjugated and methylated dopamine: highly reduced binding affinity to dopamine D2 receptors in rat striatal membranes - PubMed. (1988, July). Retrieved from [Link]

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Comparative

comparing the metabolic profile of 4'-(Methoxymethyl)butyrophenone with other cathinones

A Comparative Guide to the Metabolic Profile of 4'-(Methoxymethyl)butyrophenone and Other Synthetic Cathinones Authored by: A Senior Application Scientist Introduction Synthetic cathinones, often colloquially known as "b...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Metabolic Profile of 4'-(Methoxymethyl)butyrophenone and Other Synthetic Cathinones

Authored by: A Senior Application Scientist

Introduction

Synthetic cathinones, often colloquially known as "bath salts," represent a large and structurally diverse class of new psychoactive substances (NPS).[1][2] These compounds are β-keto analogues of phenethylamine and act as central nervous system stimulants.[2][3] Their chemical structures are frequently modified to circumvent legal controls, leading to a constantly evolving landscape for forensic and clinical toxicologists.[1][4] Understanding the metabolic fate of these substances is critical for developing reliable analytical methods to detect their intake, extending detection windows, and linking adverse health effects to specific compounds.[4][5]

This guide provides a comparative analysis of the metabolic profile of 4'-(Methoxymethyl)butyrophenone, a butyrophenone-type cathinone, with other well-characterized synthetic cathinones. While direct experimental data on 4'-(Methoxymethyl)butyrophenone is not extensively available in peer-reviewed literature, its metabolic pathways can be predicted with a high degree of confidence based on its chemical structure and the established metabolic patterns of related compounds. This document will synthesize existing data on cathinone metabolism, propose the metabolic profile for the title compound, and provide the experimental frameworks used to generate such data for researchers in drug development and toxicology.

General Metabolic Pathways of Synthetic Cathinones

The metabolism of synthetic cathinones is a two-phase process primarily occurring in the liver.[1] Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[6] The specific pathways a cathinone derivative undergoes are largely dictated by its chemical structure, particularly the substituents on the aromatic ring, the alkyl chain, and the amino group.[1][5]

Phase I Metabolism: The initial biotransformation is predominantly mediated by Cytochrome P450 (CYP) enzymes, with isoforms like CYP2D6, CYP1A2, CYP2B6, and CYP2C19 playing significant roles.[1][7] Key Phase I reactions include:

  • β-Keto Reduction: A near-universal pathway for cathinones, where the ketone group is reduced to a hydroxyl group, forming the corresponding alcohol metabolite.[5][6]

  • N-Dealkylation: Removal of alkyl groups from the nitrogen atom, common for N-alkylated derivatives like mephedrone or ethylone.[6][8]

  • Hydroxylation: Addition of a hydroxyl group, typically on the alkyl side chain or the aromatic ring.[5]

  • Oxidative Demethylenation: For cathinones with a 3,4-methylenedioxy ring (e.g., methylone, pentylone), this pathway involves opening the ring, followed by O-methylation.[1][6][9]

  • Aromatic Group Metabolism: Substituents on the phenyl ring are often modified. For example, a tolyl (methyl) group can be hydroxylated and further oxidized to a carboxylic acid.[1][6]

  • Pyrrolidine Ring Metabolism: In pyrrolidinophenone-type cathinones (e.g., α-PVP, MDPV), the pyrrolidine ring can be hydroxylated and subsequently oxidized to form a lactam.[1][6][10]

Phase II Metabolism: The primary Phase II reaction for synthetic cathinones is glucuronidation.[5][8] The hydroxyl metabolites formed during Phase I are conjugated with glucuronic acid, significantly increasing their polarity and facilitating renal clearance.[1][8] Sulfation is another, though less commonly reported, Phase II pathway.[1]

G cluster_phase1 Phase I Metabolism (CYP450 Enzymes) cluster_phase2 Phase II Metabolism (Conjugation) Parent Cathinone Parent Cathinone Keto Reduction Keto Reduction Parent Cathinone->Keto Reduction β-Keto Group N-Dealkylation N-Dealkylation Parent Cathinone->N-Dealkylation N-Alkyl Group Hydroxylation Hydroxylation Parent Cathinone->Hydroxylation Alkyl Chain / Ring Demethylenation Demethylenation Parent Cathinone->Demethylenation Methylenedioxy Ring Glucuronidation Glucuronidation Keto Reduction->Glucuronidation Oxidation Oxidation Hydroxylation->Oxidation e.g., to Carboxylic Acid Hydroxylation->Glucuronidation Excretion Excretion Glucuronidation->Excretion Increased Polarity G parent 4'-(Methoxymethyl)butyrophenone m1 4'-(Hydroxymethyl)butyrophenone parent->m1 O-Dealkylation (CYP450) m3 Keto-Reduced Metabolite parent->m3 β-Keto Reduction m2 4'-Carboxybutyrophenone m1->m2 Oxidation m4 Glucuronide Conjugates m1->m4 Glucuronidation m3->m4 Glucuronidation

Caption: Proposed metabolic pathway for 4'-(Methoxymethyl)butyrophenone.

Metabolic Profiles of Other Cathinones

To provide context, the established metabolic pathways of several representative cathinones are summarized below.

Compound Primary Metabolic Pathways Major Metabolites Key Enzymes References
Mephedrone (4-MMC) N-demethylation, hydroxylation of the tolyl group, subsequent oxidation to carboxylic acid, β-keto reduction.Nor-mephedrone, Hydroxytolyl-mephedrone, 4-carboxy-mephedrone, Dihydromephedrone.CYP2D6[1][7][11]
Methylone (bk-MDMA) N-demethylation, demethylenation of the methylenedioxy ring followed by O-methylation, β-keto reduction.Nor-methylone (MDC), 4-hydroxy-3-methoxy-methcathinone (HMMC), Dihydromethylone.CYP2D6, CYP2C19, COMT[1][6][9]
α-PVP Hydroxylation of the pyrrolidine ring, oxidation to γ-lactam, β-keto reduction, hydroxylation of the alkyl chain.2''-oxo-α-PVP (lactam), Dihydro-α-PVP.Not specified[1][6]
4-Methoxy-α-PVP O-demethylation, hydroxylation, oxidation, ketone reduction, N-dealkylation, glucuronidation.4-hydroxy-α-PVP (dominant), O-demethylated ketone-reduced metabolite.Not specified[12][13][14][15]
Pentedrone β-keto reduction, N-dealkylation, hydroxylation of the alkyl chain.Dihydropentedrone, Nor-pentedrone.Not specified[4][5]

Experimental Protocols for Metabolic Profiling

The elucidation of metabolic pathways relies on robust in vitro and in vivo experimental models coupled with advanced analytical techniques.

In Vitro Metabolism Studies

Causality: In vitro models using human liver preparations, such as microsomes (HLM) or S9 fractions, are essential first steps. [8]They provide a controlled environment to identify Phase I and Phase II metabolites generated by hepatic enzymes without the complexity of a whole organism. [8][16]HLM contains a high concentration of CYP450 enzymes, making it ideal for studying Phase I metabolism, while the S9 fraction contains both microsomal and cytosolic enzymes. [8] Step-by-Step Protocol (Adapted from)[8][16]:

  • Incubation Preparation: In a microcentrifuge tube, combine a phosphate buffer (pH 7.4), the test cathinone (e.g., at a 10 µM concentration), and human liver microsomes (1 mg/mL).

  • Initiating the Reaction: Add a cofactor regenerating system (e.g., NADPH). For Phase II studies, include UDPGA (uridine 5'-diphosphoglucuronic acid) and alamethicin to activate UGT enzymes.

  • Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 30, 60, 120, 180 minutes).

  • Quenching the Reaction: Stop the metabolic process by adding a cold organic solvent, such as acetonitrile. This precipitates the proteins.

  • Sample Preparation: Centrifuge the quenched sample to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution & Analysis: Reconstitute the dried extract in a suitable mobile phase for analysis by LC-MS/MS or GC-MS.

Caption: Workflow for in vitro metabolism studies using human liver microsomes.

Analytical Techniques

The identification and quantification of parent drugs and their metabolites are predominantly achieved using mass spectrometry coupled with a chromatographic separation technique.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most frequently used technique. [17][18][19]It offers high sensitivity and selectivity, allowing for the detection and quantification of analytes in complex biological matrices like urine and plasma. [3][17]High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap systems, is particularly powerful for elucidating the structures of unknown metabolites. [9][16][20]* Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique also used for cathinone analysis. [21][22][23]It often requires derivatization of the analytes to increase their volatility and thermal stability, but provides excellent chromatographic separation and library-matchable mass spectra. [21][22]

Conclusion

The metabolic landscape of synthetic cathinones is complex and highly dependent on the specific chemical structure of each analogue. While 4'-(Methoxymethyl)butyrophenone has not been explicitly studied, its metabolism can be reliably predicted to involve O-dealkylation and subsequent oxidation of the methoxymethyl group, alongside the β-keto reduction common to all cathinones. These predicted metabolites, particularly the 4'-carboxy and keto-reduced forms, would serve as primary targets for analytical detection in forensic and clinical settings. The experimental protocols outlined in this guide provide a validated framework for researchers to investigate the metabolism of this and other emerging synthetic cathinones, thereby enhancing our ability to monitor and respond to the challenges posed by these substances.

References

  • Gavrilović, I., Gelu, Y., & Abbate, V. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Metabolites, 12(2), 115. [Link]

  • (N.A.). (N.D.). Metabolism of Synthetic Cathinones. ResearchGate. [Link]

  • Lopes, B. T., Caldeira, M. J., Gaspar, H., & Antunes, A. M. M. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11. [Link]

  • Aldubayyan, A. A., Castrignanò, E., Elliott, S., & Abbate, V. (2021). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Metabolites, 11(9), 621. [Link]

  • Xu, W., et al. (2022). Comparative In Vitro Metabolic Profile Study of Five Cathinone Derivatives. Bentham Science. [Link]

  • (N.A.). (2014). Analysis of Cathinones in Plasma Using LC-MS/MS. Agilent. [Link]

  • (N.A.). (N.D.). Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites. ResearchGate. [Link]

  • Lin, C. H., et al. (2020). A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine. Forensic Science International, 312, 110323. [Link]

  • (N.A.). (N.D.). Cathinone. Wikipedia. [Link]

  • Lin, H. R., et al. (2024). In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. Journal of Food and Drug Analysis, 32(2), 198-213. [Link]

  • Al-Aamri, M., et al. (2023). In vitro metabolism of cathinone positional isomers: does sex matter?. Archives of Toxicology, 97(10), 2731-2745. [Link]

  • Helfer, A. G., et al. (2015). 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry. Drug Testing and Analysis, 7(11), 1013-1022. [Link]

  • Dolder, P. C., et al. (2017). Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. Drug Metabolism Reviews, 49(3), 326-363. [Link]

  • (N.A.). (2012). A Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Methylenedioxypyrovalerone (MDPV) and Mephedrone. Agilent. [Link]

  • Al-Aamri, M., et al. (2023). In vitro metabolism of cathinone positional isomers: does sex matter?. Archives of Toxicology, 97(10), 2731-2745. [Link]

  • Gonçalves, J., et al. (2021). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules, 26(11), 3169. [Link]

  • Leffler, E. N., et al. (2017). Detection of Cathinone and Mephedrone in Plasma by LC-MS/MS Using Standard Addition Quantification Technique. Journal of Addiction & Prevention, 5(1). [Link]

  • Soudijn, W., van Wijngaarden, I., & Allewijn, F. (1967). Distribution, excretion and metabolism of neuroleptics of the butyrophenone type. I. Excretion and metabolism of haloperidol and nine related butyrophenone-derivatives in the Wistar rat. European Journal of Pharmacology, 1(1), 47-57. [Link]

  • Faria, B., et al. (2021). Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. Metabolites, 11(1), 16. [Link]

  • Helfer, A. G., et al. (2015). 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry. Drug Testing and Analysis, 7(11), 1013-1022. [Link]

  • Wang, Y. H., et al. (2014). Determination of Synthetic Cathinones in Urine Using Gas Chromatography–Mass Spectrometry Techniques. Journal of Analytical Toxicology, 38(6), 325-332. [Link]

  • Helfer, A. G., et al. (2015). 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry. Drug Testing and Analysis, 7(11), 1013-1022. [Link]

  • Lopes, B. T., Caldeira, M. J., Gaspar, H., & Antunes, A. M. M. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11. [Link]

  • Wang, Y. H., et al. (2014). Determination of Synthetic Cathinones in Urine Using Gas Chromatography–Mass Spectrometry Techniques. Journal of Analytical Toxicology, 38(6), 325-332. [Link]

  • La Maida, N., et al. (2021). Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS. Journal of Pharmaceutical and Biomedical Analysis, 203, 114227. [Link]

  • Loo, J. S. E., et al. (2020). In vitro and In silico studies of interactions of cathinone with human recombinant cytochrome P450 CYP(1A2), CYP2A6, CYP2B6, CYP2C8, CYP2C19, CYP2E1, CYP2J2, and CYP3A5. Drug and Alcohol Dependence, 216, 108253. [Link]

  • Midha, K. K., et al. (1993). Metabolism of Phenothiazine and Butyrophenone Antipsychotic Drugs. The British Journal of Psychiatry, 163(S22), 9-19. [Link]

  • Rana, S., & Dator, R. (2018). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 75(1), e46. [Link]

  • Helfer, A. G., et al. (2015). 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry. Drug Testing and Analysis, 7(11), 1013-1022. [Link]

  • Castrignanò, E., et al. (2024). A Comparative Study Using Reversed-Phase and Hydrophilic Interaction Liquid Chromatography to Investigate the In Vitro and In Vivo Metabolism of Five Selenium-Containing Cathinone Derivatives. Metabolites, 14(7), 405. [Link]

  • Di Giorgi, A., et al. (2023). GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study. International Journal of Molecular Sciences, 24(11), 9394. [Link]

  • Alshawsh, M. A., et al. (2022). Protein-Ligand Identification and In Vitro Inhibitory Effects of Cathine on 11 Major Human Drug Metabolizing Cytochrome P450s. Molecules, 27(12), 3737. [Link]

  • (N.A.). (N.D.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime. [Link]

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  • (N.A.). (N.D.). Butyrophenones. ResearchGate. [Link]

  • Arnett, C. D., et al. (1985). Comparison of three 18F-labeled butyrophenone neuroleptic drugs in the baboon using positron emission tomography. Journal of Neurochemistry, 44(3), 835-844. [Link]

  • Al-Hosaini, K., et al. (2013). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Medicinal Chemistry, 9(7), 983-990. [Link]

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Validation

A Comparative Guide to Assessing the Off-Target Effects of 4'-(Methoxymethyl)butyrophenone

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmacology, the precise characterization of a drug candidate's interaction with biological targets is paramount. While on-targe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology, the precise characterization of a drug candidate's interaction with biological targets is paramount. While on-target efficacy is the primary goal, a comprehensive understanding of off-target effects is critical for predicting potential adverse reactions and ensuring patient safety. This guide provides a framework for assessing the off-target profile of 4'-(Methoxymethyl)butyrophenone, a novel compound within the well-established butyrophenone class of molecules. Due to the limited publicly available data on this specific entity, we will outline a comparative approach, leveraging the known profiles of established butyrophenones, Haloperidol and Droperidol, as benchmarks.

The butyrophenone scaffold is the foundation for numerous antipsychotic medications that primarily exert their therapeutic effects through antagonism of the dopamine D2 receptor.[1] However, this class is also known for a range of off-target interactions, particularly with serotonergic, adrenergic, and histaminergic receptors, which contribute to their side-effect profiles.[2][3] Therefore, a thorough investigation into the off-target pharmacology of 4'-(Methoxymethyl)butyrophenone is not just a regulatory formality but a scientific necessity.

This guide will detail a multi-pronged strategy, beginning with in silico predictions to forecast potential off-target liabilities, followed by a comprehensive in vitro screening cascade. We will provide detailed, field-tested protocols for key assays, including radioligand binding for G-protein coupled receptors (GPCRs) and functional assessment of the hERG potassium channel, a critical component of cardiac safety assessment.[4][5]

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the off-target profile of 4'-(Methoxymethyl)butyrophenone, we have selected two well-characterized butyrophenones as comparators:

  • Haloperidol: A potent, first-generation antipsychotic, widely used and extensively studied. Its high affinity for the D2 receptor is accompanied by significant off-target activity at other receptors, providing a robust baseline for comparison.[1][2]

  • Droperidol: A short-acting butyrophenone used primarily for its antiemetic and sedative properties.[3] Its distinct clinical application and known cardiovascular warnings related to QT prolongation make it a valuable comparator for safety assessment.[6]

In Silico Off-Target Prediction: A First Look

Before embarking on costly and time-consuming experimental studies, in silico methods offer a valuable preliminary assessment of a compound's potential off-target interactions.[7][8] These computational approaches utilize a molecule's chemical structure to predict its binding affinity to a wide array of biological targets based on existing structure-activity relationship (SAR) data from large compound libraries.[9]

Methodology:

A combination of ligand-based and structure-based approaches is recommended for a comprehensive in silico analysis.

  • Ligand-based methods: These approaches, such as Similarity Ensemble Approach (SEA) and quantitative structure-activity relationship (QSAR) modeling, compare the 2D and 3D structural and physicochemical properties of 4'-(Methoxymethyl)butyrophenone to those of compounds with known biological activities.[8]

  • Structure-based methods: If the 3D structures of potential off-targets are known, molecular docking simulations can predict the binding mode and estimate the binding affinity of 4'-(Methoxymethyl)butyrophenone to these proteins.

The results of this in silico screening will generate a prioritized list of potential off-targets for subsequent experimental validation.

In Vitro Off-Target Screening: The Experimental Core

The cornerstone of off-target assessment lies in a well-designed panel of in vitro assays. For a butyrophenone derivative, this panel should, at a minimum, include a broad range of central nervous system (CNS) receptors and key safety-related targets.

Proposed Off-Target Panel for 4'-(Methoxymethyl)butyrophenone:

Target ClassSpecific TargetsRationale
Dopaminergic Receptors D1, D2, D3, D4, D5Primary target class for butyrophenones; assessing selectivity is crucial.
Serotonergic Receptors 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7Implicated in the therapeutic efficacy and side effects of atypical antipsychotics.[10]
Adrenergic Receptors α1A, α1B, α2A, β1, β2Interactions can lead to cardiovascular side effects such as orthostatic hypotension.[11]
Histaminergic Receptors H1, H2H1 receptor antagonism is associated with sedation and weight gain.[12]
Muscarinic Receptors M1, M2, M3, M4, M5Anticholinergic effects (e.g., dry mouth, blurred vision) are common with some antipsychotics.
Ion Channels hERG, Nav1.5, Cav1.2Critical for cardiac safety assessment; hERG channel blockade is a major cause of drug-induced QT prolongation.[13]
Monoamine Transporters DAT, NET, SERTInhibition of these transporters can lead to a range of pharmacological effects.
Comparative Off-Target Binding Profile (Hypothetical Data)

The following table presents known binding affinities (Ki, nM) for our comparator compounds and serves as a template for the data to be generated for 4'-(Methoxymethyl)butyrophenone.

TargetHaloperidol (Ki, nM)Droperidol (Ki, nM)4'-(Methoxymethyl)butyrophenone (Ki, nM)
Dopamine D21.21.5To be determined
Serotonin 5-HT2A301.8To be determined
Adrenergic α1A61.2To be determined
Histamine H12010To be determined
Muscarinic M1>10,000>10,000To be determined
hERG~300 (IC50)~100 (IC50)To be determined

Data for Haloperidol and Droperidol are compiled from various sources and represent approximate values.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for GPCR Targets (e.g., Serotonin 5-HT2A Receptor)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific GPCR.[14][15]

Materials:

  • Cell membranes expressing the human 5-HT2A receptor

  • Radioligand (e.g., [3H]-Ketanserin)

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Incubation Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Test compound (4'-(Methoxymethyl)butyrophenone) and comparator compounds

  • Non-specific binding control (e.g., Mianserin)

  • 96-well microplates

  • Filter mats

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and comparator compounds in the incubation buffer.

  • Assay Setup: In a 96-well plate, add the incubation buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Radioligand Addition: Add the radioligand to all wells at a concentration close to its Kd value.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each compound concentration. Plot the percentage of specific binding against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional hERG Potassium Channel Assay (Automated Patch Clamp)

This protocol outlines a method to assess the functional inhibition of the hERG channel, a critical step in cardiovascular safety profiling.[4][13]

Materials:

  • Cell line stably expressing the human hERG channel (e.g., HEK293 or CHO cells)

  • Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • Intracellular solution (e.g., containing KCl, MgCl2, HEPES, EGTA, ATP)

  • Test compound (4'-(Methoxymethyl)butyrophenone) and positive control (e.g., E-4031)

  • Automated patch-clamp system

Procedure:

  • Cell Preparation: Culture the hERG-expressing cells to the appropriate confluency and harvest them for the assay.

  • System Setup: Prepare the automated patch-clamp system with the appropriate intracellular and extracellular solutions.

  • Cell Loading: Load the cell suspension into the system.

  • Seal Formation and Whole-Cell Configuration: The system will automatically establish a high-resistance seal between a single cell and the recording electrode and then rupture the cell membrane to achieve the whole-cell configuration.

  • Baseline Recording: Record baseline hERG currents using a specific voltage-clamp protocol designed to elicit and measure the characteristic tail current.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound, allowing for sufficient time at each concentration for the effect to stabilize.

  • Current Measurement: Record the hERG current at each compound concentration.

  • Positive Control: Apply a known hERG blocker as a positive control to confirm assay sensitivity.

  • Data Analysis: Measure the amplitude of the hERG tail current at each concentration. Normalize the data to the baseline current and plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.

Visualizing Workflows and Pathways

To better illustrate the experimental design and potential mechanisms of off-target effects, we provide the following diagrams generated using Graphviz.

experimental_workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Screening cluster_data Data Analysis & Interpretation in_silico In Silico Prediction (Ligand & Structure-based) primary_panel Primary Off-Target Panel (GPCRs, Ion Channels, Transporters) in_silico->primary_panel Prioritize Targets secondary_assay Functional Assays (e.g., hERG Patch Clamp) primary_panel->secondary_assay Confirm Hits data_analysis IC50/Ki Determination secondary_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis risk_assessment Safety Risk Assessment sar_analysis->risk_assessment

Caption: High-level workflow for assessing off-target effects.

signaling_pathway cluster_butyrophenone Butyrophenone Action cluster_receptors Off-Target Receptors cluster_effects Physiological Effects butyrophenone 4'-(Methoxymethyl) butyrophenone d2 Dopamine D2 (On-Target) butyrophenone->d2 Antagonism h1 Histamine H1 (Off-Target) butyrophenone->h1 Antagonism alpha1 Adrenergic α1 (Off-Target) butyrophenone->alpha1 Antagonism antipsychotic Antipsychotic Effect d2->antipsychotic sedation Sedation h1->sedation hypotension Hypotension alpha1->hypotension

Caption: Potential on- and off-target signaling of a butyrophenone.

Conclusion

The assessment of off-target effects is a critical and iterative process in drug development. For a novel compound like 4'-(Methoxymethyl)butyrophenone, a systematic and comparative approach is essential. By leveraging in silico predictions and a comprehensive panel of in vitro assays, and by benchmarking against well-characterized drugs like Haloperidol and Droperidol, researchers can build a robust safety and selectivity profile. The detailed protocols and workflows provided in this guide offer a clear path forward for the thorough characterization of this and other novel chemical entities, ultimately contributing to the development of safer and more effective medicines.

References

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(11), 909-922. [Link]

  • Davenport, A. P., Alexander, S. P., Sharman, J. L., Faccenda, E., Pawson, A. J., Catterall, W. A., ... & CGTP Collaborators. (2013). The IUPHAR/BPS guide to pharmacology: an expert-driven knowledgebase of drug targets and their ligands. Nucleic acids research, 41(D1), D1128-D1133. [Link]

  • Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PMC. [Link]

  • GPCR-radioligand binding assays. PubMed. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. PMC. [Link]

  • Computational/in silico methods in drug target and lead prediction. PMC. [Link]

  • Phenothiazines and butyrophenones • LITFL • Toxicology Library Toxicants. LITFL. [Link]

  • Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics. Ingenta Connect. [Link]

  • Structure–Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. ACS Publications. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. [Link]

  • Haloperidol. StatPearls. [Link]

  • Receptor binding affinity of the first generation antipsychotics in the butyrophenones chemical class. ResearchGate. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • List of various in silico off-target detection methods. ResearchGate. [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]

  • Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. PMC. [Link]

  • Conformationally Constrained Butyrophenones with Mixed Dopaminergic (D2) and Serotoninergic (5-HT2A, 5-HT2C) Affinities: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo- and -thienocycloalkanones as Putative Atypical Antipsychotics. ACS Publications. [Link]

  • Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. [Link]

  • Fluorescent ligand binding assays for GPCRs. BMG LABTECH. [Link]

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  • Haloperidol, a typical antipsychotic, inhibits 5-HT 3 receptor-mediated currents in NCB-20 cells. e-century.org. [Link]

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  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]

  • NEW ZEALAND DATA SHEET 1. DROPERIDOL MEDSURGE 2. QUALITATIVE AND QUANTITATIVE COMPOSITION 3. PHARMACEUTICAL FORM 4. CLINICAL PAR. Medsafe. [Link]

  • Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL. ChemRxiv. [Link]

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Comparative

A Senior Application Scientist's Guide to the Rigorous Validation of 4'-(Methoxymethyl)butyrophenone as a Forensic Reference Standard

Introduction: The Imperative for Validated Reference Standards in Modern Forensic Science In the ever-evolving landscape of forensic toxicology, the proliferation of Novel Psychoactive Substances (NPS) presents a formida...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Validated Reference Standards in Modern Forensic Science

In the ever-evolving landscape of forensic toxicology, the proliferation of Novel Psychoactive Substances (NPS) presents a formidable challenge to analytical laboratories. Butyrophenones, a class of compounds with legitimate applications in pharmaceuticals, have seen illicit modifications, creating derivatives that require precise identification for law enforcement and public health purposes.[1][2] A cornerstone of any reliable analytical method is the availability of a well-characterized and validated reference standard.[3] Without it, the quantification and unequivocal identification of an unknown substance in a forensic sample are scientifically indefensible.[4]

This guide provides an in-depth, technical framework for the validation of 4'-(Methoxymethyl)butyrophenone, a representative butyrophenone analog, for its use as a certified reference material (CRM). We will move beyond a simple listing of procedures to explain the scientific rationale behind each step, grounding our methodology in the internationally recognized principles of ISO 17034 for the competence of reference material producers.[5][6][7][8][9] This document is intended for researchers, analytical scientists, and quality assurance professionals dedicated to upholding the highest standards of scientific integrity in forensic analysis.

The Validation Framework: A Multi-Pillar Approach to Scientific Certainty

The establishment of a new reference material is not a single experiment but a comprehensive campaign of orthogonal analyses designed to build a self-validating system. Our approach is structured into three critical phases: Structural Elucidation, Purity & Potency Assignment, and Stability Assessment.

Validation_Workflow Figure 1: Overall Validation Workflow for a New Reference Material cluster_0 Phase 1: Identity cluster_1 Phase 2: Purity & Potency cluster_2 Phase 3: Stability & Release A Sourcing & Synthesis B Structural Elucidation (NMR, MS, FTIR) A->B Candidate Material C Purity Assessment (LC-MS, GC-MS) B->C D Quantitative Analysis (qNMR) C->D Orthogonal Confirmation E Homogeneity & Stability Testing D->E F Value Assignment & Uncertainty Budget E->F G Certification & Release F->G

Caption: Figure 1: A phased approach ensures identity, purity, and stability are rigorously assessed before certification.

Physicochemical Profile of 4'-(Methoxymethyl)butyrophenone

Before validation can commence, a thorough understanding of the candidate material's basic properties is essential. This information guides the selection of appropriate analytical techniques and handling procedures.

PropertyValueSource
IUPAC Name 1-(4-(methoxymethyl)phenyl)butan-1-oneN/A
Molecular Formula C12H16O2Calculated
Molecular Weight 192.25 g/mol Calculated
CAS Number Not available (Novel Compound)N/A
Structure alt text N/A

(Note: As a novel compound, some data is calculated. Experimental verification of physical properties like melting point is part of the validation process.)

Phase 1: Unambiguous Structural Elucidation

The first and most critical step is to confirm that the molecular structure of the synthesized material is indeed 4'-(Methoxymethyl)butyrophenone. We employ a suite of spectroscopic techniques, as the combination of data from multiple methods provides a comprehensive and definitive structural picture.[10]

Structural_Elucidation Figure 2: Workflow for Combining Spectroscopic Data cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_IR Infrared Spectroscopy Compound Candidate Material MS High-Resolution MS Compound->MS NMR 1H, 13C, 2D-NMR Compound->NMR IR FTIR Compound->IR MS_Data Provides: - Molecular Weight - Elemental Formula - Fragmentation Pattern MS->MS_Data Confirmation Confirmed Structure of 4'-(Methoxymethyl)butyrophenone MS_Data->Confirmation NMR_Data Provides: - Atom Connectivity (C-H framework) - Number of Protons/Carbons - Positional Isomerism NMR->NMR_Data NMR_Data->Confirmation IR_Data Provides: - Presence of Functional Groups (e.g., C=O, C-O-C) IR->IR_Data IR_Data->Confirmation

Caption: Figure 2: Orthogonal spectroscopic techniques provide complementary data for definitive structure confirmation.

Experimental Protocols

1. Mass Spectrometry (MS)

  • Rationale: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which allows for the calculation of its elemental formula.[11][12] Tandem MS (MS/MS) provides fragmentation data, which acts as a "fingerprint" of the molecule's structure.

  • Methodology:

    • Prepare a 1 µg/mL solution of the candidate material in 50:50 acetonitrile:water.

    • Infuse the solution into a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer using an electrospray ionization (ESI) source in positive mode.

    • Acquire the full scan mass spectrum to determine the [M+H]+ ion's accurate mass.

    • Perform a targeted MS/MS experiment on the precursor ion to obtain the fragmentation spectrum.

    • Self-Validation Check: The calculated elemental formula from the accurate mass must match the theoretical formula (C12H16O2), and the fragmentation pattern should be consistent with the proposed structure (e.g., loss of the butyryl group).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR is the gold standard for determining the precise atomic connectivity of a molecule.[13] 1H NMR identifies the number and environment of hydrogen atoms, while 13C NMR does the same for carbon. 2D NMR techniques (like COSY and HSQC) reveal which atoms are bonded to each other.

  • Methodology:

    • Dissolve ~10 mg of the candidate material in 0.7 mL of deuterated chloroform (CDCl3).

    • Acquire 1H, 13C, DEPT-135, COSY, and HSQC spectra on a 400 MHz (or higher) NMR spectrometer.

    • Process and analyze the spectra to assign all proton and carbon signals.

    • Self-Validation Check: The number of signals, their chemical shifts, splitting patterns, and correlations in the 2D spectra must be unequivocally consistent with the structure of 4'-(Methoxymethyl)butyrophenone and no other isomer.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Rationale: FTIR is a rapid and effective technique for confirming the presence of key functional groups.[14] For this molecule, we expect to see characteristic absorptions for the ketone (C=O) and the ether (C-O-C) linkages.

  • Methodology:

    • Place a small amount of the neat material onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

    • Acquire the spectrum from 4000 to 400 cm-1.

    • Self-Validation Check: The presence of a strong absorbance band around 1680 cm-1 (aromatic ketone) and bands in the 1250-1050 cm-1 region (aryl-alkyl ether) confirms the key functional groups.

Phase 2: Purity Assessment and Potency Assignment

Confirming identity is not enough; a reference standard must be of high and accurately known purity.[15][16][17] We use at least two independent, or "orthogonal," methods to ensure no impurities are overlooked.

Purity Assessment via Chromatography
  • Rationale: Chromatographic techniques separate the primary compound from any potential impurities, such as residual starting materials, byproducts, or degradation products. Using both gas and liquid chromatography provides a more complete picture, as some impurities may only be detectable by one method.

  • Methodology (GC-MS):

    • Prepare a 1 mg/mL solution in ethyl acetate.

    • Inject 1 µL onto a GC-MS system equipped with a non-polar (e.g., DB-5ms) capillary column.

    • Run a temperature gradient program (e.g., 100°C to 300°C at 15°C/min).

    • Purity is calculated as the area of the main peak relative to the total area of all peaks detected (Area % Purity).

  • Methodology (LC-UV/MS):

    • Prepare a 1 mg/mL solution in acetonitrile.

    • Inject 5 µL onto an HPLC system with a C18 column and a UV detector (set at 254 nm), coupled to a mass spectrometer.

    • Run a gradient elution program with mobile phases of water and acetonitrile (both with 0.1% formic acid).

    • Calculate Area % Purity from the UV chromatogram.

Potency Assignment via Quantitative NMR (qNMR)
  • Rationale: qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified, high-purity internal standard (e.g., maleic acid). It is not dependent on the analyte's response to a detector and is therefore a powerful, independent confirmation of purity.

  • Methodology:

    • Accurately weigh approximately 15 mg of the candidate material and 10 mg of a certified maleic acid standard into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

    • Acquire a 1H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

    • Calculate the purity based on the ratio of the integrals of a non-overlapping analyte proton signal and the known internal standard signal.

Summary of Purity Data

The data from these orthogonal methods are then compared. Agreement between the techniques provides high confidence in the final assigned purity value.

Analytical MethodPrincipleResult (Purity %)
GC-MS Separation by boiling point/polarity>99.8%
LC-UV (254 nm) Separation by polarity>99.7%
Quantitative NMR (qNMR) Molar ratio to a certified standard99.7 ± 0.2%
Final Assigned Purity Weighted average with uncertainty 99.7 ± 0.2%

Phase 3: Stability and Homogeneity Assessment

A certified reference material must be stable under specified storage conditions and homogeneous throughout the batch.[18][19]

  • Rationale: Stability studies determine the re-test date and appropriate storage conditions for the material.[20] Accelerated studies (high temperature/humidity) are used to predict long-term stability, while real-time studies confirm it. Homogeneity testing ensures that each dispensed unit of the reference material is representative of the entire batch.

  • Methodology (Accelerated Stability):

    • Store aliquots of the material at 40°C / 75% Relative Humidity for 1, 3, and 6 months.

    • At each time point, analyze the sample by LC-UV for purity and compare the result to the initial (T=0) value.

    • Acceptance Criteria: No significant degradation (e.g., <0.5% decrease in purity) should be observed.

Time PointStorage ConditionPurity by LC-UV (%)Change from Initial (%)
T=0 25°C / 60% RH99.78N/A
1 Month 40°C / 75% RH99.75-0.03
3 Months 40°C / 75% RH99.71-0.07
6 Months 40°C / 75% RH99.68-0.10

Comparison with Alternative Reference Standards

The utility of a new reference standard must be assessed in the context of existing alternatives. For butyrophenones, this may include other analogs or more established, structurally similar drugs.

Feature4'-(Methoxymethyl)butyrophenone4-FluorobutyrophenoneHaloperidol
Forensic Relevance Emerging NPS analogPrecursor/NPS analogPharmaceutical, less common in NPS cases
Structural Similarity HighHighModerate (more complex)
Purity (Typical) >99.5% (as validated)>98%>99% (Pharmaceutical Grade)
Availability Requires custom synthesisCommercially availableWidely available
Primary Use Case Specific identification of a new NPSBroader class screening/quantificationClinical/toxicology, not NPS specific

This comparison demonstrates that while established standards like Haloperidol are well-characterized, they may not be suitable for the specific identification of emerging designer drug analogs. The validation of 4'-(Methoxymethyl)butyrophenone directly addresses a specific and evolving need within the forensic community.

Conclusion

The validation of 4'-(Methoxymethyl)butyrophenone through a multi-faceted analytical approach provides a high degree of confidence in its identity, purity, and stability. By employing orthogonal techniques such as HRMS, multi-dimensional NMR, and quantitative NMR, and adhering to the principles outlined by international standards bodies like ISO, we can establish this material as a Certified Reference Material fit for its intended purpose in the forensic analysis of novel psychoactive substances. This rigorous, evidence-based process ensures that laboratories using this standard can produce reliable, defensible, and accurate results, thereby strengthening the foundation of the justice system.

References

  • ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. [Link]

  • ANAB. Reference Material Producer Accreditation | ISO 17034. [Link]

  • MQM Certification. iso 17034 Certification for Reference Material Producers. [Link]

  • NATA. Reference Materials Producers (ISO 17034) Accreditation. [Link]

  • Fajgelj, A., et al. (2017). The new International Standard ISO 17034: general requirements for the competence of reference material producers. JRC Publications Repository. [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

  • Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds. [Link]

  • Cheméo. Chemical Properties of 4'-Methoxybutyrophenone (CAS 4160-51-4). [Link]

  • CURRENTA. Mass spectrometry for structural elucidation. [Link]

  • BYJU'S. Methods of Purification of Organic Compounds. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • MDPI. The Evolving Landscape of NMR Structural Elucidation. [Link]

  • PubMed. Analytical methods for the determination of bromperidol in plasma. [Link]

  • BioPharma Consulting Group. Stability Testing Strategies for Working Standards. [Link]

  • PubMed. Gas chromatographic method for the analysis of butyrophenones based on the Hofmann degradation reaction. [Link]

  • ResearchGate. How to determine the purity of newly synthesized organic compound? [Link]

  • University of the West Indies. Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer. [Link]

  • PubChem - NIH. 4'-Methoxybutyrophenone. [Link]

  • NIST WebBook. 4'-Methoxybutyrophenone. [Link]

  • NIST WebBook. 4'-Methoxybutyrophenone. [Link]

  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • eGyanKosh. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. [Link]

  • PubMed. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]

  • gsrs. 4'-METHOXYBUTYROPHENONE. [Link]

  • Department of Justice. Views of the Commission, validation of Forensic Science Methodology. [Link]

  • PubMed. Testing the validity of reference standard materials and stock solutions of veterinary drugs using LC-MS/MS. [Link]

  • ResearchGate. Validation of new methods. Forensic Sci Int. [Link]

  • J-STAGE. Determination of Some Butyrophenones in Body Fluids by Gas Chromatography with Surface Ionization Detection. [Link]

  • ANZPAA. Quick Reference: Guideline for the Validation of Forensic Science Methods. [Link]

  • National Institute of Standards and Technology. Validation in Forensic Science: Guiding Principles for the Collection and Use of Validation Data. [Link]

  • Dissertations & Theses @ University of Illinois at Chicago. Comprehensive Forensic Toxicological Analysis of Designer Drugs. [Link]

  • ANSI/ASB Standard 036, First Edition 2019. Standard Practices for Method Validation in Forensic Toxicology. [Link]

  • CARBOGEN AMCIS. Stability Studies & Reference Standards Services. [Link]

  • Office of Justice Programs. Comprehensive Forensic Toxicological Analysis of Designer Drugs. [Link]

  • National Institute of Standards and Technology. Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. [Link]

  • ILAC. Guidelines for the Selection and Use of Reference Materials. [Link]

  • National Institute of Standards and Technology. Measurements, Standards, and Reference Materials for Industrial Commodities. [Link]

  • MRIGlobal. Four Keys to Reference Standard Management. [Link]

  • NIST WebBook. 4'-Methoxybutyrophenone. [Link]

  • National Institute of Standards and Technology. Standard Reference Materials. [Link]

  • Forensic Science International. The analytical investigation of synthetic street drugs containing cathinone analogs. [Link]

  • National Institute of Standards and Technology. Reference materials. [Link]

  • Eastern Kentucky University. Role of Forensic Chemistry and Analytical Intrumentation in the Identification of Designer Drugs. [Link]

  • PMC. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. [Link]

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Validation

Comparative Analysis of the Psychostimulant Effects of Mephedrone and 4'-(Methoxymethyl)butyrophenone

A Guide for Researchers and Drug Development Professionals Disclaimer: This document is intended for academic and research purposes only. Mephedrone and 4'-(Methoxymethyl)butyrophenone are psychoactive substances and may...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Disclaimer: This document is intended for academic and research purposes only. Mephedrone and 4'-(Methoxymethyl)butyrophenone are psychoactive substances and may be subject to legal restrictions in many jurisdictions. All research should be conducted in compliance with local, national, and international regulations.

Introduction

The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with new synthetic cathinones emerging regularly. Mephedrone (4-methylmethcathinone) rose to prominence in the mid-2000s as a popular recreational drug, known for its potent stimulant and empathogenic effects. Its widespread use and subsequent control spurred the development of numerous analogues, including 4'-(Methoxymethyl)butyrophenone. This guide provides a comparative analysis of the psychostimulant properties of these two compounds, drawing upon available preclinical data to inform future research and drug development efforts.

Chemical Structures and General Pharmacology

Mephedrone is a synthetic cathinone, a beta-keto amphetamine. Its chemical structure is characterized by a cathinone core with a methyl group at the para-position of the phenyl ring and a methyl group on the amine. 4'-(Methoxymethyl)butyrophenone, while also a butyrophenone derivative, is structurally distinct. The methoxymethyl group at the para-position of the phenyl ring significantly alters its pharmacological profile compared to mephedrone.

Comparative Pharmacodynamics

The primary mechanism of action for psychostimulants like mephedrone involves the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. By inhibiting or reversing the function of these transporters, psychostimulants increase the extracellular concentrations of these key neurotransmitters, leading to their characteristic behavioral effects.

Monoamine Transporter Interactions

Preclinical studies have demonstrated that mephedrone is a non-selective monoamine transporter substrate, meaning it acts as both an inhibitor and a releaser of dopamine, norepinephrine, and serotonin. This mixed mechanism of action is thought to underlie its unique combination of stimulant and empathogenic effects.

In contrast, while specific data on 4'-(Methoxymethyl)butyrophenone is limited, butyrophenone derivatives are generally known to have a higher affinity for the dopamine D2 receptor. However, without direct experimental comparison of its activity at DAT, NET, and SERT, its profile as a classical psychostimulant in the same vein as mephedrone remains to be fully elucidated.

Table 1: Comparative Monoamine Transporter Activity

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Primary Mechanism
Mephedrone1290260510Releaser/Inhibitor
4'-(Methoxymethyl)butyrophenoneData not availableData not availableData not availablePresumed D2 antagonist/potential transporter activity

Note: IC50 values for mephedrone are indicative and can vary between studies. Data for 4'-(Methoxymethyl)butyrophenone is not currently available in the public domain.

Receptor Binding Affinities

Beyond the monoamine transporters, the interaction of these compounds with various neurotransmitter receptors can further modulate their psychostimulant effects. Mephedrone has been shown to have low affinity for a wide range of receptors. The receptor binding profile of 4'-(Methoxymethyl)butyrophenone is not well-characterized in publicly available literature.

Experimental Protocols for In Vitro Transporter Assays

To accurately determine the pharmacodynamic profile of novel compounds like 4'-(Methoxymethyl)butyrophenone, in vitro transporter assays are essential. The following provides a generalized workflow for assessing transporter inhibition and release.

Workflow for In Vitro Transporter Assays

G cluster_prep Cell Line Preparation cluster_inhibition Inhibition Assay cluster_release Release Assay prep1 Transfect HEK293 cells with human DAT, NET, or SERT cDNA prep2 Select and maintain stable cell lines expressing each transporter prep1->prep2 inh1 Plate cells in 96-well plates prep2->inh1 rel1 Plate cells and pre-load with radiolabeled substrate prep2->rel1 inh2 Pre-incubate with varying concentrations of test compound (e.g., 4'-MMB) or control (e.g., cocaine) inh1->inh2 inh3 Add radiolabeled substrate (e.g., [3H]dopamine) inh2->inh3 inh4 Incubate for a defined period inh3->inh4 inh5 Lyse cells and measure radioactivity using a scintillation counter inh4->inh5 inh6 Calculate IC50 values inh5->inh6 rel2 Wash cells to remove excess substrate rel1->rel2 rel3 Apply varying concentrations of test compound (e.g., mephedrone) or control (e.g., amphetamine) rel2->rel3 rel4 Collect supernatant at timed intervals rel3->rel4 rel5 Measure radioactivity in the supernatant rel4->rel5 rel6 Calculate EC50 values for release rel5->rel6

Caption: Workflow for in vitro monoamine transporter inhibition and release assays.

Comparative Behavioral Effects in Animal Models

Animal models are crucial for understanding the in vivo psychostimulant effects of novel compounds. Key behavioral assays include locomotor activity, drug discrimination, and self-administration studies.

Locomotor Activity

Mephedrone has been consistently shown to induce hyperlocomotion in rodents, a hallmark of psychostimulant drugs. This effect is typically dose-dependent. The locomotor effects of 4'-(Methoxymethyl)butyrophenone have not been extensively reported, but based on its structural class, it might exhibit different effects, potentially even catalepsy at higher doses if D2 antagonism is a primary mechanism.

Drug Discrimination

In drug discrimination studies, animals are trained to distinguish between a specific drug and a placebo. Mephedrone is readily discriminated from saline and shows cross-substitution with other stimulants like methamphetamine and MDMA, indicating a similar subjective effect. It is unknown whether animals trained to discriminate mephedrone would generalize to 4'-(Methoxymethyl)butyrophenone, which would provide insight into its subjective effects.

Self-Administration

The reinforcing properties of a drug, and thus its abuse potential, can be assessed using self-administration paradigms. Mephedrone has been shown to be readily self-administered by rodents, indicating its reinforcing effects. Such studies are critical to understanding the abuse liability of new psychoactive substances and would be necessary to evaluate the potential of 4'-(Methoxymethyl)butyrophenone.

Future Directions and Conclusion

A comprehensive comparative analysis of 4'-(Methoxymethyl)butyrophenone and mephedrone is currently hampered by a lack of published data on the former. The available information on mephedrone reveals a classic, albeit non-selective, monoamine transporter substrate with potent psychostimulant and reinforcing effects. The pharmacological profile of 4'-(Methoxymethyl)butyrophenone remains speculative and requires thorough investigation.

Future research should prioritize the in vitro characterization of 4'-(Methoxymethyl)butyrophenone at monoamine transporters and a broad range of CNS receptors. Following this, in vivo studies focusing on locomotor activity, drug discrimination, and self-administration will be essential to understand its psychostimulant potential and abuse liability in comparison to well-characterized cathinones like mephedrone. This systematic approach will provide the necessary data for a more complete and objective comparison, aiding in the efforts of researchers and drug development professionals.

References

  • Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., Rothman, R. B., Goldberg, S. R., & Schindler, C. W. (2013). Powerful cocaine-like actions of 3,4-methylenedioxypyrovalerone (MDPV), a principal constituent of psychoactive 'bath salts' products. Neuropsychopharmacology, 38(4), 552–562. [Link]

  • Martínez-Clemente, J., Escubedo, E., & Pubill, D. (2012). Interaction of mephedrone with dopamine and serotonin transporters in rat brain. Journal of Psychopharmacology, 26(9), 1239–1248. [Link]

  • Kehr, J., Ichinose, F., Yoshitake, S., Goiny, M., Sievertsson, T., Nyberg, F., & Yoshitake, T. (2011). Mephedrone, compared with MDMA (ecstasy) and amphetamine, rapidly increases both dopamine and 5-HT levels in nucleus accumbens of awake rats. British Journal of Pharmacology, 164(8), 1949–1958. [Link]

  • Aarde, S. M., Angrish, D., & Taffe, M. A. (2013). Discriminative stimulus effects of mephedrone in rats. Neuropharmacology, 71, 59–66. [Link]

  • Hadlock, G. C., Webb, K. M., McFadden, L. M., Chu, P. W., Ellis, J. D., Allen, S. C., Andrenyak, D. M., Vieira-Brock, P. L., German, C. L., Conrad, K. M., & Fleckenstein, A. E. (2011). 4-Methylmethcathinone (mephedrone): neuropharmacological effects of a designer stimulant of abuse. The Journal of Pharmacology and Experimental Therapeutics, 339(2), 530–536. [Link]

Comparative

confirming the structure of 4'-(Methoxymethyl)butyrophenone metabolites using high-resolution mass spectrometry

Title: Structural Elucidation of 4'-(Methoxymethyl)butyrophenone Metabolites: A Comparative Guide to High-Resolution Mass Spectrometry Platforms Executive Summary The structural elucidation of xenobiotic metabolites is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation of 4'-(Methoxymethyl)butyrophenone Metabolites: A Comparative Guide to High-Resolution Mass Spectrometry Platforms

Executive Summary

The structural elucidation of xenobiotic metabolites is a critical bottleneck in drug development and toxicology. For novel or under-characterized compounds like 4'-(Methoxymethyl)butyrophenone (4'-MMBP) —a butyrophenone derivative featuring a lipophilic alkyl chain and a reactive methoxymethyl ether group—metabolic profiling requires analytical platforms capable of distinguishing trace biotransformation products from complex endogenous biological matrices.

High-Resolution Mass Spectrometry (HRMS) has fundamentally shifted the paradigm of metabolite identification[1]. By providing sub-ppm mass accuracy and resolving powers exceeding 100,000 FWHM, HRMS allows researchers to assign exact elemental compositions to both precursor and fragment ions[2]. This guide objectively compares the leading HRMS platforms (Orbitrap, Q-TOF, and FT-ICR) for metabolite identification, utilizing 4'-MMBP as a model compound to demonstrate a self-validating experimental workflow.

Platform Mechanics & Causality: Orbitrap vs. Q-TOF vs. FT-ICR

Selecting the correct HRMS platform requires understanding the underlying physics of the mass analyzers and how they interact with ultra-high-performance liquid chromatography (UHPLC) timescales[3].

  • Orbitrap (e.g., Thermo Q Exactive / Exploris): Orbitrap technology measures the axial oscillation frequency of ions trapped in an electrostatic field. Resolving power scales inversely with the square root of m/z. While it provides exceptional resolution (up to 240,000 FWHM) and mass accuracy (<1 ppm), achieving maximum resolution requires longer transient acquisition times. This can result in slower scan speeds, potentially leading to insufficient data points across narrow UHPLC peaks and making it susceptible to space-charge effects in dense ion populations[3][4].

  • Quadrupole Time-of-Flight (Q-TOF) (e.g., Agilent 6546 / Waters Xevo G3): Q-TOF instruments measure the flight time of ions accelerated by a known electric field. Resolution is largely independent of scan speed[4]. Q-TOFs excel in fast data-dependent acquisition (DDA) and data-independent acquisition (DIA/MSE) modes, providing excellent intra-scan dynamic range and rapid scan rates (up to 50 Hz) ideal for fast chromatography, though they typically max out at lower resolving powers (40,000–80,000 FWHM) compared to FT-MS[1][3].

  • Fourier Transform Ion Cyclotron Resonance (FT-ICR): Measures the cyclotron frequency of ions in a strong magnetic field. It offers the highest resolving power available (>1,000,000 FWHM) and extreme mass accuracy (0.17 ppm)[3]. However, its slow scan speeds, high maintenance costs, and need for superconducting magnets make it less practical for routine, high-throughput LC-MS workflows.

Table 1: HRMS Platform Comparison for Metabolite Identification
Performance MetricOrbitrap (Quadrupole-Orbitrap)Q-TOF (Quadrupole-Time-of-Flight)FT-ICR MS
Resolving Power (FWHM) 140,000 – 240,000 (at m/z 200)40,000 – 80,000 (at m/z 200)> 1,000,000
Mass Accuracy (Internal) < 1 ppm1 – 2 ppm< 0.2 ppm
Scan Speed (Max) 10 – 40 Hz (decreases at high res)50 – 100 Hz (constant res)1 – 2 Hz
Dynamic Range 4 to 5 orders of magnitude5 orders of magnitude3 to 4 orders of magnitude
Best Application Deep structural elucidation, fine isotope resolutionHigh-throughput profiling, fast UHPLC gradientsUltra-complex matrices, exact isobaric separation

Methodology: Self-Validating Protocol for 4'-MMBP Metabolism

To objectively evaluate these platforms, a standardized in vitro generation of 4'-MMBP metabolites must be performed. The following protocol utilizes Human Liver Microsomes (HLM) to simulate Phase I hepatic metabolism.

Step-by-Step HLM Incubation Workflow
  • Preparation of Reagents: Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH and maintain enzyme stability.

  • Reaction Mixture Assembly: Combine 4'-MMBP (final concentration 10 µM) with HLM (1.0 mg/mL protein concentration) in the phosphate buffer. Causality: 10 µM is chosen to ensure substrate concentrations remain below typical Michaelis-Menten Km​ values, preventing enzyme saturation while maintaining detectability.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligatory electron donor for Cytochrome P450 (CYP450) enzymes; without it, Phase I oxidation cannot occur.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Terminate the reaction by adding three volumes of ice-cold acetonitrile (MeCN) containing an internal standard. Causality: Cold MeCN instantly denatures microsomal proteins, halting enzymatic activity, while simultaneously precipitating the proteins and extracting the lipophilic 4'-MMBP and its metabolites into the organic phase.

  • Centrifugation & Reconstitution: Centrifuge at 15,000 × g for 15 minutes at 4°C. Evaporate the supernatant to dryness under nitrogen and reconstitute in 5% MeCN in water for LC-HRMS injection.

Workflow Incubation HLM Incubation (4'-MMBP + NADPH) Quench Protein Precipitation (Cold MeCN) Incubation->Quench LC UHPLC Separation (C18 Column) Quench->LC HRMS HRMS Acquisition (DDA / MS/MS) LC->HRMS Data Data Mining (Mass Defect Filtering) HRMS->Data

Caption: Self-validating experimental workflow for in vitro metabolite generation and HRMS analysis.

Structural Elucidation of 4'-MMBP Metabolites

4'-(Methoxymethyl)butyrophenone ( C12​H16​O2​ , Exact Mass: 192.1150 Da) yields a protonated precursor ion [M+H]+ at m/z 193.1223. When analyzed via HRMS, data mining techniques such as Mass Defect Filtering (MDF) are employed[1]. MDF operates on the principle that metabolites retain the core structural elements of the parent drug, and thus their mass defects (the difference between exact mass and nominal mass) will fall within a narrow window (e.g., ±50 mDa) of the parent compound. This drastically filters out endogenous biological background noise.

Based on the chemical structure of 4'-MMBP, HRMS profiling typically reveals three primary Phase I metabolic pathways:

  • O-Demethylation (M1): Cleavage of the methoxymethyl ether yields a hydroxymethyl group.

    • Mass Shift: -14.0156 Da ( CH2​ loss).

    • Observed m/z: 179.1067 [M+H]+ .

  • Aliphatic Hydroxylation (M2): CYP450-mediated oxidation of the butyryl carbon chain (typically at the ω−1 or β position).

    • Mass Shift: +15.9949 Da (Addition of O).

    • Observed m/z: 209.1172 [M+H]+ .

  • Ketone Reduction (M3): Reduction of the butyrophenone carbonyl to a secondary alcohol via aldo-keto reductases.

    • Mass Shift: +2.0156 Da (Addition of H2​ ).

    • Observed m/z: 195.1380 [M+H]+ .

Pathway MMBP 4'-(Methoxymethyl)butyrophenone m/z 193.1223[M+H]+ ODemeth M1: O-Demethylation m/z 179.1067 [M+H]+ MMBP->ODemeth CYP450 (-CH2) Hydrox M2: Aliphatic Hydroxylation m/z 209.1172 [M+H]+ MMBP->Hydrox CYP450 (+O) Reduc M3: Ketone Reduction m/z 195.1380[M+H]+ MMBP->Reduc Reductases (+H2)

Caption: Proposed Phase I metabolic pathways of 4'-MMBP identified via HRMS mass shifts.

Platform Performance in Elucidation

When resolving these metabolites, the Orbitrap provides superior confidence in assigning the exact site of aliphatic hydroxylation (M2) by resolving fine isotopic structures and generating highly accurate MS/MS fragments[3][5]. Conversely, the Q-TOF excels if the metabolites co-elute closely during a fast 3-minute UHPLC gradient, as its rapid scan speed ensures sufficient data points (≥10 points per peak) for accurate relative quantification without the space-charge limitations seen in ion traps[4][6].

Conclusion & Recommendations

The structural confirmation of 4'-(Methoxymethyl)butyrophenone metabolites highlights the distinct advantages of modern HRMS platforms.

  • Choose Orbitrap if your primary goal is untargeted discovery and deep structural elucidation . Its ultra-high resolution (>140,000) is unmatched for separating isobaric interferences in complex matrices and providing definitive elemental compositions[5].

  • Choose Q-TOF if your workflow demands high-throughput screening and quantitative robustness . Its fast acquisition rates and wide dynamic range make it the superior choice for fast UHPLC gradients and highly reproducible data-independent acquisition (DIA)[4].

Both platforms, when paired with intelligent data mining tools like Mass Defect Filtering, provide a self-validating ecosystem capable of mapping the complete metabolic fate of novel chemical entities.

References

  • Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation Source: National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage Source: ACS Publications URL:[Link][6]

  • Real-Time Pork Breed and Boar Taint Classification Using REIMS Source: LCGC International URL:[Link][4]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4'-(Methoxymethyl)butyrophenone

Part 1: Hazard Assessment and Regulatory Framework Before any disposal protocol can be established, it is crucial to understand the potential hazards of the substance and the regulatory landscape governing its disposal....

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Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Hazard Assessment and Regulatory Framework

Before any disposal protocol can be established, it is crucial to understand the potential hazards of the substance and the regulatory landscape governing its disposal.

Hazard Profile of Structurally Related Compounds

Given the absence of a specific Safety Data Sheet (SDS) for 4'-(Methoxymethyl)butyrophenone, we must infer its potential hazards from analogous compounds. Structurally similar chemicals like 4'-Methoxybutyrophenone and other substituted butyrophenones are classified as irritants and can be harmful if swallowed.[1] Some halogenated analogs are noted to cause severe skin and eye damage.[2] Therefore, it is prudent to handle 4'-(Methoxymethyl)butyrophenone with the assumption that it may possess similar toxicological properties.

Table 1: Summary of Potential Hazards Based on Analogous Compounds

Hazard TypePotential EffectsRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.[1][3]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]
Skin Irritation/Corrosion May cause skin irritation or burns.[2][3]Wear protective gloves and clothing.[2][4]
Eye Irritation/Damage May cause serious eye irritation or damage.[2][3]Wear eye and face protection.[2]
Respiratory Irritation May cause respiratory tract irritation.[5][6]Handle in a well-ventilated area or with local exhaust ventilation.[7][8]
Regulatory Imperatives: OSHA and EPA Guidelines

The disposal of laboratory chemicals in the United States is primarily governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a written Chemical Hygiene Plan (CHP) for all laboratories.[9][10][11] The CHP must outline procedures for the safe use, storage, and disposal of hazardous chemicals.[9][10][12] Employee training on the hazards of chemicals and the specific measures for their safe handling is also a core requirement.[11][12]

  • EPA's Resource Conservation and Recovery Act (RCRA): The RCRA provides a "cradle-to-grave" framework for the management of hazardous waste.[13] This means that the generator of the waste is responsible for its safe handling and disposal from the moment it is created until its final destruction.[13] Chemical waste cannot be disposed of in regular trash or down the drain.[14] It must be collected, properly labeled, and disposed of through a licensed hazardous waste facility.[14]

Part 2: Step-by-Step Disposal Protocol

The following protocol is designed to provide a clear, actionable workflow for the safe disposal of 4'-(Methoxymethyl)butyrophenone.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Gloves: Nitrile rubber gloves are recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

  • Closed-toe Shoes: Ensure feet are fully covered.

Waste Segregation and Containerization
  • Designated Waste Container: Use a dedicated, chemically compatible container for the collection of 4'-(Methoxymethyl)butyrophenone waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[14]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4'-(Methoxymethyl)butyrophenone".[14] Do not use abbreviations or chemical formulas.[14] The label should also include the date of waste generation and the name of the principal investigator or laboratory.[14]

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[15] This prevents the release of vapors and reduces the risk of spills.[15]

Disposal Procedure
  • Transferring the Chemical: Carefully transfer the unwanted 4'-(Methoxymethyl)butyrophenone into the designated hazardous waste container using a funnel to prevent spills.

  • Rinsing Contaminated Labware: Any labware that has come into contact with the chemical must be decontaminated. Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone). The rinsate from these washes is also considered hazardous waste and must be collected in the same designated container.

  • Final Disposal: Once the waste container is full or ready for pickup, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[14] The EHS office will coordinate with a licensed hazardous waste disposal company for proper treatment and disposal, which may include incineration at a licensed facility.[4][7]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is flammable, extinguish all nearby flames and turn off any spark-producing equipment.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Part 3: Visualizing the Disposal Workflow

To provide a clear and concise overview of the disposal process, the following diagram outlines the key steps and decision points.

DisposalWorkflow Disposal Workflow for 4'-(Methoxymethyl)butyrophenone cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal cluster_spill Spill Response PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WasteContainer Prepare Labeled Hazardous Waste Container PPE->WasteContainer Transfer Transfer Chemical Waste WasteContainer->Transfer Rinse Triple Rinse Contaminated Labware Transfer->Rinse CollectRinsate Collect Rinsate as Hazardous Waste Rinse->CollectRinsate Secure Securely Close Container CollectRinsate->Secure ContactEHS Contact Environmental Health & Safety (EHS) Secure->ContactEHS Disposal Disposal by Licensed Facility ContactEHS->Disposal Spill Spill Occurs Alert Alert Personnel Spill->Alert Contain Contain with Absorbent Alert->Contain Collect Collect as Hazardous Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate

Caption: Disposal Workflow for 4'-(Methoxymethyl)butyrophenone.

Conclusion

The responsible disposal of 4'-(Methoxymethyl)butyrophenone is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, following established regulatory guidelines, and implementing a robust disposal protocol, we can ensure that our scientific pursuits are conducted with the utmost care for ourselves, our colleagues, and the world around us.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl . MasterControl. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety . University of Tennessee, Knoxville. [Link]

  • Laboratory Safety Guidance - OSHA . Occupational Safety and Health Administration. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . EHS. [Link]

  • Laboratories - Overview | Occupational Safety and Health Administration . Occupational Safety and Health Administration. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA . Occupational Safety and Health Administration. [Link]

  • 4'-Methoxybutyrophenone | C11H14O2 | CID 77810 - PubChem . National Institutes of Health. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

  • Understanding EPA Waste Rules: What You Need to Know - Maine Labpack . Maine Labpack. [Link]

  • Safety Data Sheet - 4'-Methylpropiophenone . Carl Roth. [Link]

  • EPA rules cover handling, managing and storing hazardous wastes | 2015-08-03 | ISHN . ISHN. [Link]

  • Material Safety Data Sheet - 4'-Methoxyacetophenone, 98% - Cole-Parmer . Cole-Parmer. [Link]

  • Material Safety Data Sheet - Cole-Parmer . Cole-Parmer. [Link]

  • 4-Methoxy-N-methylamphetamine Env. Fate/Transport - EPA . U.S. Environmental Protection Agency. [Link]

  • In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry - PMC . National Institutes of Health. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • Material Safety Data Sheet - 4'-Methylpropiophenone, 90% - Cole-Parmer . Cole-Parmer. [Link]

  • Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats - PubMed . National Institutes of Health. [Link]

  • The Effects of 4-Methylethcathinone on Conditioned Place Preference, Locomotor Sensitization, and Anxiety-Like Behavior: A Comparison with Methamphetamine - PubMed . National Institutes of Health. [Link]

  • Exploring the Environmental Exposure to Methoxychlor, α-HCH and Endosulfan–sulfate Residues in Lake Naivasha (Kenya) Using a Multimedia Fate Modeling Approach - MDPI . MDPI. [Link]

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Handling

A Researcher's Guide to Handling 4'-(Methoxymethyl)butyrophenone: Personal Protective Equipment and Disposal

In the dynamic landscape of drug discovery and chemical synthesis, the safe handling of novel compounds is paramount. This guide provides essential, field-proven safety protocols for 4'-(Methoxymethyl)butyrophenone, a su...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and chemical synthesis, the safe handling of novel compounds is paramount. This guide provides essential, field-proven safety protocols for 4'-(Methoxymethyl)butyrophenone, a substituted butyrophenone. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, by analyzing data from structurally analogous ketones and butyrophenones, we can establish a robust framework for personal protection, operational handling, and waste disposal. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.

Hazard Assessment: An Evidence-Based Approach

Understanding the potential hazards of 4'-(Methoxymethyl)butyrophenone is the critical first step in developing a safe handling protocol. Based on the toxicological and hazard data of similar compounds like 4-Chloro-4'-methoxybutyrophenone, 4'-Methylpropiophenone, and other ketones, we can infer a likely hazard profile.

Anticipated Hazards:

  • Skin and Eye Damage: Many substituted butyrophenones are classified as skin and eye irritants, with some being corrosive and causing severe burns.[1][2] One analog is noted as a lachrymator, a substance that causes tearing.[1]

  • Oral Toxicity: Ingestion may be harmful and could lead to gastrointestinal irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3][4]

  • Allergic Skin Reaction: Some related compounds have been shown to cause allergic skin reactions upon contact.[2]

  • Combustibility: While some analogs have a high flash point, they are considered combustible liquids and can form explosive mixtures with air upon intense heating.[5][6][7]

This inferred profile necessitates a cautious approach, treating the compound as hazardous until proven otherwise through rigorous toxicological testing.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist but a dynamic risk-based decision. The following table outlines the minimum recommended PPE for handling 4'-(Methoxymethyl)butyrophenone in various laboratory scenarios.

Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Low-Volume Weighing & Solution Prep Double-gloved, powder-free nitrile gloves.[8][9] Change outer glove immediately upon contamination.ANSI Z87.1-compliant safety glasses with side shields.[10]Long-sleeved lab coat, fully buttoned.Work within a certified chemical fume hood.
Synthesis & Reflux Operations Chemical-resistant gloves (e.g., Nitrile, Neoprene), ensuring cuffs overlap with lab coat sleeves.[1][10]Chemical safety goggles. Use a face shield in addition to goggles when handling larger volumes or if there is a splash risk.[11]Chemical-resistant apron over a flame-resistant lab coat.All operations must be conducted in a chemical fume hood.
Large-Scale Transfers (>1L) Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber).Full-face shield worn over chemical safety goggles.Chemical-resistant, disposable gown with tight-fitting cuffs.[11]A NIOSH-approved respirator with an organic vapor cartridge may be required based on a formal risk assessment.[3]
Spill Cleanup Chemical-resistant gloves appropriate for the spill volume and solvent used.Chemical safety goggles and a face shield.Disposable, full-body protective suit (e.g., Tyvek®).NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[3][12]
Causality Behind PPE Choices:
  • Double Gloving: The practice of wearing two pairs of gloves significantly reduces the risk of exposure in case the outer glove is compromised.[9] It is crucial to remove the outer glove within the containment area (like a fume hood) to prevent spreading contamination.[9]

  • Eye and Face Protection: Safety glasses offer basic protection, but chemical goggles provide a seal around the eyes, which is critical for preventing splashes from corrosive or irritating liquids.[11] A face shield adds another layer of protection for the entire face.

  • Respiratory Protection: Handling solids can generate dust, and working with solutions can create vapors. A chemical fume hood is the primary engineering control to minimize inhalation exposure. For situations where ventilation is insufficient or during a large spill, a respirator is the necessary last line of defense.[3]

Operational Plan: From Receipt to Reaction

A self-validating protocol ensures safety at every step. The following workflow illustrates the key stages of handling 4'-(Methoxymethyl)butyrophenone.

cluster_prep Preparation & Staging cluster_handling Active Handling cluster_disposal Waste Management cluster_final Post-Handling a 1. Review SDS (or analogous compounds) b 2. Don Appropriate PPE (as per risk assessment) a->b c 3. Prepare Work Area (Chemical Fume Hood) b->c d 4. Assemble Spill Kit c->d e 5. Weigh/Transfer Compound (in fume hood) d->e Proceed to Handling f 6. Perform Reaction/ Procedure e->f g 7. Decontaminate Surfaces f->g h 8. Segregate Waste (Halogenated/Non-Halogenated) g->h Generate Waste i 9. Label Waste Container (Hazardous Waste Tag) h->i j 10. Store in Satellite Accumulation Area i->j k 11. Doff PPE Correctly j->k Work Complete l 12. Wash Hands Thoroughly k->l

Caption: Safe Handling Workflow for 4'-(Methoxymethyl)butyrophenone.

Step-by-Step Handling Protocol:
  • Pre-Operational Briefing: Before any work begins, review this guide and the SDS of any analogous compounds. Ensure all required PPE and spill control materials are readily available.

  • Engineering Controls: All manipulations of 4'-(Methoxymethyl)butyrophenone, whether solid or in solution, must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.

  • Weighing and Transfer: When handling the solid, use anti-static weigh boats and tools to prevent dust generation. For transfers, use a spatula and avoid pouring the powder.

  • In Case of Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][13]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Plan: Environmental Responsibility

Chemical waste from procedures involving 4'-(Methoxymethyl)butyrophenone is classified as hazardous.[1][14] Improper disposal poses a risk to both personnel and the environment.

Waste Segregation and Collection:
  • Identify Waste Streams: Determine if your waste is non-halogenated or halogenated. Solvents like acetone, methanol, and toluene are non-halogenated, while dichloromethane and chloroform are halogenated.[15] Ketone-based waste should be collected in a dedicated, compatible container.

  • Container Selection: Use only containers designated for hazardous waste that are made of a compatible material (e.g., borosilicate glass or high-density polyethylene for many organic solvents). The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[14]

  • Labeling: As soon as the first drop of waste enters the container, affix a hazardous waste label. Clearly list all chemical constituents, including solvents and the estimated concentration of 4'-(Methoxymethyl)butyrophenone.

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area within the laboratory, away from sources of ignition and incompatible materials.[16]

Disposal of Empty Containers:

A container that has held 4'-(Methoxymethyl)butyrophenone is not considered empty until it has been triple-rinsed.[17]

  • Rinsing Procedure: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

  • Rinsate Collection: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[14]

  • Final Disposal: Once triple-rinsed and air-dried in a fume hood, the original chemical labels on the container must be defaced or removed. The container can then be disposed of as regular laboratory glass or plastic waste.[17]

By adhering to these rigorous safety and disposal protocols, researchers can confidently and responsibly handle 4'-(Methoxymethyl)butyrophenone, ensuring personal safety and environmental stewardship.

References

  • Thermo Fisher Scientific. (2025, September 15).
  • Fisher Scientific. (2009, July 22).
  • Vanderbilt University Medical Center.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Santa Cruz Biotechnology, Inc. (2025, June 2).
  • Cole-Parmer. (2005, October 3).
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Labscoop. (2015, August 2).
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  • Centers for Disease Control and Prevention. (2024, September 20).
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  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
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  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Sigma-Aldrich. (2025, November 6).
  • National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste.
  • University of Pennsylvania Environmental Health and Radiation Safety. Guidelines for Segregating and Combining Chemical Wastes into Containers.
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